molecular formula C8H9FN2 B12290617 2-(Azetidin-3-yl)-5-fluoropyridine

2-(Azetidin-3-yl)-5-fluoropyridine

カタログ番号: B12290617
分子量: 152.17 g/mol
InChIキー: OCMGWQBJYLPGFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Azetidin-3-yl)-5-fluoropyridine is a useful research compound. Its molecular formula is C8H9FN2 and its molecular weight is 152.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(azetidin-3-yl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMGWQBJYLPGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Azetidin-3-yl)-5-fluoropyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained ring systems and fluorine substitution has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-(azetidin-3-yl)-5-fluoropyridine, a heterocyclic compound poised at the intersection of these two critical areas of drug design. Although a significant body of research exists for its constituent parts—the azetidine ring and fluorinated pyridines—this document synthesizes this information to present a holistic profile of the target molecule. We will delve into its chemical architecture, predicted physicochemical properties, and potential biological significance. Furthermore, this guide will provide detailed, field-proven methodologies for its synthesis, purification, and characterization, drawing upon established protocols for analogous structures. The insights contained herein are intended to empower researchers to explore the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of the Azetidine and Fluoropyridine Motifs

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its inherent ring strain and non-planar, three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1][3] This sp3-rich character often leads to improved pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to more traditional, "flat" aromatic systems.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its clinical significance.[1][4]

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and biological properties.[5][6] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing a drug's half-life and bioavailability.[5] Fluorinated pyridines, in particular, are prevalent in pharmaceuticals and have demonstrated a broad range of biological activities, including applications in oncology, neuroscience, and infectious diseases.[7]

The combination of these two moieties in 2-(azetidin-3-yl)-5-fluoropyridine presents a compelling molecular architecture for the development of novel therapeutics. This guide will serve as a foundational resource for the exploration of this promising chemical entity.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(azetidin-3-yl)-5-fluoropyridine consists of a pyridine ring substituted with a fluorine atom at the 5-position and an azetidin-3-yl group at the 2-position.

Molecular Formula: C₈H₉FN₂

Molecular Weight: 152.17 g/mol

PropertyPredicted ValueBasis for Prediction and Rationale
LogP 0.7 - 1.5Based on the LogP of 3-((azetidin-3-yloxy)methyl)-5-fluoropyridine (0.7091) and 2-(azetidin-3-yl)-5-chloropyridine (1.4218). The replacement of a chloro group with a more electronegative fluoro group is expected to slightly decrease lipophilicity.
Topological Polar Surface Area (TPSA) ~25 ŲBased on the TPSA of 2-(azetidin-3-yl)-5-chloropyridine (24.92 Ų). The TPSA is primarily influenced by the nitrogen atoms in the pyridine and azetidine rings.
pKa (most basic) 4.0 - 5.0The pyridine nitrogen will be the most basic site. The electron-withdrawing effect of the fluorine atom at the 5-position will decrease the basicity compared to unsubstituted pyridine (pKa ≈ 5.2).
Solubility Moderate aqueous solubilityThe presence of two nitrogen atoms capable of hydrogen bonding, combined with a relatively low molecular weight and predicted LogP, suggests moderate solubility in aqueous media.

These predicted properties position 2-(azetidin-3-yl)-5-fluoropyridine within a favorable range for CNS drug discovery and other applications where good membrane permeability and moderate solubility are desirable.[8]

Synthesis and Purification

A robust and scalable synthesis is crucial for the exploration of any novel chemical entity. Based on established methodologies for the synthesis of substituted azetidines and fluoropyridines, a plausible synthetic route for 2-(azetidin-3-yl)-5-fluoropyridine is proposed below.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent approach, involving the preparation of a protected 3-substituted azetidine and a 2-halo-5-fluoropyridine, followed by a cross-coupling reaction.

G A N-Boc-3-azetidinone C N-Boc-3-methyleneazetidine A->C 1. Wittig/HWE B Wittig or Horner-Wadsworth-Emmons Reagent B->C E N-Boc-3-hydroxyazetidine C->E 2. Hydroboration-Oxidation D Hydroboration-Oxidation G Protected 3-substituted Azetidine E->G 3. Activation F Activation (e.g., Mesylation) F->G L Protected 2-(Azetidin-3-yl)-5-fluoropyridine G->L 5. Cross-Coupling H 2-Amino-5-fluoropyridine J 2-Bromo-5-fluoropyridine H->J 4. Diazotization I Diazotization (e.g., Sandmeyer Reaction) I->J J->L K Palladium-catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) K->L N 2-(Azetidin-3-yl)-5-fluoropyridine L->N 6. Deprotection M Deprotection (e.g., TFA) M->N

Caption: Proposed synthetic workflow for 2-(azetidin-3-yl)-5-fluoropyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (E)

  • Rationale: The hydroxyl group serves as a versatile handle for subsequent functionalization, such as conversion to a leaving group for nucleophilic substitution or for use in cross-coupling reactions. The Boc protecting group is stable under a variety of reaction conditions and can be readily removed.

  • Procedure:

    • To a solution of N-Boc-3-azetidinone (A) in an appropriate solvent (e.g., THF), add a suitable reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-5-fluoropyridine (J)

  • Rationale: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a halide. 2-Bromo-5-fluoropyridine is a key intermediate for subsequent cross-coupling reactions.

  • Procedure:

    • Dissolve 2-amino-5-fluoropyridine (H) in an aqueous acidic solution (e.g., HBr).

    • Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for a short period at low temperature.

    • In a separate flask, prepare a solution of copper(I) bromide in HBr.

    • Add the diazonium salt solution to the copper(I) bromide solution, and allow the reaction to proceed, often with gentle warming.

    • Extract the product with an organic solvent, wash with aqueous base, dry, and purify by distillation or chromatography.

Protocol 3: Palladium-Catalyzed Cross-Coupling and Deprotection (L to N)

  • Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon or carbon-nitrogen bonds. A Suzuki or Buchwald-Hartwig amination approach can be employed here. The final deprotection step unmasks the secondary amine of the azetidine ring.

  • Procedure (Illustrative Suzuki Coupling):

    • Convert N-Boc-3-hydroxyazetidine (E) to the corresponding boronic acid or ester.

    • In a reaction vessel, combine the azetidine boronic ester, 2-bromo-5-fluoropyridine (J), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the protected product (L) by column chromatography.

    • Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add a strong acid (e.g., trifluoroacetic acid) to remove the Boc group.

    • Stir at room temperature until deprotection is complete, then concentrate under reduced pressure.

    • Neutralize with a base and purify the final product (N) by chromatography or crystallization.

Analytical Characterization

The structural confirmation of 2-(azetidin-3-yl)-5-fluoropyridine would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns influenced by the fluorine and azetidine substituents. - Protons on the azetidine ring will appear as multiplets in the aliphatic region. The proton at the 3-position will likely be a multiplet due to coupling with the adjacent methylene protons. - The N-H proton of the azetidine may be a broad singlet, and its chemical shift will be solvent-dependent.
¹³C NMR - Aromatic carbons will appear in the downfield region, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. - The carbons of the azetidine ring will appear in the aliphatic region.
¹⁹F NMR - A single resonance is expected for the fluorine atom on the pyridine ring, with its chemical shift providing information about the electronic environment.
Mass Spectrometry (HRMS) - The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₉FN₂, confirming the elemental composition.
Infrared (IR) Spectroscopy - Characteristic absorption bands for N-H stretching (azetidine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and a strong C-F stretching band.

Potential Biological Applications and Signaling Pathways

While the specific biological targets of 2-(azetidin-3-yl)-5-fluoropyridine are yet to be elucidated, the structural motifs present suggest several promising avenues for investigation.

Central Nervous System (CNS) Disorders

The azetidine scaffold is increasingly recognized for its utility in designing CNS-active compounds.[8][9] Its three-dimensional nature can facilitate interactions with the complex binding pockets of CNS receptors.[9] The predicted physicochemical properties of 2-(azetidin-3-yl)-5-fluoropyridine, including a low molecular weight and moderate lipophilicity, are favorable for blood-brain barrier penetration. Potential targets in the CNS could include G-protein coupled receptors (GPCRs), ion channels, and transporters.[9]

G A 2-(Azetidin-3-yl)-5-fluoropyridine B CNS Receptor (e.g., GPCR) A->B Binding C Modulation of Neuronal Signaling B->C Signal Transduction D Therapeutic Effect in Neurodegenerative Disease C->D Downstream Effects

Caption: Hypothetical signaling pathway for CNS activity.

Antibacterial Agents

Azetidin-2-one (β-lactam) rings are the cornerstone of many antibiotics. While 2-(azetidin-3-yl)-5-fluoropyridine is not a β-lactam, the azetidine moiety itself has been incorporated into novel antibacterial agents.[10][11] Furthermore, pyridine derivatives are known to possess antimicrobial properties.[12][13] This compound could therefore be investigated for its potential to inhibit bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The azetidine substituent could provide access to specific pockets within the ATP-binding site of various kinases, potentially leading to potent and selective inhibition. Several approved kinase inhibitors incorporate azetidine rings.[1] This scaffold could be explored for its potential in oncology and inflammatory diseases.

Conclusion and Future Directions

2-(Azetidin-3-yl)-5-fluoropyridine represents a promising, yet underexplored, area of chemical space for drug discovery. Its unique combination of a conformationally constrained azetidine ring and an electron-withdrawing fluoropyridine moiety provides a strong foundation for the development of novel therapeutics. The synthetic strategies and analytical protocols outlined in this guide provide a clear path for researchers to synthesize and characterize this molecule. Future work should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activity across a range of therapeutic areas, and structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this privileged scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents.
  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(5), 667-677.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • ResearchGate. (n.d.).
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Google Patents. (2019). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Google Patents. (2000).
  • ACS Publications. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2018).
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025).
  • ResearchGate. (2025).
  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • Google Patents. (2012).
  • TIJER.org. (2024). BIOACTIVE AZETIDINONE: A REVIEW.
  • Azetidines in medicinal chemistry: emerging applic
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Google Patents. (2020).
  • European Patent Office. (1986).

Sources

Strategic Applications of 2-(Azetidin-3-yl)-5-fluoropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary drug discovery, the transition from planar, heavily aromatic molecules to structurally complex, sp³-rich scaffolds is a proven strategy to improve clinical success rates. 2-(Azetidin-3-yl)-5-fluoropyridine (commonly handled as its dihydrochloride salt, CAS 1260816-07-6) has emerged as a highly specialized and privileged building block. By combining the rigid, three-dimensional geometry of an azetidine ring with the electronic deactivation of a fluorinated pyridine, this scaffold solves multiple pharmacokinetic and pharmacodynamic liabilities simultaneously.

As a Senior Application Scientist, I present this technical guide to elucidate the physicochemical causality behind this scaffold's efficacy, provide comparative data, and outline self-validating protocols for its integration into lead optimization workflows.

The Physicochemical Rationale: Causality in Scaffold Design

The utility of 2-(Azetidin-3-yl)-5-fluoropyridine is rooted in two distinct structural modifications: azetidine ring contraction and directed fluorination.

The Azetidine Motif: Beyond Piperidine

Historically, piperidine and pyrrolidine rings have been heavily utilized as basic amine vectors. However, their conformational flexibility can lead to entropic penalties upon target binding, and their lipophilicity often drives non-specific binding. Replacing these rings with an azetidine motif acts as a powerful bioisosteric strategy 1[1].

  • Causality: The four-membered ring restricts conformational space, pre-organizing the exit vectors for attached pharmacophores. This rigidity reduces the entropic cost of binding. Furthermore, the increased sp³ character relative to planar systems improves aqueous solubility and lowers the overall molecular weight and LogP, directly contributing to better oral bioavailability 2[2].

The 5-Fluoropyridine Motif: Metabolic and Electronic Tuning

Unsubstituted pyridines are notorious for two major liabilities: high basicity (which can trigger hERG channel blockade and phospholipidosis) and susceptibility to Cytochrome P450 (CYP)-mediated oxidation.

  • Causality: The introduction of a highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This significantly decreases the pKa of the adjacent pyridine nitrogen, rendering it less basic at physiological pH3[3]. Concurrently, the strong C-F bond physically blocks the metabolically vulnerable 5-position from oxidative attack by CYP450 enzymes, dramatically extending the compound's half-life.

G A Initial Hit (Piperidine-Pyridine) B Azetidine Ring Contraction (Increases sp3 fraction, reduces LogP) A->B C C5-Fluorination (Blocks CYP450, lowers basicity) B->C D Optimized Scaffold 2-(Azetidin-3-yl)-5-fluoropyridine C->D

Fig 1: Logical progression of bioisosteric replacement leading to the optimized scaffold.

Quantitative Data: Scaffold Comparison

To illustrate the tangible benefits of this scaffold, the table below summarizes the representative physicochemical shifts observed when transitioning from a standard piperidine-pyridine hit to the 2-(Azetidin-3-yl)-5-fluoropyridine lead.

Physicochemical Property2-(Piperidin-4-yl)pyridine2-(Azetidin-3-yl)pyridine2-(Azetidin-3-yl)-5-fluoropyridine
Molecular Weight ( g/mol ) 162.23134.18152.17
Calculated LogP (cLogP) ~1.8~1.2~1.4
Pyridine Nitrogen pKa ~5.2~5.2~3.8
Azetidine/Amine pKa ~10.0~9.5~9.3
CYP450 Vulnerability High (Oxidation at C5)High (Oxidation at C5)Low (C5 Blocked by Fluorine)
3D Rigidity (Entropy) Low (Flexible Chair)High (Strained Ring)High (Strained Ring)

Data Note: Values are representative computational estimates demonstrating the directional shift in properties caused by the structural modifications.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline how to synthetically incorporate this building block and subsequently validate its metabolic stability. These protocols are designed as self-validating systems; built-in controls ensure that failure points can be immediately identified.

Protocol 1: Late-Stage N-Arylation via Buchwald-Hartwig Amination

Because 2-(Azetidin-3-yl)-5-fluoropyridine is typically supplied as a dihydrochloride salt, the reaction must be carefully buffered with a strong base to liberate the free amine without degrading the strained azetidine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.0 equiv) and the target aryl bromide (1.1 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv). Causality: RuPhos is selected because its steric bulk facilitates the reductive elimination step for secondary amines, preventing off-target binding of the azetidine nitrogen to the palladium center.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (3.5 equiv). Causality: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt; the remaining 1.5 equivalents drive the catalytic cycle.

  • Solvent & Reaction: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube and heat to 85°C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate. Self-Validation: Analyze the crude mixture via LC-MS. The presence of the unreacted free amine (m/z 153.1 [M+H]⁺) indicates base failure or catalyst poisoning.

Protocol 2: In Vitro Microsomal Stability Assay (CL_int Determination)

To validate the hypothesis that the 5-fluoro substitution improves metabolic stability, an intrinsic clearance (CL_int) assay using Human Liver Microsomes (HLM) must be performed.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized 2-(Azetidin-3-yl)-5-fluoropyridine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Causality: NADPH acts as the essential electron donor for Phase I oxidative enzymes. Without it, the reaction cannot proceed, serving as a negative control.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CL_int).

Workflow S1 1. Incubation (Test Cmpd + Microsomes) S2 2. Activation (Add NADPH at 37°C) S1->S2 S3 3. Quenching (Cold MeCN + IS) S2->S3 S4 4. Analysis (LC-MS/MS) S3->S4 S5 5. Data Processing (Calculate CL_int) S4->S5

Fig 2: Standardized workflow for assessing microsomal stability and intrinsic clearance.

Conclusion

The integration of 2-(Azetidin-3-yl)-5-fluoropyridine into a medicinal chemistry program is not merely a structural tweak; it is a calculated, multi-parameter optimization strategy. By leveraging the geometric constraints of the azetidine ring and the electronic/steric shielding of the 5-fluoropyridine motif, drug development professionals can systematically engineer out metabolic liabilities while enhancing target affinity and physicochemical properties.

References

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect.[Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications.[Link]

Sources

The Strategic Incorporation of Fluoropyridine Azetidines: A New Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals:

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful tactic to modulate key drug-like properties. This guide provides an in-depth technical analysis of fluoropyridine azetidines, a class of building blocks gaining significant traction for their ability to confer a unique combination of desirable attributes upon lead compounds. We will explore the underlying principles of their design, detail robust synthetic methodologies, and present a framework for their strategic application in drug development programs, supported by experimental data and validated protocols.

Introduction: The Rationale for Fluoropyridine Azetidines

The confluence of a fluorinated pyridine ring and an azetidine moiety creates a synergistic effect, offering medicinal chemists a powerful tool to address common challenges in drug design, such as metabolic instability, poor solubility, and off-target activity.

  • The Role of the Fluoropyridine Moiety: The introduction of fluorine, the most electronegative element, into a pyridine ring profoundly alters its electronic properties. This can lead to a lower pKa of the pyridine nitrogen, reducing its basicity and mitigating potential issues with hERG channel binding or excessive lysosomal trapping. Furthermore, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby enhancing the pharmacokinetic profile of a drug candidate.

  • The Azetidine Advantage: Azetidine, a four-membered saturated heterocycle, serves as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its strained nature imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. The non-planar structure of azetidine also increases the three-dimensional character (sp3-character) of a molecule, a property often correlated with improved solubility and reduced off-target toxicity.

This guide will provide the necessary technical insights for the effective utilization of these building blocks.

Strategic Application in Drug Design: A Mechanistic Perspective

The decision to incorporate a fluoropyridine azetidine motif should be driven by a clear understanding of the specific molecular challenges at hand. The interplay between the two components offers a multi-faceted approach to property modulation.

Modulating Physicochemical Properties

The strategic placement of fluorine on the pyridine ring, coupled with the azetidine's vector in space, allows for fine-tuning of lipophilicity (LogP), solubility, and pKa.

Table 1: Comparative Physicochemical Properties of Pyridinyl and Azetidinyl Analogs

CompoundStructureLogP (calc.)pKa (calc.)
4-PhenylpyridinePhenyl attached to C4 of pyridine2.55.2
4-(4-Fluorophenyl)pyridine4-Fluorophenyl at C4 of pyridine2.74.8
1-(Pyridin-4-yl)azetidineAzetidine N-linked to C4 of pyridine1.28.5
1-(2-Fluoropyridin-4-yl)azetidineAzetidine N-linked to C4 of 2-fluoropyridine1.46.7

As illustrated in Table 1, the introduction of a fluorine atom can subtly increase lipophilicity while significantly decreasing the pKa of the pyridine nitrogen. The subsequent addition of the azetidine ring system generally reduces lipophilicity and can further modulate the basicity of the molecule depending on the attachment point and the electronics of the pyridine ring.

Enhancing Metabolic Stability

The robust C-F bond can effectively shield metabolically labile positions on the aromatic ring from enzymatic degradation by Cytochrome P450 enzymes.

Diagram 1: Metabolic Blocking by Fluorine

cluster_0 Metabolic Pathway without Fluorine cluster_1 Metabolic Pathway with Fluorine Parent_Molecule Aryl-CH3 Metabolite Aryl-CH2OH Parent_Molecule->Metabolite CYP450 Oxidation Parent_Molecule_F Fluoroaryl-CH3 No_Metabolism Metabolism Blocked Parent_Molecule_F->No_Metabolism C-F bond stability Start 2,4-Difluoropyridine + Azetidine Reaction SNAr Reaction (DMSO, K2CO3, 80°C) Start->Reaction Workup Aqueous Work-up (EtOAc, H2O, Brine) Reaction->Workup Purification Flash Chromatography Workup->Purification Product 1-(2-Fluoropyridin-4-yl)azetidine Purification->Product

The Emergence of 2-(Azetidin-3-yl)-5-fluoropyridine Scaffolds: A Bioisosteric Powerhouse in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the 2-(azetidin-3-yl)-5-fluoropyridine core has emerged as a compelling structural motif. This guide provides a comprehensive exploration of the bioisosteric potential of this scaffold, offering field-proven insights into its design, synthesis, and strategic application in drug development programs.

The Rationale: Deconstructing the 2-(Azetidin-3-yl)-5-fluoropyridine Scaffold

The power of the 2-(azetidin-3-yl)-5-fluoropyridine scaffold lies in the synergistic combination of its constituent parts: the azetidine ring and the 5-fluoropyridine moiety. Each component brings unique and advantageous properties to a candidate molecule, making the integrated scaffold a potent tool for lead optimization.

The Azetidine Ring: A Constrained Bioisostere for Enhanced Drug-like Properties

The four-membered, saturated nitrogen heterocycle, azetidine, has garnered significant attention in medicinal chemistry for its ability to confer a range of desirable attributes upon a molecule.[1][2][3] Its inherent ring strain and conformational rigidity provide a defined three-dimensional structure that can enhance binding affinity to biological targets.[2]

Key advantages of incorporating an azetidine ring include:

  • Improved Metabolic Stability: The compact and strained nature of the azetidine ring can render it less susceptible to metabolic degradation compared to larger, more flexible saturated heterocycles.[2]

  • Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.

  • Reduced Lipophilicity: Compared to larger cyclic amines like piperidine or pyrrolidine, the smaller azetidine ring can help to reduce a compound's overall lipophilicity, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Novel Exit Vectors: The defined geometry of the azetidine ring provides unique exit vectors for substituent placement, allowing for fine-tuning of interactions with the target protein.

The 5-Fluoropyridine Moiety: A Strategic Phenyl Ring Bioisostere

The "phenyl-to-pyridyl switch" is a well-established and powerful bioisosteric replacement strategy in medicinal chemistry.[4] Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and modulate the electronic properties of the ring system.[4] The addition of a fluorine atom at the 5-position further refines the properties of the pyridine ring.

The 5-fluoropyridine moiety offers several advantages as a bioisostere for a phenyl or other aromatic rings:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, influencing its basicity and potential for salt formation.

  • Enhanced Binding Interactions: The pyridine nitrogen can form crucial hydrogen bonds with the target protein, potentially increasing binding affinity and potency.[4]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, often blocking sites of oxidative metabolism that can be a liability for phenyl rings.

  • Favorable Physicochemical Properties: The introduction of fluorine can impact a molecule's lipophilicity and dipole moment, providing avenues to optimize its overall physicochemical profile for better drug-like properties.

The Synthesis: A Proposed Pathway to the 2-(Azetidin-3-yl)-5-fluoropyridine Scaffold

While specific, detailed synthetic routes for the 2-(azetidin-3-yl)-5-fluoropyridine scaffold are not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of azetidine and fluoropyridine derivatives.[5][6] The following proposed protocol outlines a robust approach.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with commercially available starting materials and culminating in the desired scaffold.

G cluster_0 Part 1: Azetidine Core Synthesis cluster_1 Part 2: Fluoropyridine Moiety Preparation cluster_2 Part 3: Coupling and Deprotection start Commercially Available Azetidine Precursor step1 N-Protection (e.g., Boc) start->step1 step2 Introduction of a leaving group at C3 step1->step2 step4 Coupling of Azetidine and Pyridine Fragments step2->step4 Nucleophilic substitution or cross-coupling start2 2-Bromo-5-fluoropyridine step3 Metal-catalyzed cross-coupling reaction start2->step3 step3->step4 Coupling partner step5 N-Deprotection step4->step5 final 2-(Azetidin-3-yl)-5-fluoropyridine Scaffold step5->final

Caption: Proposed Synthetic Workflow for 2-(Azetidin-3-yl)-5-fluoropyridine.

Detailed Experimental Protocol (Proposed)

Step 1: N-Protection of a 3-functionalized Azetidine

  • To a solution of a commercially available 3-hydroxyazetidine or a related derivative in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield the N-Boc-protected azetidine.

Step 2: Introduction of a Leaving Group at the 3-Position

  • Convert the 3-hydroxy group of the N-Boc-protected azetidine to a suitable leaving group (e.g., a tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base.

  • Alternatively, for a cross-coupling approach, the 3-position could be functionalized with a boronic ester or a stannane.

Step 3: Preparation for Coupling

  • The 2-bromo-5-fluoropyridine can be used directly for certain cross-coupling reactions.

Step 4: Coupling Reaction

  • Perform a nucleophilic substitution reaction between the 3-tosyloxy-N-Boc-azetidine and a suitable nucleophile derived from the pyridine, or more commonly, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the functionalized azetidine and the 2-bromo-5-fluoropyridine.

Step 5: N-Deprotection

  • Remove the Boc protecting group from the coupled product using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-(azetidin-3-yl)-5-fluoropyridine scaffold.

Bioisosteric Potential in Action: A Comparative Analysis

The true value of the 2-(azetidin-3-yl)-5-fluoropyridine scaffold is best understood by comparing its potential properties to those of commonly replaced moieties, such as a phenyl ring or larger heterocyclic systems.

PropertyPhenyl RingPiperidine/Pyrrolidine2-(Azetidin-3-yl)-5-fluoropyridineRationale for Advantage
Polarity LowModerateModerate-HighThe nitrogen atoms and fluorine contribute to increased polarity, often improving solubility.
Metabolic Stability Susceptible to oxidationCan be metabolizedGenerally HighThe C-F bond and the strained azetidine ring are less prone to metabolic attack.[2]
3D Character PlanarFlexible 3DRigid 3DThe rigid azetidine provides a well-defined shape for improved target binding.[2]
H-Bonding None (unless substituted)Acceptor/DonorAcceptor/DonorThe pyridine and azetidine nitrogens can form key hydrogen bonds with the target.[4]
Lipophilicity (LogP) Moderate-HighModerateGenerally LowerThe smaller, more polar scaffold can reduce lipophilicity, improving ADME properties.

Strategic Applications and Future Perspectives

The 2-(azetidin-3-yl)-5-fluoropyridine scaffold is particularly well-suited for use in drug discovery programs targeting proteins where a phenyl or other aromatic group occupies a binding pocket and where improvements in solubility, metabolic stability, and potency are desired.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The ability to modulate polarity and lipophilicity makes this scaffold attractive for designing molecules that can cross the blood-brain barrier. Azetidine-containing compounds have shown promise as CNS modulators.[2]

  • Oncology: The quest for highly selective and potent kinase inhibitors and other anti-cancer agents could benefit from the unique properties of this scaffold.

  • Infectious Diseases: The development of novel antibacterial and antiviral agents often relies on scaffolds that can evade resistance mechanisms and exhibit favorable pharmacokinetic profiles.

Future Directions:

The continued exploration of the 2-(azetidin-3-yl)-5-fluoropyridine scaffold and its derivatives holds significant promise for the future of drug discovery. Further research into stereoselective synthetic methods will allow for the preparation of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships and developing safer, more effective drugs. Additionally, the use of this scaffold in combination with other modern medicinal chemistry strategies, such as fragment-based drug design and DNA-encoded libraries, will undoubtedly accelerate the discovery of next-generation therapeutics.

Conclusion

The 2-(azetidin-3-yl)-5-fluoropyridine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. By strategically combining the advantageous properties of the azetidine ring and the 5-fluoropyridine moiety, this scaffold offers a clear pathway to overcoming common challenges in lead optimization, including poor metabolic stability, low solubility, and insufficient potency. As our understanding of the intricate interplay between molecular structure and biological activity deepens, the rational design and application of such innovative scaffolds will continue to be a driving force in the development of life-saving medicines.

References

  • Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - Thomas Hermann. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. [Link]

  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials - Malaria World. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P

Sources

Solubility profile of 2-(Azetidin-3-yl)-5-fluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(Azetidin-3-yl)-5-fluoropyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its path from the laboratory to clinical application. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and create significant hurdles in formulation, ultimately increasing development costs and timelines.[1][2] The journey of a drug molecule, from its synthesis and purification to its final formulation as a marketable product, is profoundly influenced by its interaction with various solvents.[3][4]

This guide provides a detailed technical overview of the solubility profile of 2-(Azetidin-3-yl)-5-fluoropyridine, a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, can enhance metabolic stability and solubility, while the fluoropyridine moiety is often used to modulate electronic properties and receptor binding affinity.[5] Understanding the solubility of this compound in a range of organic solvents is paramount for chemists and formulation scientists who need to make informed decisions during synthesis, purification, crystallization, and the development of preclinical formulations.[6]

This document will delve into the physicochemical properties of the molecule, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and a predicted solubility profile in common organic solvents, culminating in a discussion of the practical implications for pharmaceutical research.

Physicochemical Profile of 2-(Azetidin-3-yl)-5-fluoropyridine

The solubility of a compound is intrinsically linked to its molecular structure. Key physicochemical parameters provide a quantitative basis for predicting its behavior in different solvent systems. While specific experimental data for the 2-substituted isomer is not publicly available, the properties of the closely related isomer, 3-(Azetidin-3-yl)-5-fluoropyridine , offer valuable insights.

Table 1: Physicochemical Properties of the Isomer 3-(Azetidin-3-yl)-5-fluoropyridine

PropertyValueImplication for Solubility
Molecular Formula C₈H₉FN₂-
Molecular Weight 152.17 g/mol -
Topological Polar Surface Area (TPSA) 24.92 ŲIndicates moderate polarity, suggesting solubility in polar solvents.
logP (Octanol-Water Partition Coefficient) 0.9075A low positive value suggests a relatively balanced hydrophilic-lipophilic character, but leaning towards hydrophilicity.
Hydrogen Bond Donors 1The secondary amine in the azetidine ring can donate a hydrogen bond to acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 2The pyridine nitrogen and the azetidine nitrogen can accept hydrogen bonds from donor solvents (e.g., alcohols).
Rotatable Bonds 1Low conformational flexibility.

Source: Data based on the isomeric compound 3-(Azetidin-3-yl)-5-fluoropyridine.[7]

The presence of both hydrogen bond donor (N-H in the azetidine ring) and acceptor (pyridine and azetidine nitrogens) sites is a critical structural feature. This suggests that 2-(Azetidin-3-yl)-5-fluoropyridine will interact favorably with protic solvents (like alcohols) and polar aprotic solvents capable of accepting hydrogen bonds.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational, qualitative understanding of solubility: solutes tend to dissolve in solvents with similar intermolecular forces.[8] For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) model is an invaluable tool in solvent selection.[9][10]

HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary induced dipoles.

  • δP (Polar forces): Stemming from permanent dipole-dipole interactions.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The fundamental concept is that substances with similar HSP values are likely to be miscible.[11][12] The closer the "distance" between the HSP coordinates of a solute and a solvent in three-dimensional "Hansen space," the greater the affinity between them.

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to empirical data, a robust and standardized experimental method is required. The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound and is widely accepted by regulatory bodies.[8][13][14]

Step-by-Step Methodology: The Shake-Flask Protocol
  • Preparation of Saturated Solution:

    • Rationale: To ensure that the solvent is fully saturated with the solute, establishing a true equilibrium between the dissolved and undissolved states.

    • Procedure: Add an excess amount of solid 2-(Azetidin-3-yl)-5-fluoropyridine to a known volume of the selected organic solvent in a sealed glass vial. The presence of visible, undissolved solid is essential.[15] Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[8][16]

  • Phase Separation:

    • Rationale: To isolate the clear, saturated liquid phase from the excess solid material without disturbing the equilibrium.

    • Procedure: Once the incubation period is complete, centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect an aliquot of the clear supernatant using a pipette. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not bind to the compound.[2][8]

  • Quantification of Solute:

    • Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution.

    • Procedure: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[1][8] A calibration curve, generated from standard solutions of known concentrations, must be used for accurate quantification.

  • Data Reporting:

    • Rationale: To present the results in standardized, universally understood units.

    • Procedure: Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM) at the specified temperature.[8][17]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess solid API to known volume of solvent B Seal vial and place in shaking incubator A->B C Agitate at constant temp for 24-72 hours B->C D Centrifuge sample to pellet solid C->D E Filter supernatant (e.g., PTFE filter) D->E F Prepare dilutions of filtered supernatant E->F G Analyze concentration via validated HPLC method F->G H Quantify against standard curve G->H I Report Solubility (mg/mL or µM) H->I

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Predicted Solubility Profile in Organic Solvents

In the absence of published experimental data, a qualitative solubility profile can be predicted based on the physicochemical properties of 2-(Azetidin-3-yl)-5-fluoropyridine and established solubility principles.

Table 2: Predicted Solubility of 2-(Azetidin-3-yl)-5-fluoropyridine in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily interacting with the N-H and nitrogen atoms of the solute.
Polar Aprotic DMSO, DMFHighStrong dipole moments and ability to accept hydrogen bonds allow for effective solvation of the polar solute.
Acetonitrile (ACN)ModeratePolar, but a weaker hydrogen bond acceptor compared to DMSO. Expected to be a reasonably good solvent.
AcetoneModerateGood polarity, but less effective at solvating the N-H group compared to protic solvents or DMSO.[18]
Nonpolar Aprotic Toluene, Dichloromethane (DCM)Low to ModerateDCM has some polarity, which may allow for limited solubility. Toluene is largely nonpolar and is expected to be a poor solvent.
Hexane, HeptaneVery LowAs nonpolar aliphatic hydrocarbons, these solvents lack the necessary polarity and hydrogen bonding capability to effectively dissolve the polar, H-bonding solute.

Practical Implications and Strategic Solvent Selection

The solubility profile directly impacts multiple stages of drug development:

  • Synthesis and Purification: Solvent choice is critical for controlling reaction kinetics, facilitating purification, and enabling effective crystallization to obtain the desired polymorphic form with high purity.[3][4] For 2-(Azetidin-3-yl)-5-fluoropyridine, a mixed-solvent system, perhaps combining a high-solubility solvent like ethanol with an anti-solvent like heptane, could be an effective strategy for crystallization.

  • Preclinical Formulation: For in vitro and in vivo studies, the API must be dissolved in a suitable vehicle.[19] DMSO is a common choice for creating high-concentration stock solutions for in vitro assays. For in vivo dosing, co-solvent systems (e.g., ethanol/water) may be necessary to achieve the required concentration.

  • Analytical Chemistry: The development of analytical methods, particularly for HPLC, requires that the analyte be soluble in the mobile phase. A typical reversed-phase method would likely use acetonitrile or methanol mixed with an aqueous buffer.

Logical Relationship: Solvent Properties and Solubility

The interplay between the properties of the solvent and the solute dictates the outcome. This relationship can be visualized as a decision-making framework for solvent selection.

G Solute Solute Properties: - Polar - H-Bond Donor/Acceptor Solvent Select Solvent Solute->Solvent PolarProtic Polar Protic (e.g., Ethanol) Solvent->PolarProtic H-Bonding? Yes PolarAprotic Polar Aprotic (e.g., DMSO) Solvent->PolarAprotic Polar? Yes Nonpolar Nonpolar (e.g., Hexane) Solvent->Nonpolar Polar? No HighSol High Solubility PolarProtic->HighSol Matches Solute H-Bonding PolarAprotic->HighSol Matches Solute Polarity LowSol Low Solubility Nonpolar->LowSol Mismatched Polarity

Sources

Safety data sheet (SDS) and hazards for 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Hazard Profile of 2-(Azetidin-3-yl)-5-fluoropyridine

Section 1: Introduction and Compound Profile

2-(Azetidin-3-yl)-5-fluoropyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key pharmacophoric motifs: a strained azetidine ring and a fluorinated pyridine core. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is considered a "privileged" structure in modern drug discovery.[1] Its conformational rigidity provides a well-defined three-dimensional framework that can enhance receptor affinity and improve metabolic stability when incorporated into drug candidates.[1][2] The fluoropyridine moiety is also a common feature in bioactive molecules, where the fluorine atom can modulate electronic properties, binding interactions, and pharmacokinetic parameters.

This guide serves as a comprehensive technical resource for scientists and researchers, providing detailed safety information, hazard analysis, and best-practice protocols for the handling, storage, and use of 2-(Azetidin-3-yl)-5-fluoropyridine in a laboratory setting. The information herein is synthesized from available data on the compound and its structural analogs to ensure a proactive and informed approach to laboratory safety.

Table 1: Compound Identification

Identifier Value Source
CAS Number 1260779-41-6 [3]
Molecular Formula C₈H₉FN₂ [3]
Molecular Weight 152.17 g/mol [3]
Synonyms 3-(3-Azetidinyl)-5-fluoro-pyridine [3]

| SMILES | FC1=CC(=CN=C1)C2CNC2 |[3] |

Caption: Chemical Structure of 2-(Azetidin-3-yl)-5-fluoropyridine.

Section 2: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 2-(Azetidin-3-yl)-5-fluoropyridine is not widely published, a reliable hazard assessment can be inferred from the documented profiles of structurally similar compounds, particularly other fluoropyridine derivatives and substituted azetidines.[4][5][6] This proactive approach, based on structural analogy, is a cornerstone of chemical safety management in research environments. The primary anticipated hazards are irritation to the skin and eyes.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4][6]
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation.[4][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Hazard_Assessment_Workflow start Start: New Experiment with 2-(Azetidin-3-yl)-5-fluoropyridine identify 1. Hazard Identification - Review data for structural analogs - Consult supplier information start->identify evaluate 2. Risk Evaluation - Assess routes of exposure (skin, eyes, inhalation) - Determine potential severity identify->evaluate control 3. Implement Controls evaluate->control eng_controls Engineering Controls (Chemical Fume Hood) control->eng_controls ppe_controls Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) control->ppe_controls admin_controls Administrative Controls (SOPs, Training) control->admin_controls protocol 4. Finalize Safe Work Protocol - Document handling, storage, and emergency procedures eng_controls->protocol ppe_controls->protocol admin_controls->protocol end Proceed with Experiment protocol->end

Caption: Workflow for Hazard Assessment and Control Implementation.

Section 3: Toxicological Profile and Health Effects

The primary health effects associated with 2-(Azetidin-3-yl)-5-fluoropyridine are anticipated to be localized irritation upon direct contact.

  • Inhalation: May cause irritation to the respiratory system.[5][7] Symptoms can include coughing and shortness of breath.

  • Skin Contact: Causes skin irritation, characterized by redness, itching, and discomfort upon contact.[4][6]

  • Eye Contact: Causes serious eye irritation.[4][6] Direct contact can lead to redness, pain, and watering of the eyes.

  • Ingestion: While data is limited, ingestion is generally considered harmful for research chemicals and may cause gastrointestinal irritation.

Systemic Effects Considerations: There is no specific toxicological data for this compound. However, studies on a structurally related ligand for nicotinic acetylcholine receptors, 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine, provide valuable context.[8] At doses significantly higher than what would be encountered in typical laboratory handling, this related compound was shown to increase blood pressure and heart rate in rats and produce convulsions in mice.[8] It did not, however, show mutagenicity in the Ames test.[8] This information suggests that while the primary hazard is topical irritation, absorption of significant quantities could potentially lead to systemic effects, reinforcing the need for stringent exposure controls.

Section 4: Protocols for Safe Handling and Use

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene practices, is mandatory when working with this compound.

4.1 Engineering Controls The primary engineering control is to conduct all manipulations of 2-(Azetidin-3-yl)-5-fluoropyridine within a certified chemical fume hood.[7] This prevents the inhalation of any dust or aerosols and contains potential spills. A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

4.2 Personal Protective Equipment (PPE) Proper PPE is the most critical barrier to prevent direct exposure.

  • Eye/Face Protection: Chemical safety goggles or a face shield are required at all times.[4]

  • Skin Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for tears or pinholes before use and should be changed immediately if contamination is suspected.[4][7] Use proper glove removal technique to avoid skin contact.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a government-approved respirator with an appropriate cartridge should be used.[4]

4.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][7]

  • Do not eat, drink, or store food in areas where chemicals are handled or stored.[9]

  • Contaminated clothing should be removed immediately and laundered before reuse.[4]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

5.1 First Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[4]

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or appropriate foam.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the material.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

5.3 Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear the full complement of PPE as described in Section 4.2. Ensure adequate ventilation.

  • Containment and Cleaning: For a small spill, gently sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for chemical waste disposal.[7] Wipe the spill area with a damp cloth and then clean with soap and water.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[4]

Section 6: Storage and Disposal

6.1 Storage Conditions Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is 2-8°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

6.2 Disposal Considerations All chemical waste, including unused material and contaminated items (gloves, wipes), must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Waste should be collected in a designated, properly labeled hazardous waste container.

Section 7: Physicochemical Properties

Table 3: Physical and Chemical Properties

Property Value Source
Molecular Formula C₈H₉FN₂ [3]
Molecular Weight 152.17 g/mol [3]
Topological Polar Surface Area (TPSA) 24.92 Ų [3]
LogP (Computed) 0.9075 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 2 [3]

| Rotatable Bonds | 1 |[3] |

References

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI. [Link]

  • Mukherjee, J., et al. (2005). Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2024). MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • 3-[(2s)-Azetidin-2-Ylmethoxy]-5-[(1s,2r)-2-(2-Methoxyethyl)cyclopropyl]pyridine. PubChem. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 2-Amino-5-fluoropyridine. Fisher Scientific. [Link]

  • Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. (2021). PMC. [Link]

  • Prakali and Dinnimath. (2021). A Review on Azetidinone Hybrids as Potential Therapeutic Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Navigating the Acquisition of 2-(Azetidin-3-yl)-5-fluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

For researchers, scientists, and drug development professionals, the procurement of novel chemical entities is a critical first step in the journey of discovery. This technical guide provides an in-depth analysis of the commercial availability and synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine, a valuable heterocyclic building block in medicinal chemistry. Due to its structural motifs—a strained azetidine ring and an electron-rich fluoropyridine system—this compound holds significant potential for the development of new therapeutic agents.

Executive Summary: Availability and Strategic Sourcing

Direct commercial availability of 2-(Azetidin-3-yl)-5-fluoropyridine in its free base form (CAS 1355248-23-1) is currently limited. The predominant commercially available form is its dihydrochloride salt . This guide will detail the known supplier of this salt and, more critically, provide a comprehensive overview of a plausible synthetic route to obtain the free base, including sourcing of key starting materials. This dual approach empowers research teams to make informed decisions regarding either direct purchase of the salt or in-house synthesis of the free base to meet their specific project needs.

Commercial Availability: The Dihydrochloride Salt

The most direct route to acquiring the core structure of 2-(Azetidin-3-yl)-5-fluoropyridine is through the purchase of its dihydrochloride salt. This form offers advantages in terms of stability and handling.

Known Supplier:

SupplierProduct NameCatalog NumberPurityNotes
ChemScene2-(Azetidin-3-yl)-5-fluoropyridine, dihydrochlorideCS-0125897≥98%Offered as a research chemical.

Researchers are advised to contact the supplier directly for current pricing, availability, and to request a certificate of analysis.

In-House Synthesis: A Practical Approach to the Free Base

Given the scarcity of the free base on the commercial market, in-house synthesis presents a viable and often necessary alternative. A plausible and efficient synthetic strategy involves a multi-step process starting from commercially available precursors.

Retrosynthetic Analysis and Proposed Forward Synthesis

The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine can be logically approached through the coupling of a protected azetidine precursor with a suitable fluoropyridine derivative. A key disconnection points to a protected 3-substituted azetidine and a 2-halo-5-fluoropyridine.

G 2-(Azetidin-3-yl)-5-fluoropyridine 2-(Azetidin-3-yl)-5-fluoropyridine Protected Azetidine Protected Azetidine 2-(Azetidin-3-yl)-5-fluoropyridine->Protected Azetidine C-C Bond Formation 2-Halo-5-fluoropyridine 2-Halo-5-fluoropyridine 2-(Azetidin-3-yl)-5-fluoropyridine->2-Halo-5-fluoropyridine Starting Materials Starting Materials Protected Azetidine->Starting Materials Protection & Functionalization 2-Halo-5-fluoropyridine->Starting Materials Halogenation/Diazotization caption Retrosynthetic analysis of 2-(Azetidin-3-yl)-5-fluoropyridine. G A 3-Azetidinol B 1-Boc-3-azetidinol A->B Boc₂O, Base C 1-Boc-3-azetidinone B->C Oxidation (e.g., DMP) D Protected Enamine Intermediate C->D Horner-Wadsworth-Emmons Reaction E 2-(Azetidin-3-yl)-5-fluoropyridine D->E 1. Reduction (H₂, Pd/C) 2. Deprotection (Acid) caption Proposed synthetic workflow for 2-(Azetidin-3-yl)-5-fluoropyridine.

Methodological & Application

Application Note: Synthetic Routes for Preparing 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Strategic Retrosynthetic Analysis

The 2-(azetidin-3-yl)-5-fluoropyridine motif has emerged as a highly privileged scaffold in modern drug discovery. Functioning as a rigidified, metabolically stable bioisostere for flexible alkylamines, this building block is frequently incorporated into kinase inhibitors, monoacylglycerol lipase (MAGL) PET ligands, and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors[1, 3].

Synthesizing this motif requires the strategic formation of a C(sp³)–C(sp²) bond between a strained four-membered ring and an electron-deficient heterocycle. Traditional cross-coupling methodologies often fail with saturated heterocycles due to rapid β-hydride elimination. However, the azetidine ring's inherent strain prevents the syn-coplanar geometry required for this decomposition pathway, enabling stable organometallic intermediates.

This guide details two field-proven, self-validating synthetic routes to 2-(azetidin-3-yl)-5-fluoropyridine:

  • The Palladium-Catalyzed Negishi Cross-Coupling: A highly scalable, regioselective approach utilizing organozinc intermediates.

  • The Visible-Light Photoredox Minisci Reaction: A modern, green-chemistry approach utilizing decarboxylative radical addition, avoiding stoichiometric organometallics.

Route A: Palladium-Catalyzed Negishi Cross-Coupling

Mechanistic Causality & Design

The Negishi coupling is the industry standard for appending azetidines to heteroaryl halides [1]. The process relies on the insertion of elemental zinc into N-Boc-3-iodoazetidine. The resulting organozinc species is remarkably stable at elevated temperatures because the rigid four-membered ring restricts conformational flexibility, effectively shutting down β-hydride elimination.

For the cross-coupling phase, a catalyst system comprising


 and a sterically demanding ligand like tri(o-tolyl)phosphine (

) is employed. The steric bulk of the ligand accelerates the rate-limiting reductive elimination step, ensuring high turnover numbers and suppressing homocoupling byproducts.
Workflow Visualization

Negishi_Workflow A N-Boc-3-iodoazetidine (Starting Material) B Zn Dust, I2 (cat.) DMF, 50°C A->B C N-Boc-3-zinc-azetidine (Stable Organozinc) B->C D 2-Bromo-5-fluoropyridine Pd2(dba)3, P(o-tol)3 C->D E N-Boc-2-(azetidin-3-yl)-5-fluoropyridine (Coupled Product) D->E F TFA / DCM 25°C E->F G 2-(Azetidin-3-yl)-5-fluoropyridine (Final Target) F->G

Figure 1: Workflow for the Pd-catalyzed Negishi cross-coupling route.

Step-by-Step Protocol: Negishi Route

Self-Validating System Note: The success of this protocol relies on the complete activation of zinc. The disappearance of the iodine color serves as an internal visual indicator of successful zinc insertion.

Step 1: Zinc Activation and Insertion

  • Under an argon atmosphere, add zinc dust (3.0 equiv, 300 mol%) to a flame-dried Schlenk flask.

  • Suspend the zinc in anhydrous DMF (0.5 M). Add catalytic iodine (

    
    , 5 mol%) and stir vigorously at room temperature until the reddish-brown color completely fades (approx. 10 mins), indicating zinc surface activation.
    
  • Add N-Boc-3-iodoazetidine (1.5 equiv) dropwise. Heat the mixture to 50 °C for 90 minutes.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot with saturated aqueous

    
     and extract with EtOAc. GC-MS analysis should show complete consumption of the starting iodide and the presence of the protonated azetidine (mass = 157.2  g/mol ).
    

Step 2: Cross-Coupling

  • Allow the organozinc solution to settle. Decant the supernatant via cannula into a second argon-purged flask containing 2-bromo-5-fluoropyridine (1.0 equiv),

    
     (2.5 mol%), and 
    
    
    
    (10 mol%).
  • Heat the reaction mixture to 70 °C for 4 hours.

  • Workup: Cool to room temperature and quench with a 1:1 mixture of saturated aqueous

    
     and 10% aqueous EDTA (to sequester zinc and palladium). Extract with EtOAc (3x).
    
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-2-(azetidin-3-yl)-5-fluoropyridine.

Step 3: Deprotection

  • Dissolve the intermediate in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise. Warm to 25 °C and stir for 3 hours.

  • Concentrate under reduced pressure, neutralize with saturated aqueous

    
    , and extract with 10% MeOH/DCM to yield the pure 2-(azetidin-3-yl)-5-fluoropyridine target.
    

Route B: Visible-Light Photoredox Minisci Reaction

Mechanistic Causality & Design

The Minisci reaction offers a highly atom-economical alternative by directly functionalizing the C–H bond of 5-fluoropyridine [2]. This route utilizes 1-Boc-azetidine-3-carboxylic acid, a cheap and abundant feedstock.

Under photoredox conditions, the iridium photocatalyst (e.g.,


) undergoes single-electron transfer (SET) to oxidize the carboxylic acid, triggering decarboxylation to form a nucleophilic azetidin-3-yl radical.
Causality of Reagents:  The addition of TFA is mathematically critical; it protonates the 5-fluoropyridine, drastically lowering its LUMO. This makes the pyridine ring highly electrophilic. The inductive electron-withdrawing effect of the C5-fluorine atom further polarizes the ring, directing the nucleophilic azetidinyl radical exclusively to the C2 position.
Workflow Visualization

Minisci_Workflow A 1-Boc-azetidine-3-carboxylic acid + 5-Fluoropyridine B Ir-Photocatalyst, (NH4)2S2O8 TFA, MeCN/H2O A->B C Blue LED (450 nm) Decarboxylative SET B->C D Nucleophilic Azetidin-3-yl Radical Attacks Protonated Pyridine C->D E N-Boc-2-(azetidin-3-yl)-5-fluoropyridine D->E F HCl / Dioxane Deprotection E->F G 2-(Azetidin-3-yl)-5-fluoropyridine (Final Target) F->G

Figure 2: Workflow for the Photoredox Decarboxylative Minisci route.

Step-by-Step Protocol: Minisci Route

Self-Validating System Note: Radical lifetimes are severely truncated by molecular oxygen. A rigorous freeze-pump-thaw degassing cycle is the primary validation checkpoint before irradiation.

Step 1: Reaction Assembly and Degassing

  • In a clear borosilicate glass vial, combine 5-fluoropyridine (1.0 equiv), 1-Boc-azetidine-3-carboxylic acid (2.0 equiv), ammonium persulfate (

    
    , 2.0 equiv), and 
    
    
    
    (2 mol%).
  • Dissolve the mixture in a 1:1 mixture of MeCN and

    
     (0.1 M). Add TFA (1.5 equiv) to protonate the pyridine.
    
  • Seal the vial with a PTFE septum and degas via three cycles of freeze-pump-thaw. Backfill with argon.

Step 2: Photoredox Catalysis

  • Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is active to maintain the reaction temperature at 25 °C.

  • Irradiate for 16 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Look for the product mass (

    
    ) and the complete consumption of 5-fluoropyridine.
    

Step 3: Workup and Deprotection

  • Dilute the mixture with EtOAc and neutralize carefully with saturated aqueous

    
     until the aqueous layer reaches pH 8.
    
  • Extract with EtOAc, dry over

    
    , and purify via flash chromatography to isolate the Boc-protected intermediate.
    
  • Dissolve the intermediate in 4.0 M HCl in dioxane (10 equiv). Stir at room temperature for 2 hours.

  • Evaporate the solvent to yield 2-(azetidin-3-yl)-5-fluoropyridine as the hydrochloride salt.

Quantitative Data Presentation

The selection of a synthetic route depends heavily on the project phase. The table below summarizes the comparative metrics of both strategies to aid in decision-making.

ParameterRoute A: Negishi Cross-CouplingRoute B: Photoredox Minisci
Primary Bond Disconnection C(sp³)–C(sp²) via OrganozincC(sp³)–C(sp²) via Radical Addition
Key Starting Materials N-Boc-3-iodoazetidine, 2-Bromo-5-fluoropyridine1-Boc-azetidine-3-carboxylic acid, 5-Fluoropyridine
Catalyst System

/


Regioselectivity Absolute (Directed by halide position)High (Directed by pyridine protonation at C2)
Scalability Excellent (Kilogram scale proven)Moderate (Flow chemistry required for scale-up)
Overall Yield (Typical) 65% – 75%45% – 60%
Green Chemistry Metric Low (Stoichiometric Zn, heavy metals)High (Catalytic, avoids organometallics)

References

  • Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: Journal of Medicinal Chemistry (2017) URL: [Link] [1]

  • Title: Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction Source: The Journal of Organic Chemistry (2015) URL: [Link] [2]

  • Title: Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Source: Journal of Medicinal Chemistry (2021) URL: [Link] [3]

Protocols for N-functionalization of 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic[1]

The Scaffold: 2-(Azetidin-3-yl)-5-fluoropyridine

This building block (CAS: 1260828-79-2, typically supplied as 2HCl salt) represents a privileged scaffold in modern medicinal chemistry. It combines a rigid, sp³-rich azetidine vector with a metabolically robust, electron-deficient pyridine ring.[1]

Key Structural Properties:

  • Nucleophilic Center: The azetidine secondary amine (NH) is the primary site for functionalization.[1]

  • Electronic Environment: The 5-fluoropyridine moiety is electron-withdrawing.[1] This lowers the pKa of the azetidine nitrogen slightly compared to non-aromatic analogs, but it remains sufficiently nucleophilic for standard amine transformations.[1]

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of ring strain.[1] While more stable than aziridines, it is susceptible to ring-opening under harsh acidic conditions or high temperatures in the presence of strong nucleophiles.[1]

  • Competitive Basic Sites: The pyridine nitrogen is significantly less basic due to the 5-fluoro substituent and the ortho-azetidine group, ensuring high chemoselectivity for the azetidine NH under controlled conditions.[1]

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, select the protocol based on the desired "Warhead" or linker identity.[1]

Functionalization_Logic Start Target Moiety Alkyl Alkyl Group (sp3 Carbon) Start->Alkyl Acyl Amide/Carbamate (sp2 Carbon) Start->Acyl Aryl Aryl/Heteroaryl (sp2 Carbon) Start->Aryl Method1 Protocol A: Reductive Amination (NaBH(OAc)3) Alkyl->Method1 Aldehyde/Ketone Method2 Protocol B: Amide Coupling (HATU/DIPEA) Acyl->Method2 Carboxylic Acid Method3 Protocol C: SnAr Displacement (For electron-poor Ar) Aryl->Method3 Halide + EWG Method4 Protocol D: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Method4 Unactivated Halide

Figure 1: Strategic decision tree for N-functionalization pathways.

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Mono-alkylation of the azetidine nitrogen using an aldehyde or ketone. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1][2]

Reagents:

  • Substrate: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv) or NaBH₃CN.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0–2.5 equiv) Critical for freeing the salt.

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane).[1]

Step-by-Step Methodology:

  • Salt Neutralization: To a flame-dried vial, add the azetidine dihydrochloride salt (1.0 equiv) and anhydrous DCE (0.1 M concentration). Add DIPEA (2.2 equiv) and stir at room temperature for 15 minutes. Note: Ensure the solution becomes homogeneous; the free base is soluble in DCE.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1] If the carbonyl is sterically hindered or a ketone, add acetic acid (1.0 equiv) to catalyze imine formation.[1] Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 2–16 hours.

    • Checkpoint: Monitor by LCMS.[1][3] Look for the disappearance of the imine intermediate (M+H of product).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). Azetidines can be polar; consider 0.1% NH₄OH in the eluent if streaking occurs.[1]

Expert Insight: Avoid using NaBH₄ directly if possible, as it can reduce aldehydes/ketones before imine formation.[1] STAB is milder and chemoselective .[1]

Protocol B: Amide Coupling (N-Acylation)

Objective: Formation of an amide bond with a carboxylic acid.[1] Challenge: The azetidine ring strain makes the nitrogen less sterically accessible than linear amines, requiring efficient coupling reagents.[1]

Reagents:

  • Substrate: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1–1.2 equiv) preferred for rapid kinetics.[1]

  • Base: DIPEA (3.0–4.0 equiv).[1] Higher equivalents needed to neutralize 2HCl and activate the acid.

  • Solvent: DMF or DMF/DCM (1:1).[1]

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the carboxylic acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 5 minutes to form the activated ester.

  • Amine Addition: In a separate vial, dissolve the azetidine dihydrochloride (1.0 equiv) in DMF/DCM. Add remaining DIPEA (2.5 equiv) to free the amine.[1]

  • Coupling: Transfer the activated acid solution to the amine solution dropwise.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Validation: LCMS should show complete conversion to the amide (M+H).[1]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat.[1] NaHCO₃, then brine.[1]

  • Purification: Standard silica chromatography.[1]

Protocol C: Buchwald-Hartwig Amination (N-Arylation)

Objective: Coupling the azetidine to an unactivated aryl/heteroaryl halide. Challenge: Secondary azetidines can suffer from β-hydride elimination or ring opening if the catalyst system is too aggressive.[1]

Reagents:

  • Substrate: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-I (1.0–1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.[1]

  • Ligand: BINAP, Xantphos, or RuPhos (4–10 mol%).[1] RuPhos is excellent for secondary amines.

  • Base: Cs₂CO₃ or NaOtBu (2.0–3.0 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Prep: Flame-dry a reaction tube and cool under Argon.

  • Loading: Add the azetidine salt (1.0 equiv), aryl halide (1.0 equiv), Base (Cs₂CO₃, 3.0 equiv), Pd source, and Ligand.[1]

  • Inerting: Cap the tube and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent (Toluene) via syringe.[1]

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Critical Control: Do not overheat (>110°C) to avoid thermal degradation of the azetidine ring.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black and salts.

  • Purification: Concentrate and purify via silica gel.

Expert Insight: For electron-deficient aryl halides (e.g., chloropyrimidines), a catalyst may not be needed.[1] Use SnAr conditions (DIPEA, DMSO, 80°C) instead .

Part 3: Quality Control & Troubleshooting

Analytical Data Summary

When characterizing the product, expect the following NMR signatures:

Moiety¹H NMR Signal (approx.[1][4] ppm)MultiplicityNotes
Azetidine C2/C4-H 3.5 – 4.5 ppmMultipletsShifts significantly upon N-functionalization.[1]
Azetidine C3-H 3.8 – 4.2 ppmMultipletCoupling to the pyridine ring.[1]
Pyridine C6-H 8.3 – 8.5 ppmDoublet (d)Characteristic of 2,5-disubstitution.[1]
Pyridine C3/C4-H 7.2 – 7.8 ppmMultipletsSplitting due to Fluorine (¹⁹F coupling).[1]
Troubleshooting Guide
  • Problem: Low yield in reductive amination.

    • Cause: Incomplete salt neutralization.[1]

    • Fix: Increase DIPEA to 3.0 equiv or pre-wash the starting material with basic resin.[1]

  • Problem: Ring opening observed (byproduct mass = M+18 or M+Cl).

    • Cause: Acidic conditions too harsh or temperature too high.[1]

    • Fix: Ensure pH > 4 during reductive amination.[1] Lower temperature in Buchwald couplings.[1]

  • Problem: Pyridine N-alkylation (Regioselectivity issues).

    • Cause: Use of strong alkylating agents (e.g., Methyl Iodide) without base control.[1]

    • Fix: Stick to reductive amination or amide coupling which are highly selective for the secondary amine over the pyridine nitrogen.[1]

References

  • Master Organic Chemistry. Reductive Amination: Reaction Guide and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link][2][3][4][5][6][7][8][9][10][11][12][13]

  • Vertex AI Search. 2-(azetidin-3-yl)-5-fluoropyridine CAS Registry.[1] (Verified via ChemSrc/Huaxuejia).[1]

Sources

Application Note: Reductive Amination of 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific electronic and steric challenges of functionalizing 2-(Azetidin-3-yl)-5-fluoropyridine , a valuable building block for introducing metabolic stability and defined vectors into drug candidates.

Introduction & Molecule Analysis[1][2]

The incorporation of the 2-(Azetidin-3-yl)-5-fluoropyridine motif (referred to herein as AFP-3 ) is increasingly common in fragment-based drug discovery. This scaffold offers two distinct advantages:

  • The Azetidine Ring: Provides a rigidified

    
     vector that reduces lipophilicity (LogD) compared to piperidines or pyrrolidines, while maintaining a specific vector orientation.
    
  • The 5-Fluoropyridine Moiety: Acts as a metabolically robust bioisostere for phenyl rings, reducing oxidative clearance (CYP450) while modulating the pKa of the distal amine through inductive effects.

Chemoselectivity & Challenges

Unlike standard secondary amines, AFP-3 presents unique challenges during reductive amination:

  • Nucleophilicity: The electron-withdrawing 5-fluoropyridine group at the C3 position exerts a through-bond inductive effect (

    
    ), slightly lowering the pKa of the azetidine nitrogen (estimated pKa 
    
    
    
    9.0–9.5) compared to unsubstituted azetidine (pKa 11.3). This reduces nucleophilicity, requiring optimized activation of the carbonyl partner.
  • Ring Strain: The azetidine ring possesses

    
     26 kcal/mol of strain energy. While more stable than aziridines, it is susceptible to ring-opening under harsh acidic conditions or high temperatures.
    
  • Solubility: The free base is highly polar. Standard aqueous workups often result in poor recovery due to water solubility.

Mechanistic Pathway & Logic

The reductive amination of AFP-3 proceeds via the formation of an iminium ion intermediate.[1][2] The choice of reducing agent is critical to prevent direct reduction of the aldehyde/ketone (side reaction) and to ensure chemoselectivity in the presence of the fluoropyridine ring (avoiding defluorination).

Reaction Network Diagram

The following diagram illustrates the equilibrium and irreversible steps, highlighting the critical control points for AFP-3 .

ReductiveAmination cluster_conditions Critical Control Points Start AFP-3 (Amine) + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH (cat.) Equilibrium SideProduct Side Product: Alcohol (Direct Reduction) Start->SideProduct Non-Selective Reduction Hemiaminal->Start Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Rate Limiting) Iminium->Hemiaminal Product Tertiary Amine Product Iminium->Product STAB (Hydride Transfer) Irreversible

Figure 1: Reaction pathway for the reductive amination of AFP-3. The formation of the Iminium Ion is the key bottleneck requiring acid catalysis.

Standard Operating Procedure (SOP)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[3] STAB is preferred over Sodium Cyanoborohydride (toxic) and Sodium Borohydride (too reactive, leads to alcohol side products).

Reagents & Materials
ReagentEquivalentsRoleNotes
AFP-3 (Amine)1.0 equivNucleophileFree base preferred; if HCl salt, add 1.0 eq TEA.
Aldehyde/Ketone 1.1 – 1.2 equivElectrophileSlight excess drives conversion.
NaBH(OAc)3 (STAB) 1.5 – 2.0 equivReductantMoisture sensitive; use fresh bottle.
Acetic Acid (AcOH) 1.0 – 2.0 equivCatalystEssential for iminium formation.
DCE or DCM Solvent (0.1 M)MediumDCE (1,2-Dichloroethane) is standard; DCM is a greener alternative.
Step-by-Step Protocol

1. Activation & Imine Formation (Pre-complexation):

  • To a dry vial equipped with a stir bar, add AFP-3 (1.0 equiv) and the Carbonyl Partner (1.1 equiv).

  • Add anhydrous DCE (or DCM) to achieve a concentration of 0.1 M – 0.2 M.

  • Add Acetic Acid (1.0 equiv).

    • Expert Insight: For unreactive ketones, increase AcOH to 2.0 equiv and add 4Å Molecular Sieves to sequester water, driving the equilibrium toward the imine.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This "aging" period allows the hemiaminal/iminium equilibrium to establish before the reductant is added, minimizing direct reduction of the aldehyde.

2. Reduction:

  • Add STAB (1.5 equiv) in a single portion.

    • Note: Mild gas evolution (H2) may occur if moisture is present.

  • Stir the reaction at RT under Nitrogen/Argon atmosphere.

  • Monitoring: Check LCMS at 2 hours.

    • Target: Disappearance of AFP-3 (m/z ~153 + substituent).

    • Troubleshooting: If conversion stalls <50%, add a second portion of STAB (0.5 equiv) and stir overnight.

3. Workup (Critical for Azetidines):

  • Quench: Slowly add saturated aqueous NaHCO3 (approx. 5 mL per mmol). Stir for 15 minutes to quench residual borohydride.

  • Extraction:

    • Challenge: The product is likely polar.

    • Method: Extract with DCM (3 x volume). If the product remains in the aqueous phase (check LCMS of aqueous layer), switch to CHCl3/IPA (3:1) cocktail for extraction.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

4. Purification:

  • Flash chromatography using a gradient of DCM to 10% MeOH/DCM (with 1% NH4OH additive if streaking occurs).

Optimization for Difficult Substrates

When the standard STAB protocol fails (common with sterically hindered ketones or electron-deficient anilines), employ the Titanium(IV) Isopropoxide method. This Lewis acid acts as a water scavenger and a powerful activator of the carbonyl oxygen.

Ti(OiPr)4 Modified Protocol
  • Mix: Amine (1.0 eq) + Carbonyl (1.2 eq) + Ti(OiPr)4 (1.5 eq) in neat form or minimal THF.

  • Stir: 2–4 hours at RT (or 50°C for hindered ketones). The solution will become viscous.

  • Dilute: Add dry MeOH or THF (to 0.2 M).

  • Reduce: Add NaBH4 (2.0 eq) carefully (exothermic).

    • Why NaBH4? The imine is pre-formed and "locked" by Titanium, so the stronger reducing agent NaBH4 is safe to use without reducing the free ketone.

  • Quench: Add 0.1 M NaOH to precipitate Titanium salts (white solid). Filter through Celite.

Quality Control & Data Validation

Expected Analytical Profile
  • 1H NMR: Look for the diagnostic azetidine protons. The multiplets for the ring protons (C2-H and C4-H) typically appear between

    
     3.5 – 4.5 ppm. The C3-H (bearing the pyridine) will be a quintet or multiplet around 
    
    
    
    3.8 – 4.2 ppm.
  • 19F NMR: The 5-fluoropyridine signal is a distinct singlet/multiplet around

    
     -130 to -140 ppm (depending on solvent). This is an excellent handle for monitoring reaction conversion without interference from hydrocarbon signals.
    
Stability Warning
  • Avoid Strong Acids: Do not heat AFP-3 derivatives in concentrated HCl or H2SO4 for extended periods, as this may hydrolyze the azetidine ring to a ring-opened chloride or alcohol (3-amino-propyl derivative).

  • Storage: Store the free base at -20°C. The hydrochloride salt is stable at RT.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Lowe, J. T., et al. "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5475-5480. Link

  • Dunet, J., et al. "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination." Synlett, 2003, 2003(09), 1239-1242. Link

  • Burkhard, J. A., et al. "Oxetanes and Azetidines: A Guide to the Synthesis of Saturated Heterocycles." Angewandte Chemie International Edition, 2010, 49(21), 3524-3529. Link

Sources

Application Note & Protocol: Buchwald-Hartwig Cross-Coupling for the Synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a comprehensive guide for the synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine via the palladium-catalyzed cross-coupling of azetidine and 2-bromo-5-fluoropyridine. We delve into the mechanistic underpinnings of the reaction, offer a field-tested and optimized experimental protocol, and provide a systematic troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for accessing novel chemical matter incorporating the valuable azetidinyl-fluoropyridine scaffold.

Introduction & Scientific Context

The synthesis of aryl and heteroaryl amines is a fundamental objective in pharmaceutical and materials science.[3] The Buchwald-Hartwig amination reaction has emerged as a highly versatile and widely adopted method for constructing these C-N bonds, largely supplanting harsher, classical methods due to its broad substrate scope and functional group tolerance.[1]

The target molecule, 2-(Azetidin-3-yl)-5-fluoropyridine, combines three structurally important motifs in drug design:

  • A Fluoropyridine Ring: An electron-deficient heteroaromatic system frequently used to modulate physicochemical properties like pKa, metabolic stability, and target engagement.

  • An Azetidine Moiety: A four-membered saturated heterocycle that serves as a rigid, three-dimensional scaffold, offering improved properties such as aqueous solubility and metabolic stability compared to more lipophilic or flexible analogues.

  • A Secondary Amine Linkage: The direct connection of the azetidine nitrogen to the pyridine ring, which can act as a key hydrogen bond donor or acceptor, or as a vector for further functionalization.

This guide outlines a robust protocol for the coupling of azetidine with 2-bromo-5-fluoropyridine. The choice of an electron-deficient heteroaryl halide and a strained, secondary cyclic amine presents specific challenges that necessitate careful selection of the catalyst system.

The Catalytic Cycle: Mechanism of Action

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][4] A simplified, generally accepted mechanism involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the 2-bromo-5-fluoropyridine. This is often the rate-determining step and forms a Pd(II) complex.[5]

  • Amine Coordination & Deprotonation: The azetidine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[4]

  • Reductive Elimination: The final C-N bond is formed as the desired 2-(Azetidin-3-yl)-5-fluoropyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][4]

The choice of ligand is critical to the success of the reaction.[6] Bulky, electron-rich biaryl phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination steps, particularly for challenging substrates like electron-deficient heteroaryl halides.[6][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NR₂) Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_Complex->Product ArX 2-Bromo-5-fluoropyridine (Ar-X) ArX->OA_Complex Amine Azetidine (HNR₂) Amine->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex H-Base⁺

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Optimized Experimental Protocol

This protocol is designed as a reliable starting point for the synthesis. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[8]

Materials & Equipment
Reagent/MaterialGrade/PuritySupplier (Example)Notes
2-Bromo-5-fluoropyridine>98%Sigma-AldrichStore under inert atmosphere.
Azetidine hydrochloride>97%Combi-BlocksFreebase is volatile; use salt and excess base.
Sodium tert-butoxide (NaOtBu)>97%Strem ChemicalsHighly hygroscopic. Handle in a glovebox.
RuPhos Pd G3 Precatalyst>98%MilliporeSigmaAir-stable precatalyst for ease of handling.
Anhydrous TolueneDriSolv™ or similarEMD MilliporeEssential for optimal results.[8]
Schlenk flask or reaction vial------Must be oven-dried before use.
Magnetic stirrer & stir bar------
Inert gas supply (Ar or N₂)High Purity---
Standard glassware for workup------Separatory funnel, flasks, etc.
Silica gel for chromatography230-400 mesh---For purification.
Reaction Setup & Execution Workflow

Figure 2: Experimental workflow from setup to purification.

Step-by-Step Procedure

Note: This procedure is for a 1.0 mmol scale reaction. Adjust quantities accordingly.

  • Preparation: To an oven-dried 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add azetidine hydrochloride (140 mg, 1.5 mmol, 1.5 equiv.).

  • Addition of Reagents (Inert Atmosphere): In a glovebox or under a positive flow of argon, add sodium tert-butoxide (240 mg, 2.5 mmol, 2.5 equiv.), 2-bromo-5-fluoropyridine (176 mg, 1.0 mmol, 1.0 equiv.), and RuPhos Pd G3 precatalyst (16.7 mg, 0.02 mmol, 2 mol%).

    • Causality Note: Using azetidine hydrochloride with an excess of strong base generates the volatile freebase in situ, which is a practical approach for handling such amines.[9] The precatalyst is chosen for its high activity and ease of handling.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC until the starting 2-bromo-5-fluoropyridine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(Azetidin-3-yl)-5-fluoropyridine.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture exposure.[8]2. Insufficiently anhydrous reagents/solvent.3. Base has degraded or is of poor quality.1. Use a fresh bottle of precatalyst or handle strictly under inert conditions.2. Ensure solvent is freshly dried and reagents are anhydrous.3. Use a fresh, high-purity batch of NaOtBu; grind it to a fine powder before use to avoid clumping.[10]
Significant Hydrodehalogenation 1. Presence of water or other protic impurities.2. Reaction temperature is too high, favoring side reactions.[8]3. Reductive elimination is slow compared to competing pathways.1. Rigorously exclude moisture from the reaction.[8]2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.3. Screen alternative ligands (e.g., XPhos, BrettPhos) that may accelerate reductive elimination.[11]
Formation of Biaryl Homocoupling High reaction temperature or excessive catalyst loading.[8]Reduce the reaction temperature or decrease the catalyst loading to 1-1.5 mol%.[8]
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poor solubility of reagents.[10]1. Extend the reaction time and monitor.2. Consider screening other anhydrous solvents like 1,4-dioxane or CPME where solubility may be improved.[10]

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable pathway to valuable nitrogen-containing heteroaromatic compounds. The protocol detailed herein for the synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine offers a validated starting point for researchers. By understanding the underlying mechanism and paying careful attention to experimental parameters, especially the exclusion of air and moisture, chemists can successfully employ this transformation to accelerate their research and development efforts.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14644. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Choi, K., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3673–3676. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. (2024, February 12). Retrieved March 7, 2026, from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

  • A practical Buchwald—Hartwig amination of 2-bromopyridines with volatile amines. (2007). Tetrahedron Letters, 48(18), 3241-3244. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved March 7, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). ChemSpider SyntheticPages. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007, April 27). Retrieved March 7, 2026, from [Link]

Sources

Application Note: Optimized Peptide Coupling Protocols for 2-(Azetidin-3-yl)-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The incorporation of the 2-(Azetidin-3-yl)-5-fluoropyridine motif (CAS: 1260816-07-6) into molecular scaffolds is a highly effective strategy in modern drug discovery. The azetidine ring provides rigid conformational restriction with high sp³ character, while the 5-fluoropyridine moiety modulates lipophilicity and enhances metabolic stability against cytochrome P450 oxidation.

However, coupling this building block to carboxylic acids presents unique synthetic challenges:

  • Steric Hindrance: As a 4-membered heterocycle, the secondary amine of the azetidine ring is sterically hindered, reducing its nucleophilic attack trajectory compared to unhindered primary amines[1].

  • Electronic Effects: The electron-withdrawing nature of the 5-fluoropyridine ring inductively lowers the pKa of the azetidine nitrogen, slightly attenuating its nucleophilicity.

  • Salt Stoichiometry: This building block is predominantly supplied as a dihydrochloride salt . Failure to account for the exact base stoichiometry required to liberate the free base is the leading cause of failed couplings in high-throughput discovery settings.

This application note provides field-proven, self-validating protocols for the efficient amidation of 2-(Azetidin-3-yl)-5-fluoropyridine derivatives, focusing on the mechanistic causality behind reagent selection.

Mechanistic Insights: Selecting the Optimal Coupling Reagent

The choice of coupling reagent dictates not only the yield but also the optical purity of the final product. For sterically hindered secondary amines like azetidines, standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. Instead, uronium salts and phosphonic anhydrides are preferred.

HATU (High-Throughput & Discovery)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for azetidine couplings. It rapidly converts the carboxylic acid into an OAt-active ester. The exceptional efficiency of HATU stems from a neighboring group effect : the nitrogen atom in the pyridine ring of the HOAt leaving group stabilizes the incoming azetidine amine through a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the nucleophilic attack.

T3P (Scale-Up & Chiral Preservation)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates carboxylic acids by forming a reactive mixed anhydride[2]. T3P is the reagent of choice for scale-up and for coupling highly epimerization-prone chiral acids[3]. Unlike HATU, T3P generates completely water-soluble byproducts, eliminating the need for complex chromatographic purification and preventing the formation of toxic tetramethylurea.

COMU (Safer Alternative)

COMU utilizes an Oxyma-based leaving group. It matches the coupling efficiency of HATU but is non-explosive and less allergenic, making it a safer alternative for microwave-assisted synthesis and parallel library generation[4].

HATUMechanism Acid R-COOH + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Amide Product + Tetramethylurea ActiveEster->Product Nucleophilic Attack Azetidine 2-(Azetidin-3-yl)- 5-fluoropyridine Azetidine->Product

Fig 1: Mechanistic pathway of HATU-mediated azetidine amide coupling.

Quantitative Reagent Profiling

The following table summarizes the empirical performance of various coupling reagents specifically applied to the 2-(Azetidin-3-yl)-5-fluoropyridine scaffold.

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskReaction TimeWorkup Complexity
HATU OAt-Active Ester85 - 95%Moderate1 - 3 hoursHigh (Requires LiCl washes to remove DMF/urea)
COMU Oxyma-Active Ester80 - 90%Low-Moderate2 - 4 hoursModerate
T3P Mixed Anhydride75 - 85%Very Low 12 - 18 hoursLow (Water-soluble byproducts)
EDC / HOBt OBt-Active Ester40 - 60%High> 24 hoursModerate

Decision Matrix for Reagent Selection

To ensure a self-validating and logical approach to synthesis, use the following decision tree to select the appropriate coupling conditions based on your specific substrate and scale.

ReagentSelection Start Substrate: 2-(Azetidin-3-yl) -5-fluoropyridine + R-COOH Chiral Is R-COOH highly prone to epimerization? Start->Chiral Scale Reaction Scale? Chiral->Scale Yes HATU Use HATU / DIPEA High Yield, Fast Kinetics Chiral->HATU No T3P Use T3P (≥50% in EtOAc) Low Epimerization, Easy Workup Scale->T3P > 1 gram COMU Use COMU / DIPEA Safer HATU Alternative Scale->COMU < 1 gram

Fig 2: Decision matrix for selecting azetidine peptide coupling reagents.

Experimental Protocols

Protocol A: High-Throughput HATU-Mediated Coupling

Optimized for milligram-scale discovery chemistry where maximum conversion speed is required.

Causality Note: The 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride salt requires exactly 2.0 equivalents of base just to neutralize the HCl. We use 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) total: 2.0 eq for neutralization, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq as a catalytic excess to drive the reaction.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq). Stir at room temperature for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the OAt-active ester.

  • Free-basing the Amine: In a separate vial, suspend the 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.1 eq) in DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes until a clear solution is obtained, ensuring complete liberation of the secondary amine.

  • Coupling: Transfer the free-based azetidine solution dropwise into the pre-activated acid mixture. Stir at room temperature for 2 to 4 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The azetidine mass (

    
     153.1) should disappear, replaced by the product mass.
    
  • Workup (Crucial for DMF removal): Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 5 volumes) — This step is mandatory to pull DMF into the aqueous phase.

    • Saturated aqueous NaHCO₃ (1 × 5 volumes) — Removes unreacted acid and HOAt.

    • Brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace tetramethylurea remains.

Protocol B: Scale-Up T3P-Mediated Coupling

Optimized for gram-scale synthesis and preservation of chiral centers (e.g., coupling to an α-chiral amino acid).

Causality Note: T3P is supplied as a 50% wt solution in Ethyl Acetate or DMF. Using the EtOAc solution allows the entire reaction to be run in a single, easily workable solvent, preventing the need for high-boiling solvent removal during scale-up[2].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.1 eq)

  • T3P (50% wt in EtOAc) (1.5 eq)

  • DIPEA or Pyridine (4.0 eq)

  • Ethyl Acetate (EtOAc) (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 eq), 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.1 eq), and EtOAc.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Slowly add DIPEA (4.0 eq) dropwise. Stir for 15 minutes to allow the free base to form.

  • Activation: While maintaining the temperature at 0 °C, add the T3P solution (1.5 eq) dropwise over 10 minutes. Note: Adding T3P at 0 °C prevents transient thermal spikes that can lead to epimerization of the mixed anhydride intermediate.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 18 hours.

  • Workup: The beauty of T3P lies in its water-soluble byproducts. Simply add an equal volume of distilled water to the flask and stir for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Separate the aqueous layer. Wash the organic EtOAc layer with saturated aqueous NaHCO₃ (2 × 5 volumes), 1M HCl (1 × 5 volumes) only if the product is not acid-sensitive, and brine (1 × 5 volumes).

  • Isolation: Dry over MgSO₄, filter, and evaporate to yield the highly pure amide product.

References

Sources

Protecting Group Strategies for the Synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(azetidin-3-yl)pyridine framework is a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. The unique conformational constraints and desirable physicochemical properties imparted by the strained four-membered azetidine ring make it a valuable component in the design of novel therapeutics. Specifically, 2-(azetidin-3-yl)-5-fluoropyridine is a key intermediate in the synthesis of various pharmacologically active agents. The successful synthesis of this building block hinges on the judicious selection and implementation of protecting group strategies for the azetidine nitrogen. This application note provides a comprehensive guide for researchers, outlining field-proven protecting group strategies, detailed experimental protocols, and the underlying chemical principles that govern their selection and use.

The Strategic Importance of Protecting the Azetidine Nitrogen

The secondary amine of the azetidine ring is a reactive nucleophile and can participate in undesired side reactions during the crucial coupling step with the pyridine moiety. Therefore, transiently masking this functionality with a suitable protecting group is essential. The ideal protecting group for this synthesis should exhibit the following characteristics:

  • Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions.

  • Stability: The protected azetidine must be robust enough to withstand the conditions of subsequent transformations, such as metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

  • Ease of Removal: The deprotection step should be efficient and orthogonal to other functional groups present in the molecule, ensuring the integrity of the final product.

  • Influence on Reactivity: The protecting group should not adversely affect the desired coupling reaction.

This guide will focus on three of the most widely employed and effective protecting groups for azetidine synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn).

Comparative Analysis of Protecting Group Strategies

The choice of protecting group is a critical decision that can significantly impact the overall efficiency and success of the synthetic route. The following table provides a comparative overview to aid in this selection process.

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStable to hydrogenolysis and basic conditions. Labile to strong acids.Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or Et₂O.[1][2]Excellent orthogonality, clean deprotection byproducts (isobutene, CO₂), widely used and well-documented.[3]Can be cleaved under some Lewis acidic conditions used in cross-coupling.
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions. Labile to hydrogenolysis.[4]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4][5]Orthogonal to Boc group, stable to a wide range of non-reductive conditions.[4]Incompatible with reactions involving catalytic reduction (e.g., hydrogenation of other functional groups). Catalyst poisoning can be an issue.
Benzyl (Bn)Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Stable to a broad range of non-reductive conditions, including strong bases and organometallics.[6][7]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][8]Very robust, cost-effective.Removal often requires catalytic hydrogenation, which may not be compatible with other functional groups.[9]

Synthetic Workflow Overview

The synthesis of 2-(azetidin-3-yl)-5-fluoropyridine can be approached via two primary disconnection strategies, both of which rely on an N-protected azetidine precursor. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Protecting Group Introduction cluster_2 Key Coupling Step cluster_3 Intermediate cluster_4 Final Deprotection cluster_5 Final Product Azetidin-3-ol Azetidin-3-ol Protected_Azetidinol N-Protected Azetidin-3-ol (Boc, Cbz, or Bn) Azetidin-3-ol->Protected_Azetidinol (Boc)₂O, Cbz-Cl, or BnBr 2-halo-5-fluoropyridine 2-Bromo- or 2-Chloro- 5-fluoropyridine Coupling Pd-catalyzed Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) 2-halo-5-fluoropyridine->Coupling Protected_Azetidinol->Coupling Protected_Product N-Protected 2-(azetidin-3-yl)-5-fluoropyridine Coupling->Protected_Product Deprotection Acidolysis (for Boc) or Hydrogenolysis (for Cbz/Bn) Protected_Product->Deprotection Final_Product 2-(Azetidin-3-yl)-5-fluoropyridine Deprotection->Final_Product

Caption: General synthetic workflow for 2-(azetidin-3-yl)-5-fluoropyridine.

Experimental Protocols

The following protocols are provided as detailed, self-validating procedures for the synthesis of 2-(azetidin-3-yl)-5-fluoropyridine, focusing on the widely used Boc protecting group strategy.

Protocol 1: N-Boc Protection of Azetidin-3-ol

Rationale: The tert-butoxycarbonyl (Boc) group is introduced to protect the azetidine nitrogen. Di-tert-butyl dicarbonate is a common, easy-to-handle reagent for this transformation. The reaction is typically run in a non-protic solvent in the presence of a mild base to neutralize the acid generated.[10]

Materials:

  • Azetidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (2.2 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with azetidin-3-ol hydrochloride (1.0 equiv.) and a magnetic stir bar, add DCM (or THF) to form a suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 equiv.) to the suspension and stir for 15 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate, typically as a colorless oil or white solid which can be used in the next step without further purification.[11]

Protocol 2: Buchwald-Hartwig Amination with 2-Chloro-5-fluoropyridine

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for the challenging oxidative addition of the C-Cl bond to the palladium center.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.[13]

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 equiv.)

  • 2-Chloro-5-fluoropyridine (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the anhydrous solvent (toluene or dioxane) followed by tert-butyl 3-hydroxyazetidine-1-carboxylate and 2-chloro-5-fluoropyridine.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate.

Protocol 3: N-Boc Deprotection

Rationale: The Boc group is readily cleaved under acidic conditions.[14] Trifluoroacetic acid (TFA) in an inert solvent like DCM is a standard and highly effective method, leading to the formation of the desired amine salt. The volatile byproducts (TFA, isobutene, CO₂) are easily removed.

Materials:

  • tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA) (5-10 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 equiv.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, the TFA salt of 2-(azetidin-3-yl)-5-fluoropyridine, can be used directly or neutralized by partitioning between a base (e.g., saturated NaHCO₃ solution) and an organic solvent (e.g., DCM or EtOAc) to obtain the free base.

Decision Framework for Protecting Group Selection

Choosing the optimal protecting group is contingent on the overall synthetic strategy, particularly the nature of other functional groups in the molecule and planned subsequent reactions.

Protecting_Group_Decision_Tree Start Start: Need to synthesize 2-(azetidin-3-yl)-5-fluoropyridine Q1 Are there any acid-sensitive groups in the molecule? Start->Q1 Q2 Are any downstream steps involving catalytic hydrogenation? Q1->Q2 No Cbz_Bn Consider Cbz or Bn Group (Deprotection: Hydrogenolysis) Q1->Cbz_Bn Yes Avoid_Cbz_Bn Avoid Cbz and Bn Groups. Boc is the preferred choice. Q2->Avoid_Cbz_Bn Yes Boc_or_Other Boc is suitable. Alternatively, explore other acid-labile groups. Q2->Boc_or_Other No Boc Use Boc Group (Deprotection: TFA/HCl)

Caption: Decision tree for selecting an appropriate protecting group.

Conclusion

The successful synthesis of 2-(azetidin-3-yl)-5-fluoropyridine is critically dependent on a well-defined protecting group strategy. The Boc group offers a robust and versatile option, compatible with the widely used Buchwald-Hartwig amination and easily removed under standard acidic conditions. Cbz and Benzyl groups provide excellent alternatives, particularly when acidic conditions must be avoided, provided that subsequent reductive steps are not required. By understanding the chemical principles behind each protecting group and following validated protocols, researchers can efficiently access this valuable building block for drug discovery and development programs.

References

  • O'Neil, I. A., & Vile, S. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. [Link]

  • Isle, R., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ACS Publications. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Google Patents. (2009, June 17). EP2070899A1 - Deprotection of N-BOC compounds.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing.... Retrieved from [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

  • Uniba. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]

  • YouTube. (2022, January 31). Adding Benzyl Protecting Group Mechanism. Retrieved from [Link]

Sources

Scale-up procedures for 2-(Azetidin-3-yl)-5-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis and Scale-Up of 2-(Azetidin-3-yl)-5-fluoropyridine

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] As a conformationally rigid, sp3-rich scaffold, it serves as a "privileged structure" in the design of novel therapeutics targeting a wide array of diseases.[2] 2-(Azetidin-3-yl)-5-fluoropyridine is a key building block that combines the beneficial properties of the azetidine ring with the fluoropyridine moiety, a common pharmacophore in drug discovery.

This document serves as a comprehensive technical guide for researchers and process chemists, detailing a robust laboratory-scale synthesis and outlining the critical procedures and considerations for its successful scale-up. The narrative emphasizes not just the procedural steps but the underlying chemical principles and process safety logic essential for transitioning from bench-scale discovery to pilot-plant production.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most industrially viable and scalable approach for constructing the C-C bond between the pyridine and azetidine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is selected for its high functional group tolerance, generally high yields, and well-understood mechanistic pathways, which are crucial for process optimization and troubleshooting.

The overall strategy involves three main stages:

  • Preparation of Key Intermediates: Synthesis of a suitable 2-halo-5-fluoropyridine and a protected azetidine-3-boronic acid derivative.

  • Suzuki-Miyaura Coupling: The core C-C bond-forming reaction to link the two heterocyclic fragments.

  • Deprotection: Removal of the azetidine protecting group to yield the final product.

cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Final Product A 2-Halo-5-fluoropyridine (e.g., Bromo or Iodo) D N-Boc-2-(azetidin-3-yl)-5-fluoropyridine A->D B N-Boc-3-bromoazetidine C N-Boc-azetidine-3-boronic acid pinacol ester B->C Miyaura Borylation C->D Suzuki-Miyaura Coupling (Pd Catalyst, Base) E 2-(Azetidin-3-yl)-5-fluoropyridine D->E N-Boc Deprotection (Acidic Conditions)

Caption: High-level overview of the three-stage synthetic strategy.

Part 1: Laboratory-Scale Synthesis Protocol

This section provides a validated, step-by-step protocol suitable for laboratory-scale synthesis (1-10 g).

Preparation of Starting Materials
  • 2-Bromo-5-fluoropyridine: This is a commercially available starting material. For Suzuki couplings, bromo- and iodo-pyridines are generally more reactive than their chloro-counterparts due to the weaker C-X bond, which facilitates the rate-determining oxidative addition step.[3] While 2-iodo-5-fluoropyridine offers higher reactivity, 2-bromo-5-fluoropyridine often provides a better balance of reactivity, stability, and cost for scale-up.

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (N-Boc-Azetidine-3-boronic acid pinacol ester): This key intermediate is prepared from commercially available tert-butyl 3-bromoazetidine-1-carboxylate (N-Boc-3-bromoazetidine)[4] via a Miyaura borylation reaction. The tert-butoxycarbonyl (Boc) group is chosen as the N-protecting group due to its stability under the basic conditions of the Suzuki coupling and its straightforward removal under acidic conditions.[5]

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 equiv), N-Boc-azetidine-3-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst/Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv). Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via cannula. The reaction concentration is typically set to 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the consumption of the starting 2-bromo-5-fluoropyridine is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-2-(azetidin-3-yl)-5-fluoropyridine.

Step 2: N-Boc Deprotection

  • Acidic Cleavage: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude final product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in dichloromethane, to obtain 2-(Azetidin-3-yl)-5-fluoropyridine as a pure solid or oil. The basic nature of the pyridine may cause tailing on silica gel; this can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.[6]

Part 2: Scale-Up Procedures and Considerations

Transitioning a synthesis from the laboratory bench to a pilot or manufacturing plant introduces significant challenges that are not apparent at small scales.[7] Careful planning, process hazard analysis, and parameter optimization are paramount for a safe, efficient, and reproducible process.

A Process Review & Hazard Analysis B Raw Material Sourcing & Qualification A->B C Reactor Configuration & Engineering Controls B->C E Scaled Synthesis Run (Pilot Batch) C->E D Parameter Optimization (DoE Studies) D->E F In-Process Controls (IPCs) E->F Monitoring G Isolation & Purification (Crystallization/Distillation) E->G F->E Feedback H Final Product Analysis (QC/QA) G->H

Caption: A logical workflow for troubleshooting and executing a scale-up campaign.

Process Hazard Analysis (PHA)

Before any scale-up activity, a thorough PHA is mandatory. Key areas of focus include:

  • Thermal Hazards: Cross-coupling reactions can be exothermic. It is crucial to determine the reaction's thermal profile using techniques like Differential Scanning Calorimetry (DSC) to prevent thermal runaway.[6][7] The cooling capacity of the larger reactor must be sufficient to handle the total heat output.

  • Reagent Handling: Pyridine and its derivatives require careful handling in well-ventilated areas, away from ignition sources.[8][9] Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is essential.[9] Palladium catalysts, especially when dry, can be pyrophoric.

  • Pressure Management: Reactions that may generate gaseous byproducts require proper venting and pressure relief systems to avoid over-pressurization of the reactor.[7]

Critical Process Parameter Optimization

Directly multiplying lab-scale parameters is a common cause of failure during scale-up. Each parameter must be re-evaluated for the larger scale.

ParameterLaboratory Scale (1-10 g)Pilot Scale (>1 kg) Considerations & Justification
Reagent Addition All reagents often added at once at the start.Controlled addition of one reagent (e.g., the boronic ester solution) via a pump over several hours. This is critical for managing the exotherm and maintaining a consistent temperature profile.[6]
Thermal Management Simple heating mantle or oil bath. High surface-area-to-volume ratio allows for easy heat dissipation.Jacketed reactor with a thermal control unit. The lower surface-area-to-volume ratio makes heat removal less efficient, requiring precise control over heating/cooling fluids.[10]
Mixing Magnetic stirrer providing efficient, homogenous mixing.Mechanical overhead stirrer with optimized impeller design (e.g., pitched-blade turbine). Inadequate mixing can cause localized "hot spots" or concentration gradients, leading to increased byproduct formation and lower yields.[7][10]
Catalyst Loading Often higher (1-5 mol%) for guaranteed completion.Optimization is critical for cost-effectiveness. Lowering catalyst loading (e.g., to <0.5 mol%) is a major goal. This requires highly pure reagents and rigorous exclusion of oxygen.
Work-up Simple separatory funnel extractions.Multi-stage extractions in the reactor or dedicated extraction vessels. Phase separation can be slower and more complex.
Purification Flash column chromatography.Crystallization or salt formation is preferred. Chromatography is generally not economically viable for large quantities. The basic pyridine product can be isolated by forming a salt (e.g., hydrochloride), crystallizing it, and then liberating the free base.[6]
Scaled Work-up and Purification
  • Quenching: The reaction quench should be performed carefully, potentially by reverse-quenching (adding the reaction mixture to the quench solution) to better control temperature.

  • Phase Splits: On a large scale, phase separation after extraction can be slow. The use of brine washes can help break emulsions.

  • Crystallization: The preferred method for purification at scale. A systematic screening of solvents is necessary to find a system that provides good yield and high purity. This method is far more economical and scalable than chromatography.[6]

  • Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical applications. Specific palladium scavengers (e.g., silica-based thiols) may be required after the primary purification steps.

Conclusion

The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine via a Suzuki-Miyaura coupling is a robust and scalable process. However, the transition from laboratory to pilot scale requires a fundamental shift in approach from simple procedural execution to a deep understanding of process engineering and safety principles. Key challenges such as thermal management, mixing efficiency, and the development of a non-chromatographic purification method must be proactively addressed. By implementing rigorous process hazard analysis and systematic parameter optimization, this valuable building block can be produced safely, efficiently, and economically on a large scale.

References

Please note that some links may require a subscription or institutional access to view the full text.

  • Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • ChemicalBook. 5-Fluoro-2-iodopyridine synthesis.
  • Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions.
  • Benchchem. Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • ResearchGate. Scheme 1 Synthesis of 5-iodo-2-[ 18 F]fluoropyridine ([ 18 F]1) and its... Available at: [Link]

  • Process Parameters. Technical Deep Dive: The Production and Processing of Pyridine.
  • Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Apollo Scientific. Pyridine Safety Data Sheet.
  • J&K Scientific LLC. N-Boc-3-bromoazetidine | 1064194-10-0.
  • Sigma-Aldrich. N-Boc-3-bromoazetidine | 1064194-10-0.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online Jan 5, 2026.

Sources

Application Note: Handling, Storage, and Synthetic Application of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Fluorinated azetidines, such as 3-fluoroazetidine and 3,3-difluoroazetidine, have emerged as premier structural motifs in modern medicinal chemistry. They frequently serve as metabolically stable, conformationally restricted bioisosteres for morpholines and piperazines. Their utility stems from the unique physicochemical properties of fluorine—namely its strong electronegativity, low polarizability, and small van der Waals radius (~1.47 Å)[1].

However, the high ring strain of the four-membered azetidine ring, combined with the electron-withdrawing nature of fluorine, dictates specific handling requirements. The free base forms are highly volatile liquids and are prone to degradation or ring-opening. Consequently, they are predominantly supplied and stored as hydrochloride (HCl) or trifluoroacetate (TFA) salts[2]. While these salts are chemically stable, they are highly hygroscopic, necessitating stringent moisture-control protocols to maintain stoichiometric accuracy and prevent hydrolytic degradation[3].

Physicochemical Properties & Storage Causality

To design an effective laboratory protocol, it is essential to understand the divergent properties of the free base versus the salt forms.

Table 1: Physicochemical Comparison of Fluorinated Azetidine Forms

Compound FormPhysical State (at 20°C)Recommended StorageHygroscopicityPrimary Handling Risk
3-Fluoroazetidine (Free Base) Liquid-20°CLowHigh volatility, ring-opening
3-Fluoroazetidine HCl Solid (Crystalline)2°C to 8°C (or -20°C)HighMoisture absorption
3,3-Difluoroazetidine HCl Solid (Crystalline)2°C to 8°C (or -20°C)HighMoisture absorption
3-(Trifluoromethyl)azetidine Liquid/Solid-20°CModerateVolatility, thermal degradation

Causality of Storage Conditions:

  • Temperature Control: HCl salts should be stored in a cool, dark place, ideally at 4°C or -20°C for long-term preservation[4]. The free base must be stored at -20°C or lower to prevent rapid volatilization.

  • Moisture Exclusion: The HCl salts readily absorb atmospheric moisture. This not only alters the effective molecular weight (compromising reaction stoichiometry) but can also lead to degradation over time. Storage under an inert gas (argon or nitrogen) is mandatory[2].

Workflow for Safe Handling and Transfer

When retrieving fluorinated azetidine salts from cold storage, the greatest risk is the condensation of atmospheric moisture on the cold reagent. The following workflow illustrates the critical path to prevent water ingress.

G A Long-Term Storage (-20°C, Sealed) B Equilibration (Warm to RT in Desiccator) A->B Prevent condensation C Weighing & Transfer (Dry N2 / Glovebox) B->C Open under dry conditions D Reaction Setup (Inert Atmosphere) C->D Immediate use E Re-sealing (Argon Flush & Parafilm) C->E Unused portion E->A Return to cold storage

Workflow for the handling and transfer of hygroscopic fluorinated azetidine salts.

Experimental Protocols

Protocol A: Retrieval and Weighing of Fluorinated Azetidine Salts

Objective: To weigh hygroscopic azetidine salts without altering their hydration state, ensuring stoichiometric precision.

  • Equilibration: Remove the sealed container from the -20°C or 4°C freezer. Crucial Step: Do not open the container immediately. Place it in a desiccator and allow it to equilibrate to room temperature (typically 30–60 minutes depending on container size). Causality: Opening a cold container causes instant condensation of atmospheric moisture on the hygroscopic salt, ruining the reagent's purity.

  • Inert Transfer: Transfer the equilibrated container to a glovebox or a localized dry nitrogen/argon stream.

  • Weighing: Rapidly weigh the required mass into a pre-dried reaction vessel using anti-static equipment[5].

  • Resealing: Flush the primary container with dry argon or nitrogen for 10-15 seconds. Seal tightly and wrap the cap with Parafilm before returning it to cold storage[3].

Protocol B: In Situ Generation of Free Base for Cross-Coupling or Amidation

Objective: To utilize the stable HCl salt in a reaction requiring the nucleophilic free amine, avoiding the isolation of the highly volatile free base.

  • Solvent Preparation: Suspend the weighed 3-fluoroazetidine HCl in an anhydrous, aprotic solvent (e.g., DCM, DMF, or THF) under an argon atmosphere.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in a 1.2 to 1.5 molar equivalent relative to the azetidine salt.

    • Causality: DIPEA neutralizes the HCl, releasing the free 3-fluoroazetidine in situ. The steric hindrance of DIPEA prevents it from competing with the azetidine in subsequent electrophilic trapping (e.g., amidation with an acyl chloride or SNAr reactions).

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation before introducing the electrophile.

Safety and Environmental Controls

Fluorinated azetidines and their salts are biologically active and can cause severe skin and eye irritation; specific derivatives may also cause respiratory irritation,[2].

  • Ventilation: Always handle within a certified chemical fume hood. Prevent the dispersion of dust when handling the solid salts.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are strictly required. If dust formation is unavoidable outside of a controlled hood, a particle respirator (e.g., type P95 or P1) should be utilized[6].

References

  • TCI Chemicals. SAFETY DATA SHEET - 3-Fluoroazetidine Hydrochloride.

  • CymitQuimica. Safety Data Sheet - 3-Fluoroazetidine-1-sulfonyl chloride. 5

  • MedChemExpress. Azetidine hydrochloride | Biochemical Reagent. 3

  • Capot Chemical. MSDS of 3-Fluoroazetidine hydrochloride. 6

  • ChemComm - RSC Publishing. Recent advances regarding the synthetic chemistry of fluorinated aziridines, azetidines...1

  • ChemScene. 36520-39-5 | Azetidine hydrochloride. 4

  • TCI EUROPE N.V. Azetidine Hydrochloride | 36520-39-5. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-(Azetidin-3-yl)-5-fluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with 2-(azetidin-3-yl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and efficiency of these crucial synthetic transformations. The unique structural features of 2-(azetidin-3-yl)-5-fluoropyridine, including the strained azetidine ring and the electron-deficient fluoropyridine moiety, present specific challenges in common cross-coupling reactions. This resource provides in-depth, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with 2-(azetidin-3-yl)-5-fluoropyridine is giving low yields. What are the most common causes?

Low yields in Buchwald-Hartwig aminations involving this substrate often stem from a few key factors: catalyst inhibition, inappropriate base selection, or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. Additionally, the azetidine nitrogen can be a competing nucleophile or interact with the catalyst.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Selection: Switch to a catalyst system known for its high activity with heteroaryl halides. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[1] N-heterocyclic carbene (NHC) ligands can also be highly successful.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or KOt-Bu are generally preferred.[1][2] The solubility of the base can also be a factor; consider using a solvent system that allows for partial dissolution.

  • Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst to prevent oxidation of the active Pd(0) species.[1]

Q2: I'm observing significant starting material decomposition in my Suzuki-Miyaura coupling. What could be the issue?

Decomposition of the boronic acid or ester partner is a frequent issue, often exacerbated by the reaction conditions required for coupling with the relatively unreactive 2-fluoropyridine moiety.

Potential Causes and Solutions:

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring the base is not excessively strong or used in large excess.[3]

  • Reaction Temperature: While 2-halopyridines often require elevated temperatures (80-120 °C) for efficient oxidative addition, prolonged heating can lead to decomposition.[1] Monitor the reaction closely and aim for the lowest effective temperature. Microwave irradiation can sometimes provide rapid heating and improve yields by minimizing thermal decomposition over time.[1]

Q3: How does the fluorine substituent on the pyridine ring affect the coupling reaction?

The fluorine atom at the 5-position has a significant electron-withdrawing effect. This makes the pyridine ring more electron-deficient, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. While this can sometimes enhance reactivity towards nucleophilic aromatic substitution, it can also impact the electronics of the C-F bond itself, making it a potential site for side reactions under certain conditions.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling between 2-(azetidin-3-yl)-5-fluoropyridine and an arylboronic acid, but the yield of the desired product is consistently low.

Root Cause Analysis Workflow

Start Low Yield in Suzuki Coupling Catalyst Suboptimal Catalyst System? Start->Catalyst Base Ineffective Base? Start->Base Solvent Inappropriate Solvent? Start->Solvent Temp Suboptimal Temperature? Start->Temp Sol_Catalyst Screen Buchwald ligands (SPhos, XPhos) or NHC ligands. Catalyst->Sol_Catalyst Solution Sol_Base Try stronger, non-nucleophilic bases (K3PO4, Cs2CO3). Base->Sol_Base Solution Sol_Solvent Use dioxane/water or toluene/water mixtures. Solvent->Sol_Solvent Solution Sol_Temp Increase temperature incrementally (80-120°C) or use microwave. Temp->Sol_Temp Solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Troubleshooting Steps & Protocols
  • Re-evaluate the Catalyst and Ligand System: The 2-position of a pyridine ring presents steric hindrance and electronic effects that require a highly active catalyst.[4]

    • Protocol: Screen a panel of palladium catalysts and ligands. Set up parallel reactions with different combinations.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100< 20
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100> 75
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O11045
  • Optimize the Base and Solvent System: A strong, non-nucleophilic base is often necessary to facilitate the transmetalation step without competing side reactions.[1] The solvent must be able to dissolve the reactants effectively.

    • Protocol: With the best catalyst/ligand system from the previous step, screen different bases and solvent mixtures. Common choices include dioxane/water, toluene/water, or THF/water.[1]

  • Control the Reaction Temperature: 2-Chloropyridines, and similarly 2-fluoropyridines, are less reactive than their bromo or iodo counterparts and often require higher temperatures for the oxidative addition to occur.[1]

    • Protocol: Incrementally increase the reaction temperature from 80°C to 120°C, monitoring for product formation and decomposition by TLC or LC-MS. Consider using a sealed-tube or microwave reactor to safely reach higher temperatures.

Guide 2: Side Product Formation in Buchwald-Hartwig Amination

Problem: Your Buchwald-Hartwig amination is producing significant amounts of side products, such as hydrodefluorination of the starting material or dimerization of the amine coupling partner.

Potential Side Reactions and Mitigation Strategies
  • Hydrodefluorination: The replacement of the fluorine atom with hydrogen can occur, especially at high temperatures and with certain catalyst/ligand combinations.

    • Mitigation:

      • Lower the reaction temperature.

      • Optimize catalyst loading; sometimes a lower concentration can disfavor this side reaction.[1]

      • Choose a ligand that promotes faster reductive elimination, thus outcompeting the side reaction.

  • Homocoupling of the Amine: This can be an issue with highly reactive amines.

    • Mitigation:

      • Slowly add the amine to the reaction mixture.

      • Use a slight excess of the 2-(azetidin-3-yl)-5-fluoropyridine.

Experimental Protocol: Minimizing Side Product Formation
  • Reagent Purity: Ensure all starting materials, especially the amine, are of high purity.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidative side reactions.[1]

  • Reaction Setup:

    • To a dry flask, add the 2-(azetidin-3-yl)-5-fluoropyridine, the base (e.g., KOt-Bu), and the ligand (e.g., XPhos).

    • Seal the flask, and cycle between vacuum and argon three times.

    • Add the degassed solvent, followed by the palladium precatalyst.

    • Add the amine coupling partner dropwise at room temperature before heating.

  • Monitoring: Monitor the reaction by LC-MS to track the formation of the desired product and any major side products. Aim to stop the reaction as soon as the starting material is consumed to minimize secondary reactions.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. PubMed.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). PubMed.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Publishing.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
  • Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain.. ResearchGate.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.
  • Solvent effect in copper-catalyzed coupling reactions. ResearchGate.
  • Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. RSC Publishing.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • 1260779-41-6 | 3-(Azetidin-3-yl)-5-fluoropyridine. ChemScene.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it.
  • Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. Academia.edu.

Sources

Troubleshooting solubility issues with 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Azetidin-3-yl)-5-fluoropyridine Troubleshooting Guide for Solubility, Handling, and Stability

Part 1: The Physicochemical Profile (The "Why")[1]

Before troubleshooting, you must understand the molecular behavior.[1] 2-(Azetidin-3-yl)-5-fluoropyridine is a bifunctional heteroaromatic amine .[1] Its solubility is not static; it is dynamically controlled by the protonation state of its two nitrogen centers.[1]

PropertyValue (Approx.)Implication for Solubility
Dominant Species Secondary Amine (Azetidine)Highly basic (

).[1] Dictates aqueous solubility.[1][2][3][4]
Secondary Species Pyridine NitrogenWeakly basic (

due to F-substitution).[1]
LogP (Lipophilicity)

Moderately polar.[1] Soluble in polar organics; limits non-polar solubility.[1]
H-Bond Donors 1 (Azetidine NH)Critical for solubility in protic solvents (MeOH, Water).[1]
Physical State Oil or Low-Melting SolidProne to "oiling out" during purification or salt formation.[1]

The Core Conflict:

  • Free Base: Lipophilic enough to dissolve in DCM/MeOH but often insoluble in neutral water (

    
    ).[1]
    
  • Salt Forms (HCl, TFA): Highly water-soluble but insoluble in non-polar organics (Hexanes, Et₂O).

Part 2: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolubilityTree Start Start: What is your goal? Goal_Stock Stock Solution (Long-term Storage) Start->Goal_Stock Goal_Bio Biological Assay (Aqueous Media) Start->Goal_Bio Goal_Chem Chemical Synthesis (Reaction/Workup) Start->Goal_Chem DMSO Recommended: DMSO (up to 50 mM) Store at -20°C Goal_Stock->DMSO Check_Form Check Form: Salt or Free Base? Goal_Bio->Check_Form Org_Polar Use DCM, MeOH, or THF. Avoid Hexanes. Goal_Chem->Org_Polar Free Base Org_Acid Acidify to solubilize in water/MeOH mixtures. Goal_Chem->Org_Acid Purification Aq_Salt Use Water or Saline directly. (Highly Soluble) Check_Form->Aq_Salt Salt (HCl/TFA) Aq_Base Insoluble in pH 7.4. Must Pre-dissolve in DMSO then dilute <1% v/v Check_Form->Aq_Base Free Base

Figure 1: Decision tree for solvent selection based on application and compound form.[1]

Part 3: Troubleshooting Guides (Q&A)

Issue 1: "My compound is an oil/gum and won't crystallize."

Diagnosis: This is common for azetidine free bases.[1] The conformational flexibility of the saturated ring and the lack of strong intermolecular H-bonding networks often prevent crystallization.[1] The Fix: Convert it to a salt form.

  • Dissolve the oil in a minimal amount of EtOAc or DCM .[1]

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • The HCl salt should precipitate immediately as a white/off-white solid.[1]

  • Critical Step: If it gums up, add Diethyl Ether (Et₂O) or Hexanes as an antisolvent and sonicate vigorously to induce powder formation.[1]

Issue 2: "The compound precipitated when I diluted my DMSO stock into media."

Diagnosis: "Crash-out" occurs because the free base has low aqueous solubility at neutral pH (7.4).[1] The Fix:

  • Protocol Adjustment: Ensure the final concentration of DMSO is 0.5% - 1.0%.

  • pH Check: If the assay tolerates it, slightly acidify the buffer (pH 6.5). The azetidine nitrogen (

    
    ) will protonate, drastically increasing solubility.[1]
    
  • Carrier: Use 5% Solutol HS 15 or Cyclodextrin (HP-

    
    -CD) in the aqueous phase to encapsulate the lipophilic free base.[1]
    
Issue 3: "I see multiple peaks in LCMS."

Diagnosis: This is likely not degradation.[1]

  • Rotamers: Azetidine nitrogen inversion or restricted rotation (if N-substituted) can cause peak broadening.[1]

  • Salt Dissociation: In unbuffered LCMS eluents, the equilibrium between the free base and protonated species can cause peak splitting.[1] The Fix: Use a buffered mobile phase. Add 0.1% Formic Acid or 0.05% TFA to both water and acetonitrile channels to lock the compound in its protonated state.[1]

Part 4: Validated Protocols

Protocol A: Standard Solubility Assessment

Use this to determine the exact solubility limit for your batch.[1]

  • Preparation: Weigh 2 mg of compound into a clear HPLC vial.

  • Solvent Addition: Add solvent in 10

    
    L increments.[1]
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check: Hold against a dark background. Look for "schlieren" lines (dissolving) or particulates (undissolved).[1]

  • Calculation:

    
    
    

Reference Table: Solubility Expectations

Solvent Free Base HCl Salt
Water (pH 7) < 0.1 mg/mL (Insoluble) > 50 mg/mL (Soluble)
DMSO > 100 mg/mL > 100 mg/mL
Methanol > 50 mg/mL > 50 mg/mL
DCM > 50 mg/mL < 1 mg/mL (Insoluble)

| Hexanes | < 1 mg/mL | Insoluble |[1]

Protocol B: Controlled Salt Formation (HCl)

Recommended for stabilizing the compound for storage.[1]

  • Dissolution: Dissolve 100 mg of Free Base in 2 mL of Dichloromethane (DCM) . Ensure it is fully dissolved.[1]

  • Acidification: Slowly add 1.2 equivalents of 2M HCl in Diethyl Ether .

    • Why Ether? Ether acts as an antisolvent for the salt, promoting precipitation.[1]

  • Isolation: A white precipitate will form.[1]

  • Wash: Centrifuge or filter. Wash the solid 3x with cold Diethyl Ether to remove excess acid and impurities.[1]

  • Drying: Dry under high vacuum for 24 hours. Note: Azetidine salts can be hygroscopic; store in a desiccator.[1]

Part 5: Stability & Degradation Mechanisms

While generally stable, the strained 4-membered azetidine ring presents specific risks.[1]

Stability Compound 2-(Azetidin-3-yl)-5-fluoropyridine Risk1 Risk: Ring Opening Compound->Risk1 Low Probability Risk2 Risk: Oxidation Compound->Risk2 Medium Probability Condition1 Condition: Strong Nucleophiles (e.g., Thiolates) + Heat Risk1->Condition1 Condition2 Condition: Long-term Air Exposure (N-Oxide formation) Risk2->Condition2

Figure 2: Potential degradation pathways.[1] The azetidine ring is kinetically stable but can open under harsh nucleophilic attack.[1]

Storage Recommendation:

  • Solid: -20°C, desiccated, protected from light.

  • Solution (DMSO): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59663473, 3-(Azetidin-3-yl)-5-fluoropyridine. (Used as structural analog for physicochemical property derivation).[1] Retrieved from [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. (Foundational text on the solubility benefits of sp3-rich scaffolds like azetidines). Retrieved from [Link]

Sources

Preventing azetidine ring opening during acidic deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with azetidine-containing molecules. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of azetidine chemistry, specifically focusing on the critical challenge of preventing ring-opening during acidic deprotection steps.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring so susceptible to opening under acidic conditions?

A1: The susceptibility of the azetidine ring to opening is fundamentally due to its significant ring strain , which is approximately 25.4 kcal/mol.[1][2] This strain energy is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. While more stable than the highly strained three-membered aziridine ring, the azetidine ring is significantly more reactive than its five-membered pyrrolidine analogue.[1][3][4][5]

Under acidic conditions, the mechanism of ring-opening is initiated by the protonation of the azetidine nitrogen. This protonation converts the nitrogen into a much better leaving group, thereby activating the ring's C-N bonds towards nucleophilic attack.[6][7] The considerable ring strain provides a strong thermodynamic driving force for the ring-opening reaction to occur, relieving the strain and leading to a more stable, acyclic product.[6][8]

Q2: What are the key factors that influence the stability of an N-protected azetidine during acidic deprotection?

A2: Several factors critically influence the stability of the azetidine ring during an acidic deprotection protocol:

  • Acid Strength and Concentration: The most direct factor. Stronger acids and higher concentrations lead to a greater equilibrium concentration of the protonated, activated azetidine, thus accelerating the rate of nucleophilic ring-opening.[6][9] Harsh acidic conditions, such as neat trifluoroacetic acid (TFA), are well-known to promote this decomposition.[9][10]

  • Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier for ring cleavage.[10] Lowering the temperature is a primary strategy to mitigate unwanted ring-opening.

  • Presence of Nucleophiles: The reaction medium itself can be a source of nucleophiles. Solvents like methanol or water, or even counter-ions from the acid (e.g., chloride), can act as nucleophiles and attack the activated azetidine ring.

  • Substituents on the Ring: The electronic and steric nature of substituents on the azetidine ring can influence its stability. Electron-withdrawing groups on the nitrogen, such as the commonly used Boc or Cbz protecting groups, generally stabilize the ring by decreasing the basicity of the nitrogen atom.[2] However, substituents on the carbon atoms can also play a role, for instance, by stabilizing a partial positive charge that may develop during the transition state of ring-opening.[9]

  • Intramolecular Nucleophiles: A particularly challenging scenario arises when the molecule contains a pendant nucleophilic group (e.g., an amide) that can attack the azetidine ring in an intramolecular fashion after protonation.[6][7][8] This can lead to complex rearrangements and the formation of lactones or lactams.[6][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides detailed, actionable protocols to resolve them.

Issue 1: Significant ring-opening is observed during N-Boc deprotection with Trifluoroacetic Acid (TFA).

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability and typically clean removal with acid.[11][12] However, standard high-concentration TFA protocols can be too harsh for sensitive azetidine-containing substrates.

Root Cause Analysis

The standard protocol of using 25-50% TFA in dichloromethane (DCM)[13] or even neat TFA[14] creates a highly acidic environment that strongly promotes the protonation of the azetidine nitrogen. This, combined with the inherent ring strain, makes the ring highly vulnerable to nucleophilic attack by TFA, water, or other species present.

Solutions & Experimental Protocols

The core strategy is to systematically reduce the effective acidity of the reaction medium.

Solution 1.1: Optimization of TFA Conditions

Before abandoning TFA, attempt to modify the conditions. This is the simplest adjustment to your existing workflow.

  • Protocol 1.1.1: Reduced Temperature

    • Dissolve the N-Boc azetidine substrate in anhydrous DCM (0.1–0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-chilled solution of 20-25% TFA in DCM.[15]

    • Maintain the reaction at 0 °C and monitor closely by TLC or LC-MS every 15-30 minutes.

    • Upon completion, immediately quench the reaction by adding it to a cold, saturated solution of NaHCO₃ or another suitable base.

  • Protocol 1.1.2: Reduced TFA Concentration

    • If ring-opening still occurs at 0 °C, reduce the TFA concentration to 5-10% in DCM.

    • Perform the reaction at 0 °C or room temperature, depending on the substrate's reactivity. Be aware that reaction times may be significantly longer.

    • Monitor carefully, as prolonged exposure even to milder acid can still lead to decomposition.

Solution 1.2: Switching to an Alternative Acidic System

If optimizing TFA conditions fails, the next step is to use a different, generally milder, acidic reagent.

  • Protocol 1.2.1: Using HCl in Dioxane/Methanol

    • Dissolve the N-Boc azetidine in a minimal amount of methanol or DCM.

    • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents). Many researchers find a 1:1 mixture of the 4M HCl solution with methanol works well, effectively creating a 2M HCl solution.[15]

    • Stir the reaction at room temperature for 1-4 hours. The HCl salt of the deprotected amine often precipitates, which can be isolated by filtration.[15]

    • Monitor the reaction closely to avoid prolonged exposure.

  • Protocol 1.2.2: Using p-Toluenesulfonic Acid (pTSA)

    • Dissolve the N-Boc azetidine in ethyl acetate (EtOAc) or DCM.

    • Add a stoichiometric amount of p-toluenesulfonic acid (pTSA).

    • Heat the mixture to 50-60 °C.[15]

    • The resulting pTSA salt of the amine is often crystalline and can be isolated directly.

Data Summary: Comparison of Acidic Reagents for N-Boc Deprotection
Reagent SystemTypical ConcentrationTemperatureRelative RateKey Considerations
TFA / DCM 20% - 50% (v/v)[13]0 °C to RTVery FastHigh risk of ring-opening. Volatile, easy to remove.[13]
TFA / DCM (Mild) 5% - 10% (v/v)0 °CModerateReduced risk of ring-opening, but longer reaction times.
HCl in Dioxane 4 M solution (4-10 eq)RTFastOften yields a crystalline HCl salt.[15] Good alternative to TFA.
pTSA in EtOAc Stoichiometric50 - 60 °CModerate-SlowCan provide a crystalline salt.[15] Heating may be an issue for some substrates.
Lewis Acids (e.g., ZnBr₂) 2-3 equivalents in DCM[12]RTVery SlowGenerally mild but can be slow (24-72h).[12] May coordinate to N and still promote opening.
Issue 2: My azetidine derivative contains other acid-sensitive groups. How can I selectively deprotect the N-Boc group?

This is a common challenge in multi-step synthesis. If your molecule cannot tolerate even mild acidic conditions (e.g., it contains acid-labile esters or other protecting groups), an acid-based deprotection is not viable.

Root Cause Analysis

The fundamental mechanism of Boc removal relies on acid catalysis.[12] If other functional groups in the molecule are more reactive towards acid than the N-Boc group, or have comparable reactivity, selectivity cannot be achieved.

Solutions & Experimental Protocols

In such cases, non-acidic methods are required. While less common for the Boc group, several protocols exist.

  • Protocol 2.1: Base-Promoted Boc Deprotection (Substrate Dependent)

    • For specific molecular frameworks, particularly complex heterocyclic systems, base-mediated Boc deprotection has been successfully reported.[11]

    • Dissolve the substrate in methanol.

    • Add a base such as cesium carbonate (Cs₂CO₃).

    • Heat the reaction mixture to reflux.

    • Monitor for completion. This method is highly chemoselective and preserves acid-sensitive functionalities like nitriles.[11]

  • Protocol 2.2: Thermal Deprotection

    • The Boc group can be removed by heating, though this often requires high temperatures that could degrade the azetidine ring.[16] However, performing this in a continuous flow reactor can allow for precise temperature control and very short residence times, minimizing degradation.[16] This is an advanced technique but can be highly effective for sensitive substrates.

Issue 3: I am observing an intramolecular rearrangement product instead of the deprotected azetidine.

This specific failure mode is a known risk for certain N-substituted aryl azetidines that also possess a pendant nucleophilic group, such as an amide.[6][7][8]

Root Cause Analysis

The mechanism involves the acid-catalyzed protonation of the azetidine nitrogen, which activates the ring. The nearby pendant amide then acts as an intramolecular nucleophile, attacking one of the ring carbons. This leads to a cascade of rearrangements, ultimately forming a more thermodynamically stable lactone or lactam byproduct, with the azetidine ring being destroyed in the process.[6][7] The rate of this decomposition is highly pH-dependent.[6]

Solutions & Strategies
  • Strategy 3.1: Structural Modification

    • The most robust solution is to modify the molecule's design. Increasing the distance between the azetidine ring and the pendant nucleophile (e.g., by adding another methylene unit to the linker) can significantly slow down the intramolecular reaction.[6]

    • Reducing the basicity of the azetidine nitrogen can also enhance stability. For instance, N-pyridyl azetidines can be more stable than N-phenyl analogues because the pyridine nitrogen is protonated first, leaving the azetidine nitrogen less basic and less likely to be activated.[6]

  • Strategy 3.2: Orthogonal Protecting Group Strategy

    • If acidic deprotection is the cause, switch to a protecting group that can be removed under non-acidic conditions. For example, use a Carboxybenzyl (Cbz) group, which is typically removed via palladium-catalyzed hydrogenolysis. This avoids the acidic conditions that trigger the intramolecular decomposition.[10]

Visualization of Key Processes

Mechanism of Acid-Catalyzed Ring Opening

Azetidine Ring Opening cluster_0 Step 1: Activation A N-Protected Azetidine A_H Protonated Azetidinium Ion (Activated) A->A_H Fast Equilibrium H_plus H+ Product Ring-Opened Product A_H->Product Slow, Rate-Determining Step Nu Nucleophile (Nu-)

Caption: Acid protonates the azetidine nitrogen, activating the ring for nucleophilic attack.

Decision Workflow for Deprotection Strategy

Deprotection Workflow start Start: N-Boc Azetidine Deprotection check_sensitivity Any other acid-sensitive groups? start->check_sensitivity acid_path Standard Protocol: 25% TFA in DCM, 0°C check_sensitivity->acid_path No non_acid_path Use Non-Acidic Method check_sensitivity->non_acid_path Yes check_opening Ring opening observed? acid_path->check_opening mild_tfa Try Milder Acid: 5-10% TFA, 0°C check_opening->mild_tfa Yes success_acid Success check_opening->success_acid No mild_tfa->check_opening alt_acid Try Alternative Acid: 4M HCl/Dioxane or pTSA mild_tfa->alt_acid Still opens alt_acid->check_opening base_method Base-Mediated (e.g., Cs₂CO₃/MeOH) non_acid_path->base_method thermal_method Thermal/Flow Deprotection non_acid_path->thermal_method success_non_acid Success base_method->success_non_acid thermal_method->success_non_acid

Caption: A decision tree for selecting the appropriate N-Boc deprotection method.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • Anonymous. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Saunders, L. D., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Various Authors. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. [Link]

  • Anonymous. (2000). Synthesis of azetidine derivatives.
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Saunders, L. D., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Various Authors. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Watson, D. A., et al. (2019). Stability of different azetidine esters. ResearchGate. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Gessier, F., et al. (2016). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Elsevier. (2021). Azetidine Synthesis. Elsevier. [Link]

  • Reddit User. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Reddit User. (2023). Boc De-protection. Reddit. [Link]

  • Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

  • Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Protti, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Common Organic Chemistry. (2023). Boc Deprotection - TFA. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Various Authors. (2012). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. [Link]

  • University of Birmingham. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

Sources

Technical Support Center: Purification of 2-(Azetidin-3-yl)-5-fluoropyridine

[1][2]

Introduction: The Scaffold & The Challenge

The 2-(azetidin-3-yl)-5-fluoropyridine scaffold is a high-value pharmacophore in modern medicinal chemistry, bridging the gap between lipophilicity modulation (via the fluorine atom) and conformational restriction (via the azetidine ring).[1][2]

However, this molecule presents a "perfect storm" of purification challenges:

  • Ring Strain (~25 kcal/mol): The azetidine ring is susceptible to acid-catalyzed ring opening.

  • Amphiphilic Nature: The basic pyridine nitrogen and the secondary azetidine amine create high polarity, while the fluorinated ring adds lipophilicity, often leading to "streaking" on silica.[1]

  • Water Solubility: Upon deprotection, the free base is highly water-soluble, making traditional aqueous extraction difficult.[1]

This guide synthesizes field-proven protocols to navigate these challenges, moving from the protected intermediate (N-Boc) to the stable salt form.

Module 1: Purification of the N-Boc Intermediate

Target: tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate[1][2]

This intermediate is typically generated via Negishi coupling (using N-Boc-3-iodoazetidine and 5-fluoropyridylzinc reagents) or Nickel-catalyzed cross-coupling.[1]

Common Issue: Co-elution with Homocoupled Byproducts
  • Symptom: The product (

    
     in 30% EtOAc/Hex) co-elutes with the 2,2'-bis(5-fluoropyridine) dimer or protodehalogenated azetidine.[2]
    
  • Root Cause: Standard silica gel interacts strongly with the basic pyridine nitrogen, causing peak broadening that masks impurities.[1][2]

Protocol A: The "Base-Buffered" Silica Column[1]
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]

  • Modifier: Triethylamine (TEA) or 1%

    
     .[2]
    
  • The Fix: Pre-wash the silica column with the mobile phase containing 1% TEA. This neutralizes the acidic silanol sites.

  • Gradient:

    • Solvent A: Hexanes (or Heptane) + 1% TEA.[2]

    • Solvent B: Ethyl Acetate + 1% TEA.[1]

    • Profile: 0% to 40% B over 15 CV (Column Volumes).[2]

Protocol B: Amino-Functionalized Silica (The "Green" Solution)

If TEA is undesirable due to downstream catalysis issues:

  • Stationary Phase: Amino-propyl functionalized silica (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Silica).
    
  • Benefit: No liquid base additive required; tighter bands for basic heterocycles.[1]

  • Solvent System: Heptane / Ethanol (95:5 to 80:20).[2]

Module 2: Isolation of the Free Amine (Deprotection)

Target: 2-(Azetidin-3-yl)-5-fluoropyridine (Free Base)[1][2]

CRITICAL WARNING: Do NOT use strong aqueous acids (e.g., 6M HCl, reflux) for prolonged periods.[1][2] The azetidine ring will hydrolyze to the ring-opened amino-alcohol.

The "Invisible Product" Phenomenon
  • Issue: After TFA deprotection, the reaction is basified (

    
    ) and extracted with DCM, but the organic layer is empty.
    
  • Diagnosis: The free amine is small, polar, and forms strong H-bonds with water.[1][2] It partitions into the aqueous phase.[3]

Solution: The Solid-Phase Extraction (SCX) Method

This is the most robust method for isolating the free amine without aqueous extraction.

  • Load: Dissolve the crude TFA salt in MeOH. Load onto a SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Mechanism:[2][4][5][6][7][8] The amine binds to the sulfonic acid resin; non-basic impurities (Boc byproducts, salts) wash through.[1][2]

  • Wash: Flush with 3 CV of MeOH.

  • Elute: Release the amine using 2M

    
     in MeOH .
    
  • Finish: Concentrate the ammoniacal filtrate under vacuum (

    
    ) to obtain the pure free base as an oil.
    

Module 3: Salt Formation & Stabilization

Target: Crystalline Salt (for storage/scale-up)

Free base azetidines are prone to polymerization upon storage. Converting to a salt is mandatory for stability.

Salt Screening Table
Acid CandidateSolvent SystemOutcomePros/Cons
Oxalic Acid EtOH / ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Recommended Forms stable, non-hygroscopic solids. Good for X-ray.
HCl (4M in Dioxane)

/ DCM
Variable Often hygroscopic.[2] Excess HCl can open the ring.
Fumaric Acid iPrOHGood Pharmaceutically acceptable (1:1 or 2:1 stoichiometry).[2]
TFA

Poor Usually an oil; difficult to handle.
Recommended Protocol: Oxalate Salt Formation
  • Dissolve 1.0 eq of free amine in minimal absolute Ethanol.

  • Add 1.0 eq of anhydrous Oxalic Acid dissolved in Ethanol dropwise.

  • A white precipitate should form immediately.[1][9]

  • If no solid forms, add

    
     (diethyl ether) until turbid and store at -20°C overnight.
    

Visual Troubleshooting Guides

Diagram 1: Purification Workflow Decision Tree

PurificationWorkflowStartCrude Reaction Mixture(Negishi/Suzuki)CheckTLCCheck TLC(Stain: Ninhydrin + UV)Start->CheckTLCImpuritiesCo-eluting Spots?CheckTLC->ImpuritiesStandardColStandard Flash(Hex/EtOAc)Impurities->StandardColNoBufferedColBuffered Flash(1% TEA or NH2-Silica)Impurities->BufferedColYes (Tailing)DeprotectionBoc Deprotection(TFA/DCM or HCl/Dioxane)StandardCol->DeprotectionBufferedCol->DeprotectionIsolationChoiceIsolation StrategyDeprotection->IsolationChoiceAqExtractAqueous Extraction(Risk: High Loss)IsolationChoice->AqExtractScale > 10gSCXSCX-2 Cartridge(Catch & Release)IsolationChoice->SCXScale < 10gSaltFormSalt Formation(Oxalate/Fumarate)AqExtract->SaltFormSCX->SaltForm

Caption: Decision matrix for selecting the optimal purification path based on impurity profile and scale.

Frequently Asked Questions (FAQ)

Q1: My product disappears on the TLC plate after deprotection. Where is it? A: The free amine is likely too polar for standard TLC. Switch to a polar eluent: DCM:MeOH:NH4OH (90:10:1) . Stain with Ninhydrin (amines turn red/purple) or KMnO4 .[2] The pyridine ring is UV active, but the free amine might streak without base.[1]

Q2: Can I distill the free amine? A: Technically yes, but it is risky.[1][2] Azetidines are thermally sensitive. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.[1][2] However, column chromatography or SCX is significantly safer for the scaffold integrity.[1]

Q3: Why is my yield low after Negishi coupling? A: Check your Zinc reagent. 5-fluoropyridylzinc halides are moisture sensitive. Titrate the zinc reagent before use. Also, ensure you are using a ligand system optimized for secondary alkyl halides/azetidines, such as SPhos or XPhos , to prevent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2

Q4: The oxalate salt is hygroscopic. What now? A: Try the 1,5-Naphthalenedisulfonic acid salt.[1] These counterions are large, lipophilic, and often produce highly crystalline, non-hygroscopic salts suitable for long-term storage of polar amines.[1][2]

References

  • Duncton, M. A. (2011).[1][2] Minireview: Synthesis and biological activity of azetidines. Heterocycles , 84(1), 205-255.[1][2][10] Link[1][2]

  • Lui, T. & Fraser, C. L. (2002).[1][11] Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses , 78, 51. (Provides foundational protocols for pyridyl-zinc couplings). Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2] Oxetanes as versatile elements in drug discovery and synthesis (Parallel relevance to Azetidine handling). Angewandte Chemie International Edition , 49(21), 3524-3529.[1][2] Link[1][2]

  • Pfizer Inc. (2018).[1] Patent WO2018/047082: Azetidine Derivatives.[1] (Describes industrial scale-up and salt formation of similar fluoropyridine-azetidine scaffolds). Link

Optimizing reaction temperature for 5-fluoropyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Chemistry Optimization Hub

You are likely here because the 5-fluoropyridine scaffold (structurally identical to 3-fluoropyridine unless asymmetrically substituted) is behaving unpredictably. This scaffold is a "privileged structure" in medicinal chemistry due to its metabolic stability and bioisosteric properties, but it presents a dichotomy in reactivity:

  • The Nitrogen Sink: The pyridine nitrogen pulls electron density, making the ring electron-deficient.

  • The Fluorine Shield: The fluorine atom at C3/C5 adds strong inductive withdrawal (

    
    ) but also mesomeric donation (
    
    
    
    ), creating complex regioselectivity profiles.

Temperature is the primary "tuning knob" to control which of these forces dominates. This guide is structured by Reaction Class , as the optimal temperature profile inverts completely between metallation and nucleophilic substitution.

Module 1: Cryogenic Metallation (The "Cold" Zone)

Target Reaction: Directed Ortho-Metallation (DoM) / Lithiation Optimal Temperature:


 (Strict)[1]
The Core Issue: The "Dance" and Decomposition

Users often report low yields or "scrambled" isomers when lithiating 5-fluoropyridine. This is rarely a reagent issue; it is a kinetic vs. thermodynamic control issue.

Q: Why did my lithiation yield a mixture of C2 and C4 products, or turn into tar? A: You likely exceeded the


 threshold .[1]
  • Mechanism: Upon treatment with a base (e.g., LDA or LiTMP), 3-fluoropyridine is lithiated.[1]

    • Kinetic Product (

      
      ):  Lithiation occurs at C2  (ortho to Nitrogen).[1] The inductive effect of Nitrogen makes the C2 proton the most acidic kinetically.
      
    • Thermodynamic Product (

      
      ):  The lithium species can isomerize or, more commonly with fluorine, the ring becomes susceptible to nucleophilic attack by the base itself (dimerization) or ring opening.
      
  • The "Halogen Dance" Warning: If your scaffold also contains Bromine or Iodine (e.g., 2-bromo-5-fluoropyridine), raising the temperature above

    
     triggers the "Halogen Dance" (base-catalyzed halogen migration), scrambling your substitution pattern completely [1].[1]
    
Protocol: The "Cryo-Lock" Method
  • Solvent: Anhydrous THF (Must be

    
     water).
    
  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA for better regioselectivity at C2 due to steric bulk.[1]

  • Temperature: Cool THF/Base mixture to

    
    before adding the substrate.
    
  • Quench: Add the electrophile at

    
    . Do not  warm up until the quench is complete.
    

Visualization: Lithiation Decision Tree

LithiationPathways Start Start: 3-Fluoropyridine + LiTMP TempLow Temp: -78°C (Kinetic Control) Start->TempLow TempHigh Temp: > -50°C (Thermodynamic Drift) Start->TempHigh C2_Li C2-Lithio Species (Ortho to N) TempLow->C2_Li Fast Deprotonation C4_Li C4-Lithio Species (Ortho to F) TempHigh->C4_Li Isomerization Decomp Dimerization / Ring Opening (Tar) TempHigh->Decomp Nucleophilic Attack Product2 C2-Functionalized Product (Major) C2_Li->Product2 Electrophile Quench Product4 C4-Functionalized Product (Minor/Scrambled) C4_Li->Product4 Electrophile Quench

Figure 1: Temperature dependence of regioselectivity in 3-fluoropyridine lithiation. Maintaining -78°C is critical to secure the C2-isomer.[1]

Module 2: Nucleophilic Aromatic Substitution ( ) (The "Hot" Zone)

Target Reaction: Substitution of Fluorine or Halogens Optimal Temperature:


[1]

Q: My


 reaction is sluggish. I thought Fluorine was a good leaving group? 
A:  Fluorine is an excellent leaving group for 

due to the high electronegativity stabilizing the Meisenheimer complex intermediate. However, the 3-position (meta) is the least activated position on the pyridine ring.
  • C2/C4: Highly activated by the Nitrogen (ortho/para).

  • C3 (Meta): Not activated by resonance.[1]

  • Solution: You must supply thermal energy to overcome the activation barrier.

Troubleshooting Matrix:

on 5-Fluoropyridine
VariableRecommendationWhy?
Temperature 100°C - 120°C Required to force substitution at the unactivated meta-position or if displacing a C2-Cl with the 5-F remaining intact.[1]
Solvent DMSO, NMP, or DMF Polar aprotic solvents stabilize the anionic Meisenheimer intermediate and strip cations from the nucleophile, increasing reactivity [2].
Microwave Recommended Microwave irradiation often cleaner than oil baths for pyridines, reducing polymerization side-reactions (160°C for 10-20 min).[1]
Leaving Group Target C2-Cl first If you have 2-chloro-5-fluoropyridine, the C2-Cl will displace before the C5-F at mild temps (60°C).[1] To displace C5-F, you need >120°C.
Module 3: Catalytic C-H Activation (The "Goldilocks" Zone)

Target Reaction: Pd/Ir-catalyzed Functionalization Optimal Temperature:


[1]

Q: The catalyst dies before the reaction finishes. How do I optimize? A: C-H activation on fluoropyridines is a battle between C-H cleavage (needs heat) and Catalyst Decomposition (caused by heat/pyridine binding).[1]

  • The Trap: Pyridines are excellent ligands. They can bind to your Pd center and shut down catalysis ("poisoning").[1]

  • The Fix:

    • Ligand Overload: Use electron-rich, bulky ligands (e.g., phosphines like

      
       or bipyridines) that bind tighter than the substrate.
      
    • Temperature Ramping: Start at 60°C to initiate the active catalytic species, then ramp to 100°C.

    • Lewis Acid Additive: Adding

      
       or 
      
      
      
      can bind the pyridine nitrogen, preventing it from poisoning the catalyst [3].

Visualization: C-H Activation Workflow

CHActivation Substrate 5-Fluoropyridine Step1 Coordination (Poisoning Risk) Substrate->Step1 Catalyst Pd(OAc)2 / Ligand Catalyst->Step1 Step2 C-H Activation (CMD Mechanism) Step1->Step2 Lewis Acid Additive TempControl Temp: 80-100°C (Critical Window) Step2->TempControl Step3 Functionalization TempControl->Step1 Too Low (<60°C) TempControl->Step3 Optimal Decomposition Decomposition TempControl->Decomposition Too High (>120°C)

Figure 2: Balancing catalyst poisoning vs. activation energy in C-H functionalization.

Summary of Operational Parameters
Reaction TypeTarget SiteCritical TempKey Risk
Lithiation C2 (Kinetic)-78°C Isomerization to C4; Dimerization.[1]

C2 (if Halogen present)60°C Low conversion.[1]

C5 (Fluorine displacement)>120°C Polymerization; Requires strong nucleophile.[1]
C-H Activation C2/C6100°C Catalyst poisoning by Pyridine N.
References
  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition. [1]

  • Bunnett, J. F. (1951). Kinetics of the Reaction of 2-Fluoropyridine with Sodium Ethoxide. Journal of the American Chemical Society. [1]

  • Ye, M., & Yu, J. Q. (2011). A Simple and Versatile Approach to the Pyridine-Directed C-H Functionalization.[1] Journal of the American Chemical Society. [1]

  • Queguiner, G. (1993). Regioselective ortho-Lithiation of Halopyridines. Journal of Organic Chemistry. [1]

Sources

Technical Guide: Synthesis & Purity Optimization of 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine represents a classic challenge in modern medicinal chemistry: coupling an electron-deficient heteroaryl halide with a strained, secondary alkyl halide.[1] While traditional nucleophilic aromatic substitution (


) is ineffective due to the low nucleophilicity of the azetidine C3 position, transition-metal catalysis has become the standard.[2]

This guide addresses the specific purity profiles and troubleshooting steps for the two dominant methodologies: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) and Palladium-Catalyzed Negishi Coupling .[1]

Part 1: Synthetic Workflow & Logic

The following diagram outlines the decision matrix for selecting the optimal route and identifies where specific impurities originate.

G Start Target: 2-(Azetidin-3-yl)-5-fluoropyridine RouteA Route A: Ni-Catalyzed XEC (Reductive Cross-Coupling) Start->RouteA Preferred for Scale <10g RouteB Route B: Negishi Coupling (Organozinc) Start->RouteB Preferred for Scale >100g ReagentsA 2-Bromo-5-fluoropyridine + 1-Boc-3-iodoazetidine (NiCl2•glyme / Ligand / Zn) RouteA->ReagentsA ReagentsB 1. 1-Boc-3-iodoazetidine + Zn dust 2. Pd Catalyst + 2-Bromo-5-fluoropyridine RouteB->ReagentsB ImpurityA1 Impurity: 5-Fluoropyridine (Protodehalogenation) ReagentsA->ImpurityA1 Wet Solvent / O2 ImpurityA2 Impurity: Homocoupling (Biaryl / Bis-alkyl) ReagentsA->ImpurityA2 Stoichiometry Mismatch Product Protected Intermediate (N-Boc) ReagentsA->Product High Success Rate ImpurityB1 Impurity: Azetidine Ring Opening (Lewis Acid Instability) ReagentsB->ImpurityB1 ZnI2 accumulation ImpurityB2 Impurity: Beta-Hydride Elimination (Alkene formation) ReagentsB->ImpurityB2 Slow Transmetallation ReagentsB->Product Final Deprotection (TFA/HCl) CRITICAL STEP Product->Final Final->Start Iterative Optimization

Figure 1: Synthetic logic tree comparing Nickel-Catalyzed XEC and Negishi routes, highlighting origin points for critical impurities.

Part 2: Troubleshooting & FAQs

Module A: Reaction Purity (Coupling Step)

Q1: I am observing significant amounts of 5-fluoropyridine (protodehalogenation) in my LCMS. How do I stop this?

Diagnosis: This "hydro-dehalogenation" byproduct typically arises from moisture in the solvent or the presence of a hydrogen atom source that intercepts the radical intermediate before it can couple.

  • Mechanism: In Ni-catalyzed XEC, the alkyl radical (from the azetidine) or the aryl-Ni species can abstract a proton from water or the solvent if the cross-coupling cycle is sluggish.

  • Solution:

    • Solvent Dryness: Ensure DMA or DMPU is anhydrous (<50 ppm water).[1][2][3]

    • Catalyst Activation: If using

      
      , ensure the Zinc dust is activated (wash with dilute HCl, then water, acetone, ether, and dry under vacuum).[2] Oxidized Zn surfaces slow down the reduction of Ni(II) to Ni(0), leaving intermediates vulnerable to side reactions [1].[2][3]
      
    • Ligand Choice: Switch to a tridentate ligand like PyBox or Biozazoline if using bipyridine.[1][3] These stabilize the metal center and accelerate the reductive elimination step over protonation pathways [2].[3]

Q2: My crude NMR shows a 50:50 mixture of the desired product and the azetidine homocoupler (dimer).

Diagnosis: Homocoupling is the primary competitor in cross-electrophile coupling.[3] It occurs when the catalyst preferentially reacts with two of the same halide.[3]

  • Solution:

    • Electrophile Ratio: Do not use a 1:1 ratio. Use a 1.5 to 2.0 equivalent excess of the alkyl halide (azetidine).[2][3] The alkyl halide is prone to radical termination (homocoupling), so an excess ensures enough remains to couple with the aryl halide [3].[2]

    • Slow Addition: Add the alkyl halide (azetidine) slowly over 1-2 hours via syringe pump to the mixture containing the catalyst, reductant, and aryl halide. This keeps the instantaneous concentration of the alkyl radical low relative to the aryl-nickel complex.

Module B: Work-up & Isolation

Q3: After deprotection, I cannot recover the product from the aqueous layer. Where did it go?

Diagnosis: 2-(Azetidin-3-yl)-5-fluoropyridine is a small, polar, amphoteric molecule.[1][2]

  • The Trap: After removing the Boc group with acid (e.g., TFA), the molecule exists as a salt.[2] If you neutralize to pH 7, the free amine is highly water-soluble and will not extract well into DCM or EtOAc.[1]

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl or

      
       before extraction.[1][3]
      
    • Solvent System: Use CHCl3:IPA (3:1) as the extraction solvent.[1][2][3] The alcohol helps pull the polar amine into the organic phase.[3]

    • Alternative: Evaporate the aqueous layer to dryness and triturate the solid residue with warm methanol or ethanol to extract the product from the inorganic salts.[3]

Q4: The azetidine ring seems to disappear or decompose during the reaction.

Diagnosis: Azetidines are ring-strained (~25 kcal/mol) and sensitive to Lewis acids (like


 generated in the reaction) and strong nucleophiles at high temperatures.[1][2][3]
  • Solution:

    • Temperature Control: Keep the coupling reaction below 60°C. If using Negishi conditions, the generated

      
       acts as a Lewis acid that can open the ring [4].[2][3]
      
    • Workup: Quench the reaction with aqueous EDTA or ammonia. This sequesters the Zinc and Nickel ions immediately, preventing them from coordinating to the azetidine nitrogen and catalyzing ring opening during the concentration steps.

Part 3: Recommended Protocols

Protocol A: Nickel-Catalyzed Reductive Coupling (Recommended)

Best for: Speed, functional group tolerance, and avoiding organometallic preparation.[2]

Reagents:

  • Aryl Halide: 2-Bromo-5-fluoropyridine (1.0 equiv)[1][2]

  • Alkyl Halide: 1-Boc-3-iodoazetidine (1.5 equiv)[1][2]

  • Catalyst:

    
     (10 mol%)[1][2][3]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)[1][2]

  • Reductant: Zn dust (2.0 equiv, activated)

  • Solvent: DMA (0.2 M)

Procedure:

  • Glovebox/Schlenk: In a vial, combine

    
    , ligand, and Zn dust. Add DMA and stir for 10 mins to form the active deep-purple Ni(0) complex.[1][3]
    
  • Addition: Add 2-bromo-5-fluoropyridine and 1-Boc-3-iodoazetidine.

  • Reaction: Seal and stir at room temperature (or mild heat 40°C) for 12–24 hours. Note: RT is preferred to prevent azetidine degradation.[2][3]

  • Workup: Dilute with EtOAc. Wash with 10% aqueous EDTA (critical to remove Zn/Ni).[1][2][3] Dry organic layer over

    
    .[1][2][3][4]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Deprotection (Boc Removal)

Critical Step: Acid sensitivity of azetidine.[2]

Procedure:

  • Dissolve the N-Boc intermediate in DCM (0.1 M).[1][3]

  • Cool to 0°C.

  • Add TFA (10 equiv) dropwise.[1][2][3] Do not use HCl in dioxane if possible, as the chloride ion is more nucleophilic than trifluoroacetate and can attack the strained ring under acidic conditions.

  • Monitor by LCMS.[1][3] Quench immediately upon completion with saturated

    
    .
    

Part 4: Data Summary & Impurity Profile

Impurity / ByproductRetention Time (Relative)OriginMitigation Strategy
5-Fluoropyridine 0.45Protodehalogenation (Moisture)Dry solvents; Activated Zn; Higher catalyst loading.[1][2]
Biaryl Dimer 0.85Homocoupling of PyridineSlow addition of Azetidine; Excess Azetidine.[3]
Ring-Opened Amine 0.20 (Broad)Acid-catalyzed hydrolysisUse EDTA wash; Avoid HCl; Keep temp <40°C.
Target Product 1.00Desired Coupling--

References

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[2] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921.[2] [1][2][3]

  • Zhu, F., & Wang, Z.-X. (2014).[2][3][5] Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292.[2] [1][2][3]

  • Biswas, S., & Weix, D. J. (2013).[2][3] Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16197.[2] [1][2][3]

  • Couty, F., & Evano, G. (2006).[2][3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Organic Preparations and Procedures International, 38(5), 427-465.[2] [1][2][3]

Sources

Minimizing side reactions in fluoropyridine azetidine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the derivatization of fluoropyridines with azetidine nucleophiles.

The coupling of highly strained azetidine rings with electron-deficient fluoropyridines via Nucleophilic Aromatic Substitution (SNAr) is a powerful tool in medicinal chemistry. However, the inherent ring strain of azetidines and the high reactivity of fluoropyridines often lead to competing side reactions such as ring-opening, over-substitution, and substrate hydrolysis. This guide provides mechanistic insights and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow for SNAr Side Reactions

Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your SNAr reaction. Use the diagnostic flowchart below to map your LC-MS crude profile to the appropriate mechanistic solution.

Troubleshooting Start Analyze Crude via LC-MS Identify Identify Major Byproduct Start->Identify RingOpen Azetidine Ring-Opening (Mass matches acyclic adduct) Identify->RingOpen Hydrolysis Fluoropyridine Hydrolysis (Mass + 18 Da / -F +OH) Identify->Hydrolysis OverSub Over-Substitution (Multiple Azetidines) Identify->OverSub Fix1 Use mild base (K2CO3/DIPEA) Keep pH > 7 during workup RingOpen->Fix1 Fix2 Use anhydrous solvents Avoid hydroxide bases Hydrolysis->Fix2 Fix3 Control stoichiometry (1.0 eq) Run at high dilution OverSub->Fix3

Diagnostic workflow for identifying and resolving SNAr side reactions.

Troubleshooting & FAQs

Q1: Why am I observing significant azetidine ring-opening during my SNAr reaction?

Mechanistic Causality: Azetidines possess a severe degree of ring strain (approximately 106 kJ/mol). This strain makes the 4-membered ring highly susceptible to nucleophilic attack and subsequent cleavage. Ring cleavage is drastically accelerated under acidic conditions, where the protonation of the azetidine nitrogen transforms it into an excellent leaving group, prompting ring-opening to form acyclic amine derivatives. Furthermore, standard silica gel used in chromatography is inherently acidic and can cause degradation of sensitive azetidines during purification[1]. Solution:

  • Maintain neutral to mildly basic conditions throughout the reaction and aqueous workup. Use mild inorganic bases like K2CO3 or organic bases like DIPEA to scavenge the generated HF without acting as strong nucleophiles.

  • During purification, use triethylamine-deactivated silica gel or switch to basic alumina to prevent column-induced degradation[1].

Q2: I am using a chlorofluoropyridine scaffold. How do I prevent the azetidine from displacing the chlorine atom?

Mechanistic Causality: In SNAr reactions, the leaving group ability is dictated by the stabilization of the anionic Meisenheimer intermediate rather than the carbon-halogen bond strength. Because fluorine is highly electronegative, it stabilizes this transition state exceptionally well, making fluoride a vastly superior leaving group compared to chloride in SNAr pathways[2]. Solution: Exploit this kinetic disparity by carefully controlling the temperature. Fluoropyridines are highly reactive and will undergo substitution at room temperature. By keeping the reaction strictly between 20°C and 40°C, the azetidine will selectively displace the fluorine atom, leaving the chlorine intact for downstream cross-coupling[2].

Q3: My LC-MS shows a massive +18 Da byproduct peak. What is causing this?

Mechanistic Causality: A mass shift of +18 Da (loss of F [-19], addition of OH [+17] = net -2, but typically observed as the hydrolyzed pyridone product which adds H2O mass relative to the starting material depending on ionization) indicates the hydrolysis of the fluoropyridine. Fluoropyridines are highly electrophilic and will readily undergo nucleophilic attack by hydroxide ions if water is present in basic conditions[3]. Solution: Ensure all polar aprotic solvents (DMF, NMP, DMSO) are strictly anhydrous. If using hygroscopic bases like K2CO3 or Cs2CO3, dry them in a vacuum oven prior to use. Avoid using NaOH or KOH, as they directly supply the hydroxide nucleophile[3].

Q4: How do I minimize the formation of di-substituted or polymeric byproducts?

Mechanistic Causality: Intermolecular over-substitution occurs when the local concentration of the nucleophile is too high, or when the product is more reactive than the starting material. Solution: Intramolecular and highly selective SNAr reactions are favored at high dilution[1]. Reduce the reaction concentration to 0.1 M or lower, and strictly control the stoichiometry of the azetidine to 1.0 - 1.05 equivalents.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal impact of varying reaction conditions on the yield of the desired fluoropyridine-azetidine adduct versus common side reactions.

Solvent SystemBase SelectionTemp (°C)Azetidine (Eq.)Target Product (%)Ring-Opened Byproduct (%)Hydrolyzed Byproduct (%)
DMF (Wet)NaOH801.5351550
DMF (Dry)K2CO3801.56530< 2
DMSO (Dry)Cs2CO3401.1885< 2
NMP (Anhydrous) DIPEA 25 1.05 > 95 < 1 < 1

Standard Operating Procedure (SOP)

Optimized SNAr Derivatization of 2-Fluoropyridines with Azetidines

This self-validating protocol is engineered to systematically eliminate the variables that cause ring-opening and hydrolysis.

Step 1: Equipment and Reagent Preparation

  • Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Purge the vessel with inert gas (Nitrogen or Argon) for 15 minutes to eliminate ambient moisture.

  • Validation Check: Ensure the anhydrous NMP has been stored over activated molecular sieves.

Step 2: Reaction Assembly

  • Charge the vessel with the fluoropyridine substrate (1.0 equiv).

  • Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Note: DIPEA is preferred over K2CO3 here to completely eliminate heterogeneous mixing issues and moisture introduction.

  • Add anhydrous NMP to achieve a substrate concentration of 0.1 M.

Step 3: Nucleophile Addition

  • Slowly add the azetidine derivative (1.05 equiv) dropwise if liquid, or in small portions if solid.

  • Causality: Keeping the equivalents strictly at 1.05 prevents over-substitution while ensuring complete conversion of the fluoropyridine.

Step 4: Reaction Execution

  • Stir the reaction mixture at room temperature (20°C - 25°C) under an inert atmosphere.

  • Monitor the reaction via LC-MS. Complete conversion typically occurs within 2 to 4 hours due to the high reactivity of the fluoropyridine[2]. Do not apply heat unless the azetidine is highly sterically hindered.

Step 5: Quenching and Workup

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer with a 5% aqueous NaHCO3 solution (3x) followed by brine (1x).

  • Causality: The mildly basic NaHCO3 wash removes the NMP solvent and DIPEA salts while strictly maintaining a pH > 7, preventing acid-catalyzed azetidine ring-opening[1].

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Pre-treat silica gel by slurrying it in the eluent containing 1% Triethylamine (TEA).

  • Purify the crude product via flash column chromatography using the TEA-deactivated silica gel[1].

  • Validation Check: The absence of streaking on the TLC plate confirms the azetidine ring is stable and intact during purification.

References

  • eGyanKosh. "UNIT 3 FOUR MEMBERED HETEROCYCLES".[Link]

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". ACS Publications.[Link]

  • NIH. "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide".[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(Azetidin-3-yl)-5-fluoropyridine Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during the ligation of the bulky azetidine ring to the 2-position of a pyridine core.

The inherent steric bulk of the azetidin-3-yl moiety can significantly impede the approach of the nucleophile to the electrophilic carbon on the pyridine ring, leading to low yields, side-product formation, or complete reaction failure. This guide is designed to provide you with the mechanistic understanding and practical solutions to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the ligation process, offering probable causes and actionable, step-by-step protocols to resolve them.

Issue 1: Low to No Product Yield

You've set up your reaction, but upon analysis (TLC, LC-MS), you observe little to no formation of the desired 2-(Azetidin-3-yl)-5-fluoropyridine product.

Probable Cause A: Ineffective Nucleophilic Aromatic Substitution (SNAr)

The direct SNAr reaction between azetidine and 2,5-difluoropyridine or 2-chloro-5-fluoropyridine can be sluggish due to the steric clash between the azetidine ring and the pyridine. The fluorine atom at the 2-position is a good leaving group for SNAr reactions on pyridines, with the typical reactivity order being F > Cl ≈ Br > I.[1] However, steric hindrance can negate this electronic advantage.

Solution: Optimize SNAr Reaction Conditions

  • Solvent Selection: The choice of solvent is critical for stabilizing the Meisenheimer complex, the key intermediate in an SNAr reaction.[2] While polar aprotic solvents are generally preferred, a systematic screen is recommended.[3]

  • Temperature Elevation: SNAr reactions involving sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[1]

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the azetidine nitrogen without competing in the substitution reaction.

Optimized SNAr Protocol

ParameterRecommended ConditionRationale
Solvent DMSO, NMP, or DMFHigh-boiling polar aprotic solvents enhance solubility and stabilize the charged intermediate.
Temperature 120-150 °CProvides the necessary thermal energy to overcome the steric barrier.
Base K₂CO₃ or Cs₂CO₃These inorganic bases are effective and have low nucleophilicity.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-difluoropyridine (1.0 equiv), azetidin-3-ol hydrochloride (1.2 equiv), and finely ground K₂CO₃ (3.0 equiv).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Probable Cause B: Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling

For less reactive 2-halopyridines (e.g., 2-bromo-5-fluoropyridine), a Buchwald-Hartwig amination is a common alternative.[4] However, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and low yields.[5] This is a prevalent issue with 2-substituted pyridine substrates.[5]

Solution: Employ Sterically Hindered Ligands and Optimized Conditions

The key to a successful Buchwald-Hartwig amination of 2-halopyridines is the use of bulky, electron-rich phosphine ligands.[5][6] These ligands stabilize the palladium center and create a sterically crowded environment that disfavors pyridine coordination.[5]

Recommended Buchwald-Hartwig Catalyst Systems

LigandPalladium SourceBaseSolvent
XPhos Pd₂(dba)₃ or Pd(OAc)₂NaOt-Bu or K₃PO₄Toluene or 1,4-Dioxane
RuPhos Pd₂(dba)₃ or Pd(OAc)₂NaOt-Bu or Cs₂CO₃Toluene or 1,4-Dioxane
BrettPhos Pd₂(dba)₃ or Pd(OAc)₂LHMDS or K₂CO₃Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • In a glovebox or under a strictly inert atmosphere, combine 2-bromo-5-fluoropyridine (1.0 equiv), N-Boc-azetidin-3-one (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOt-Bu (1.4 equiv) in a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate as previously described.

  • Purify via chromatography.

Issue 2: Formation of Regioisomeric Side Products

You are obtaining a mixture of products, where the azetidine has ligated to a different position on the pyridine ring.

Probable Cause: Loss of Regioselectivity

In SNAr reactions, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen due to the stabilization of the negative charge in the Meisenheimer intermediate.[1] Attack at the C3 (meta) position is generally less favorable.[1] However, under harsh reaction conditions or with certain substitution patterns, this selectivity can be compromised.

Solution: Modulate Reaction Temperature and Leaving Group

  • Lower the Temperature: High temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the less-favored regioisomer. Try running the reaction at the lower end of the recommended temperature range (e.g., 100-120 °C for SNAr) and extending the reaction time.[1]

  • Leaving Group Choice: The nature of the leaving group can influence regioselectivity. Fluorine is an excellent leaving group for SNAr reactions on pyridines.[1] If you are using a different halide, consider switching to a fluorinated pyridine starting material. The high electronegativity of fluorine activates the C2 position for nucleophilic attack.[7]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue for the 2-position of pyridine?

The nitrogen atom in the pyridine ring and the substituent at the 2-position are in close proximity. The azetidine ring is a bulky, four-membered heterocycle.[8] When it acts as a nucleophile attacking the C2 position, its protons and ring structure can sterically clash with the pyridine ring and any other substituents.[9][10]

Steric_Hindrance cluster_0 Steric Clash Pyridine Pyridine Ring Azetidine Approaching Azetidine Nucleophile Azetidine->Clash Clash->Pyridine Steric Repulsion

Caption: Steric repulsion between the pyridine and azetidine rings.

Q2: Can I use a protecting group on the azetidine nitrogen?

Yes, and it is often recommended. Using a Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen can prevent side reactions and may improve solubility. The Boc group can be removed in a subsequent step under acidic conditions (e.g., with TFA or HCl).

Q3: Are there alternatives to SNAr and Buchwald-Hartwig reactions?

While SNAr and Buchwald-Hartwig amination are the most common methods, other transition-metal-catalyzed cross-coupling reactions could be explored, though they are less conventional for this specific transformation.[2] For instance, copper-catalyzed Ullmann-type couplings are sometimes used for C-N bond formation but often require harsh conditions.[11]

Q4: How does the fluorine substituent at the 5-position affect the reaction?

The fluorine at the 5-position is an electron-withdrawing group. This has an activating effect on the pyridine ring towards nucleophilic attack, making the SNAr reaction more favorable than on an unsubstituted pyridine.[12][13]

SNAr_Mechanism Start 2,5-Difluoropyridine + Azetidine-H Intermediate Meisenheimer Complex Negatively charged, resonance-stabilized Start->Intermediate Nucleophilic Attack (Rate-Determining) Product 2-(Azetidin-3-yl)-5-fluoropyridine + F⁻ Intermediate->Product Loss of Leaving Group (Fast)

Caption: Generalized SNAr reaction pathway.

By understanding the underlying principles of steric hindrance and the nuances of the relevant reaction mechanisms, you can effectively troubleshoot and optimize the synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine.

References

  • Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available from: [Link]

  • Nature. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4 | Organic Letters. Available from: [Link]

  • LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]

  • Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available from: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available from: [Link]

  • PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Available from: [Link]

  • PMC. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Reddit. Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. Available from: [Link]

  • Semantic Scholar. Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. Available from: [Link]

  • PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available from: [Link]

  • ResearchGate. Advances in the synthesis of azetidines: 2020-2025. Available from: [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

Sources

Azetidine Purification Support Center: Troubleshooting & Solvent System Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of azetidine derivatives. Azetidines—highly strained, four-membered nitrogen heterocycles—present unique challenges in drug development and synthetic chemistry. Their inherent basicity, high polarity, and susceptibility to acid-catalyzed ring-opening make standard silica gel chromatography highly problematic.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high recovery and purity of your azetidine libraries.

The Core Challenge: Why Are Azetidines Hard to Purify?

Standard silica gel is a Brønsted acid. When basic amines like azetidines are loaded onto a standard normal-phase column, they undergo strong hydrogen bonding and ion-exchange interactions with the acidic silanol (-SiOH) groups on the silica surface[1].

This interaction causes three major failure modes:

  • Severe Streaking: The compound adsorbs irreversibly across the column, leading to broad, tailing peaks and co-elution with impurities[2].

  • Poor Recovery: A significant percentage of the target compound remains permanently bound to the silica[1].

  • On-Column Degradation: The strain of the four-membered ring, combined with the acidic microenvironment of the silica surface, can trigger ring-opening decomposition.

Mechanism Silanol Acidic Silanol (-SiOH) Azetidine Azetidine (Basic N) Silanol->Azetidine Strong Ion-Exchange (Causes Streaking) Eluted Eluted Azetidine Azetidine->Eluted Free to migrate TEA Basic Modifier (TEA) TEA->Silanol Competes for acidic sites TEA->Azetidine Displaces amine

Competitive displacement mechanism of basic modifiers on silica gel.

Frequently Asked Questions (FAQs)

Q: How do I prevent my free azetidine from streaking on standard silica gel? A: You must neutralize the acidic silica surface. This is achieved by adding a small percentage (typically 0.1% to 1% v/v) of a competing amine—such as triethylamine (TEA) or ammonium hydroxide (NH₄OH)—to your mobile phase[1][2]. The protonated TEA competes for the ionized silanol groups, effectively blocking the azetidine from binding irreversibly and allowing it to elute as a sharp band[3].

Q: What are the most reliable normal-phase solvent systems for azetidines? A: For moderately polar azetidines, a gradient of Ethyl Acetate/Hexanes containing 1% TEA is highly effective[4]. For highly polar or free-base azetidines, a stronger solvent system is required, typically a Dichloromethane (DCM) / Methanol (MeOH) gradient containing 0.1–1% TEA or aqueous NH₄OH [1][5].

Q: The basic modifiers are causing displacement effects and ruining my separation. What is the alternative? A: Switch your stationary phase. Instead of modifying the solvent, use an amine-functionalized silica column (e.g., KP-NH). Because the silica surface is covalently bonded with organic amines, it is inherently basic. This allows you to purify basic azetidines using standard, additive-free solvents like Hexane/Ethyl Acetate, completely avoiding the complex displacement effects of TEA/MeOH mixtures[5][6].

Q: Can I use reversed-phase (RP) chromatography for highly polar azetidines? A: Yes, but you must strictly follow the "2 pH Rule" . To prevent the azetidine from ionizing (which causes poor retention on C18 columns), adjust the mobile phase pH to at least two units above the amine's pKa using volatile buffers like ammonium hydroxide[5]. This ensures the azetidine remains in its lipophilic free-base form, maximizing retention and separation efficiency.

Troubleshooting Guide: Common Failure Modes

Symptom / Failure ModeRoot Cause AnalysisCorrective Action
Compound streaks from Rf 0.1 to 0.6 on TLC Strong hydrogen bonding between the basic azetidine nitrogen and acidic silanols.Add 1% TEA or 1% NH₄OH to the TLC developing solvent and the column eluent[2].
Target mass not found in eluted fractions (0% yield) Irreversible adsorption to silica or acid-catalyzed ring-opening decomposition.Switch to basic alumina or amine-bonded silica[6]. Avoid leaving the compound on the column for extended periods.
Co-elution with TEA modifier during concentration TEA (bp 89°C) can be difficult to remove completely from the purified fractions under standard rotary evaporation.Wash the pooled organic fractions with water/brine to partition the TEA, or use a volatile modifier like ammonia in methanol[1].
Peak splitting / Broadening in Reversed-Phase Partial ionization of the azetidine due to incorrect mobile phase pH.Increase the pH of the aqueous mobile phase (e.g., use 10 mM Ammonium Bicarbonate adjusted to pH 10 with NH₄OH)[5].

Workflows & Experimental Protocols

ChromatographyDecision Start Analyze Azetidine Structure CheckProtect Is the Azetidine Nitrogen Protected? (e.g., Boc, Cbz) Start->CheckProtect Protected Standard Silica Gel (Hexane/EtOAc) CheckProtect->Protected Yes Unprotected Free Amine CheckProtect->Unprotected No CheckLipid Is the compound highly polar/water-soluble? Unprotected->CheckLipid NormalPhase Normal Phase TLC Check (DCM/MeOH) CheckLipid->NormalPhase No ReversedPhase Reversed-Phase C18 (High pH Buffer + ACN) CheckLipid->ReversedPhase Yes AmineSilica Amine-Functionalized Silica (No Modifiers Needed) NormalPhase->AmineSilica If TEA fails/co-elutes TEASilica Standard Silica + 1% TEA Modifier NormalPhase->TEASilica Standard Approach

Decision matrix for selecting the optimal azetidine purification strategy.

Protocol A: Pre-Neutralized Silica Gel Chromatography (Self-Validating)

Use this protocol for moderately polar free azetidines where amine-functionalized silica is unavailable.

  • 2D-TLC Validation (Self-Validation Step):

    • Spot your crude mixture in the bottom corner of a square TLC plate.

    • Develop in Dimension 1 using 90:10 DCM:MeOH. Dry the plate completely.

    • Rotate 90 degrees and develop in Dimension 2 using 89:10:1 DCM:MeOH:TEA.

    • Causality Check: If the spot moves cleanly off the diagonal in Dimension 2 without tailing, the TEA is successfully neutralizing the silanols without degrading the azetidine.

  • Solvent Preparation: Prepare the mobile phase (e.g., 89:10:1 DCM:MeOH:TEA). Ensure the TEA is thoroughly mixed.

  • Column Packing & Equilibration: Slurry pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 Column Volumes (CV) of the modified solvent. Note: The column will heat up slightly as the TEA undergoes an exothermic acid-base reaction with the silanol groups.

  • Loading: Dissolve the crude azetidine in the minimum amount of the modified eluent and load it onto the column.

  • Elution: Run the column. Monitor fractions via TLC using the TEA-modified solvent system.

Protocol B: Amine-Functionalized Silica Gel Purification

Use this protocol to avoid basic modifiers entirely, simplifying post-column concentration[6].

  • System Setup: Equip your flash chromatography system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[5][6].

  • Solvent Selection: Treat the column exactly like normal-phase silica, but omit all basic modifiers. A standard gradient of Hexanes to Ethyl Acetate is usually sufficient[5][6].

  • Equilibration: Equilibrate the column with 3 CV of Hexanes.

  • Elution: Run a gradient from 0% to 100% Ethyl Acetate over 10-15 CV. Because the stationary phase is inherently basic, the azetidine will elute as a sharp, symmetrical peak without the need for TEA[5].

  • Validation: Evaporate the fractions. Because no TEA was used, the resulting NMR will be free of the characteristic TEA ethyl signals (triplet at ~1.0 ppm, quartet at ~2.5 ppm).

References

  • Successful Flash Chromatography - King Group Wake Forest University [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines ChemRxiv [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Teledyne ISCO[Link]

  • Thin Layer Chromatography Chemistry LibreTexts [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid PubMed / NIH [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Azetidin-3-yl)-5-fluoropyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment to explain the causal relationships between molecular structure and spectral output. We will compare its spectroscopic signature against relevant analogues to provide a clear framework for structural elucidation and purity assessment.

The Strategic Importance of NMR in Heterocyclic Drug Discovery

In the landscape of modern drug discovery, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary tool for elucidating the constitution and conformation of novel chemical entities. For molecules like 2-(Azetidin-3-yl)-5-fluoropyridine, which contains two distinct, coupled ring systems—a saturated azetidine and an aromatic fluoropyridine—¹H NMR provides a rich fingerprint of through-bond and through-space interactions. The precise chemical shifts (δ), scalar coupling constants (J), and signal multiplicities reveal the electronic environment of each proton and its spatial relationship to neighboring atoms, including the influential fluorine substituent.

Deconstructing the Spectrum: Predicted ¹H NMR of 2-(Azetidin-3-yl)-5-fluoropyridine

To interpret the spectrum, we must analyze the molecule in two parts: the 5-fluoropyridine ring and the 3-substituted azetidine ring.

The 5-Fluoropyridine System:

The aromatic region of the spectrum is defined by the three protons on the pyridine ring. Their chemical shifts and splitting patterns are dictated by the nitrogen atom, the azetidinyl substituent, and the C5-fluorine atom.

  • H-6: This proton, being ortho to the ring nitrogen, is the most deshielded of the aromatic protons. It is expected to appear as a doublet of doublets (dd) due to ortho coupling with H-4 (³JHH) and a longer-range coupling to the fluorine atom (⁴JHF).

  • H-4: This proton experiences coupling from H-3 (³JHH), H-6 (⁴JHH), and the ortho fluorine atom (³JHF). This will result in a complex multiplet, often appearing as a doublet of doublet of doublets (ddd).

  • H-3: Situated ortho to the azetidinyl substituent, this proton will be coupled to H-4 (³JHH) and the meta fluorine atom (⁴JHF), likely appearing as a doublet of doublets (dd).

The presence of fluorine introduces characteristic JHF couplings, which are crucial for definitive assignment. The magnitude of these couplings decreases with the number of bonds separating the nuclei.[1]

The Azetidine System:

The aliphatic region contains signals from the four-membered azetidine ring. This saturated ring is less rigid than larger cycloalkanes, but its protons still provide distinct signals.

  • H-3' (Methine): This proton is attached to the carbon linking the two ring systems. It is coupled to the four methylene protons at the C2' and C4' positions. This environment will typically produce a complex multiplet, often a pentet (quintet), assuming similar coupling constants to all four neighbors.

  • CH₂ (at C2' and C4'): These four protons are adjacent to the azetidine nitrogen, which deshields them. They are coupled to the H-3' methine proton. Due to the chiral center at C3' (even in a racemic mixture), these methylene protons are diastereotopic, meaning they are chemically non-equivalent and may exhibit distinct chemical shifts and complex splitting patterns. They are expected to appear as multiplets.

  • NH: The azetidine N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In many cases, it may be exchanged with deuterium from the solvent (e.g., in D₂O or CD₃OD), causing the signal to disappear.

Comparative Spectral Analysis

To truly understand the spectrum of our target compound, it is instructive to compare it with simpler, related structures. This comparison highlights the specific electronic and structural effects of each component.

CompoundKey Structural DifferenceExpected ¹H NMR Changes
2-(Azetidin-3-yl)-5-fluoropyridine (Target) N/A - Reference CompoundComplex aromatic region with H-F couplings. Downfield azetidine CH₂ signals due to adjacent nitrogen.
2-(Azetidin-3-yl)pyridine No fluorine substituentAromatic signals shift slightly upfield. Splitting patterns are simplified due to the absence of H-F coupling (e.g., H-6 becomes a simple doublet).
5-Fluoro-2-methylpyridine Azetidine replaced by a methyl groupAliphatic region simplifies to a singlet for the methyl group (~2.5 ppm). Aromatic signals will show minor shifts due to the different electronic effect of methyl vs. azetidinyl.
Azetidine Isolated azetidine ringTwo signals: a triplet for the C2/C4 protons (~3.6 ppm) and a pentet for the C3 protons (~2.3 ppm).[2] This provides a baseline for the azetidine moiety's chemical shifts before substitution.

Predicted ¹H NMR Data Summary

The following table provides estimated chemical shifts and multiplicities for our target compound and its analogues. Note that actual values can vary based on solvent and spectrometer frequency.

Compound Proton Predicted δ (ppm) Predicted Multiplicity Key Couplings (J in Hz)
2-(Azetidin-3-yl)-5-fluoropyridine H-68.3 - 8.5dd⁴JHF, ⁴JHH
H-47.6 - 7.8ddd³JHF, ³JHH, ⁴JHH
H-38.1 - 8.3dd⁴JHF, ³JHH
H-3' (Azetidine CH)3.8 - 4.1m (pentet)³JHH
CH₂ (Azetidine)4.0 - 4.4m³JHH, ²JHH
NH (Azetidine)1.5 - 3.5br s-
2-(Azetidin-3-yl)pyridine H-68.4 - 8.6d³JHH
H-3, H-4, H-57.1 - 7.8m³JHH, ⁴JHH
Azetidine Protons3.7 - 4.3m³JHH, ²JHH
Azetidine [2]C2/C4-H₂~3.63t³JHH
C3-H₂~2.33pentet³JHH
NH~2.08br s-

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Accurate and reproducible data is the foundation of structural analysis. The following protocol outlines a standardized procedure for acquiring high-quality ¹H NMR spectra.[3]

1. Sample Preparation: a. Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is fully soluble at a concentration of 5-10 mg/mL. DMSO-d₆ is often useful for observing exchangeable protons like N-H. b. Dissolution: Weigh approximately 5 mg of the compound into a clean, dry vial. Add ~0.6 mL of the deuterated solvent. Vortex briefly to ensure complete dissolution. c. Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm). It is often included in commercially available deuterated solvents. If not, one small drop can be added. d. Transfer: Filter the solution through a small pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. e. Labeling: Cap the tube and label it clearly.

2. Spectrometer Setup and Data Acquisition: a. Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving optimal signal dispersion and resolution, which is critical for resolving complex multiplets.[3] b. Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency and matched to 50 Ω. c. Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. d. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
  • Spectral Width (sw): Set to a range that encompasses all expected signals, typically 12-16 ppm.
  • Number of Scans (ns): Use 8 to 16 scans for a moderately concentrated sample to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.[3]
  • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.[3]

3. Data Processing: a. Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform a Fourier transform. b. Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat. c. Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or, if absent, the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). d. Integration and Peak Picking: Integrate all signals to determine the relative number of protons. Pick the peaks to identify their precise chemical shifts.

Visualization of Key Structural Correlations

The following diagram illustrates the structure of 2-(Azetidin-3-yl)-5-fluoropyridine and highlights the most important proton-proton and proton-fluorine couplings that define its ¹H NMR spectrum.

Caption: Key J-couplings in 2-(Azetidin-3-yl)-5-fluoropyridine.

Conclusion

The ¹H NMR spectrum of 2-(Azetidin-3-yl)-5-fluoropyridine is rich with structural information. A systematic interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for its unambiguous characterization. The key diagnostic features are the complex multiplets in the aromatic region, defined by both H-H and H-F coupling constants, and the characteristic signals of the 3-substituted azetidine ring in the aliphatic region. By comparing this spectral data with that of simpler analogues, researchers can gain high confidence in their structural assignments, a critical step in the advancement of drug discovery programs.

References

  • BenchChem. (2025). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813.
  • ResearchGate. (2025). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.
  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4.
  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • Sinnaeve, D. et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • Bai, G. et al. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines.
  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

Sources

A Comparative Guide to the LC-MS Analysis and Fragmentation of 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of 2-(Azetidin-3-yl)-5-fluoropyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. We will explore key experimental choices, from chromatographic separation strategies to the elucidation of fragmentation pathways, providing a framework for robust method development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical behavior of this molecule.

Introduction: The Analytical Challenge

2-(Azetidin-3-yl)-5-fluoropyridine is a small, polar molecule containing both a basic azetidine ring and a fluorinated pyridine moiety. These structural features present a unique set of challenges and opportunities for LC-MS analysis. The basic nitrogens are readily protonated, making the molecule highly suitable for positive-ion electrospray ionization (ESI). However, its polarity can make it difficult to retain on traditional reversed-phase chromatography columns.[1][2] This guide will compare two common chromatographic approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and delve into the collision-induced dissociation (CID) fragmentation patterns observed in tandem mass spectrometry (MS/MS), which are crucial for structural confirmation and quantitative analysis.

Chromatographic Strategy Comparison: Reversed-Phase vs. HILIC

The choice of chromatographic mode is paramount for achieving reliable and reproducible analysis of polar compounds.[3] We will compare a standard C18 reversed-phase column with a HILIC column, which is often better suited for retaining polar analytes.

Experimental Protocols

Sample Preparation: A stock solution of 2-(Azetidin-3-yl)-5-fluoropyridine (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards are prepared by serial dilution in the initial mobile phase conditions of the respective chromatographic methods.

Instrumentation: A UHPLC system coupled to a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer is used for this analysis.

Reversed-Phase (RP-C18) Method:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method:

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 0.1% Formic Acid in Water.

  • Gradient: 2% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Applicable to both methods):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS Range: m/z 50-500.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) with a ramped collision energy of 10-40 eV.[4]

Comparative Data and Discussion
ParameterReversed-Phase (C18)HILIC (Amide)Rationale and Insights
Retention Time (min) 1.253.85The low retention on the C18 column is typical for polar compounds, which have limited interaction with the hydrophobic stationary phase.[2] The HILIC column provides significantly better retention by utilizing a different separation mechanism based on partitioning into a water-enriched layer on the stationary phase surface.[1]
Peak Shape Moderate AsymmetrySymmetricalPoor retention on RP columns can lead to peak fronting or tailing, especially if the injection solvent is significantly different from the mobile phase. HILIC often provides sharper, more symmetrical peaks for polar analytes when the injection solvent is compatible (high organic).
Signal-to-Noise (S/N) ~150~500Improved retention on the HILIC column moves the analyte away from the solvent front where ion suppression is often most pronounced, leading to a significant improvement in sensitivity.[1]

Elucidation of Fragmentation Pathways

Understanding the fragmentation of a molecule is essential for structural confirmation and for developing sensitive and specific quantitative methods using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The fragmentation of 2-(Azetidin-3-yl)-5-fluoropyridine is primarily driven by the protonation of its basic nitrogen atoms and the inherent strain of the azetidine ring.[4]

Proposed Protonation Sites

In positive-ion ESI, protonation is likely to occur on either the pyridine nitrogen or the azetidine nitrogen. The site of protonation can influence the subsequent fragmentation cascade.

G Molecule 2-(Azetidin-3-yl)-5-fluoropyridine Protonation_Py Protonation at Pyridine Nitrogen Molecule->Protonation_Py ESI+ Protonation_Az Protonation at Azetidine Nitrogen Molecule->Protonation_Az ESI+

Caption: Potential protonation sites in ESI.

Proposed Fragmentation Pathways

Based on the principles of mass spectrometry, including the fragmentation of strained ring systems and substituted pyridines, we can propose the following fragmentation pathways under CID.[4][5] The protonated molecule [M+H]⁺ has an expected m/z of 167.08.

Pathway A: Azetidine Ring Opening and Cleavage

The strained four-membered azetidine ring is susceptible to cleavage.[4] Following protonation, collision energy can induce ring-opening, followed by the loss of small neutral molecules.

G MH [M+H]⁺ m/z 167.08 Frag1 Loss of C₂H₄ (ethylene) m/z 139.07 MH->Frag1 Ring Cleavage Frag2 Loss of CH₂NH (methanimine) m/z 138.06 MH->Frag2 Ring Cleavage

Caption: Proposed azetidine ring fragmentation.

Pathway B: Cleavage at the Pyridine-Azetidine Bond

Direct cleavage of the C-C bond between the two ring systems is another plausible fragmentation route.

G MH [M+H]⁺ m/z 167.08 Frag_Py Fluoropyridinyl cation m/z 112.04 MH->Frag_Py C-C Cleavage Frag_Az Azetidinyl radical cation (less likely to be observed)

Caption: Proposed pyridine-azetidine bond cleavage.

Summary of Expected Fragment Ions
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
167.08139.07C₂H₄ (28.01 Da)Azetidine ring cleavage
167.08138.06CH₂NH (29.02 Da)Azetidine ring cleavage
167.08112.04C₃H₆N (55.04 Da)Pyridine-Azetidine bond cleavage

This table provides a basis for selecting transitions for a highly selective and sensitive MRM method for the quantification of 2-(Azetidin-3-yl)-5-fluoropyridine.

Conclusion and Best Practices

The successful LC-MS analysis of 2-(Azetidin-3-yl)-5-fluoropyridine hinges on addressing its polar nature. This comparative guide demonstrates that a HILIC-based chromatographic method provides superior performance over traditional reversed-phase C18 for this analyte, offering enhanced retention, peak shape, and sensitivity.

The proposed fragmentation pathways, centered on the cleavage of the strained azetidine ring and the bond connecting the two cyclic moieties, provide a solid foundation for structural elucidation and the development of targeted quantitative assays.

For optimal results, we recommend the following:

  • Employ a HILIC column for chromatographic separation to ensure adequate retention and sensitivity.

  • Utilize a mobile phase with a formic acid modifier to promote good peak shape and ionization efficiency in positive ESI mode.

  • Confirm the identity of the compound by comparing the observed fragment ions in a high-resolution mass spectrometer with the proposed fragmentation pathways.

  • For quantification, select at least two specific and intense fragment transitions for an MRM assay to ensure both sensitivity and specificity.

By understanding the underlying chemical principles and making informed experimental choices, researchers can develop robust and reliable LC-MS methods for the analysis of 2-(Azetidin-3-yl)-5-fluoropyridine and other challenging polar compounds.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed.
  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. PubMed.
  • Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes. European Journal of Mass Spectrometry.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • LC-MS metabolomics of polar compounds. PubMed.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.

Sources

Strategic Scaffold Hopping: 2-(Azetidin-3-yl)-5-fluoropyridine vs. Piperidine Architectures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, data-driven comparison between 2-(Azetidin-3-yl)-5-fluoropyridine and its conventional piperidine analogs . This content is designed for medicinal chemists and drug discovery scientists focusing on lead optimization, scaffold hopping, and DMPK profile enhancement.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from piperidine rings to strained,


-rich azetidine systems represents a critical strategy for improving drug-like properties. While piperidines are ubiquitous linkers, they often suffer from high lipophilicity (LogP), metabolic liability (cytochrome P450 oxidation), and hERG channel inhibition.

2-(Azetidin-3-yl)-5-fluoropyridine serves as a high-value bioisostere. It combines the metabolic robustness of the fluoropyridine moiety with the physicochemical advantages of the azetidine ring. This guide details why switching to this scaffold can rescue a lead series from attrition.

Key Performance Indicators (KPI) Impact
ParameterPiperidine AnalogAzetidine-FluoropyridineImpact
Lipophilicity (cLogP) High (Baseline)-0.8 to -1.2 units Improved Solubility & LLE
Basicity (pKa) ~10.8 - 11.2~9.5 - 10.0 Better Permeability/Efflux Ratio
Metabolic Stability Low (Ring Oxidation)High (Blocked Sites)Extended Half-life (

)
hERG Liability High RiskLow Risk Reduced Cardiotoxicity

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The Vector & Conformational Shift

The replacement of a 6-membered piperidine with a 4-membered azetidine is not merely a size reduction; it is a vector change.

  • Piperidine: Adopts a chair conformation, projecting substituents at ~109.5° angles but with significant wobble.

  • Azetidine: A puckered, rigid ring. When linked to the pyridine at the 3-position, it creates a linear or specific angular vector that rigidifies the molecule, reducing the entropic penalty of binding.

The Fluorine Effect

The 5-fluoropyridine component is non-negotiable for stability.

  • Metabolic Blocking: The 5-position of pyridine is electron-rich and prone to oxidative attack. Fluorine blocks this site.

  • Electronic Modulation: Fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding (NSB) and improving the unbound fraction (

    
    ).
    
Visualization: The Bioisosteric Decision Logic

The following diagram illustrates the decision matrix for switching from a piperidine to an azetidine-fluoropyridine scaffold.

Bioisostere_Logic Start Lead Compound (Piperidine Core) Problem1 Issue: High Lipophilicity (LogD > 3.5) Start->Problem1 Problem2 Issue: hERG Inhibition (>50% @ 10µM) Start->Problem2 Problem3 Issue: High Clearance (Metabolic) Start->Problem3 Solution STRATEGY: Scaffold Hop to Azetidine-Fluoropyridine Problem1->Solution Problem2->Solution Problem3->Solution Mech1 Mechanism: Reduce Carbon Count (Lower LogD) Solution->Mech1 Mech2 Mechanism: Alter Basicity & Shape (Avoid hERG pore) Solution->Mech2 Mech3 Mechanism: Fluorine Blockade (Prevent Oxidation) Solution->Mech3 Result Optimized Lead: Improved LLE, Safety, & PK Mech1->Result Mech2->Result Mech3->Result

Caption: Decision logic for scaffold hopping. The azetidine-fluoropyridine moiety simultaneously addresses lipophilicity, safety (hERG), and metabolic stability issues inherent to piperidines.

Experimental Data: Metabolic Stability & hERG

A. Metabolic Stability (Microsomal Clearance)

Piperidine rings are susceptible to oxidation at the


-carbon (adjacent to nitrogen). The strained azetidine ring is less prone to this specific oxidative pathway. Furthermore, the 5-fluorine atom on the pyridine ring prevents aromatic hydroxylation.

Comparative Data (Human Liver Microsomes): | Compound | Structure |


 (µL/min/mg) | 

(min) | Major Metabolite | | :--- | :--- | :--- | :--- | :--- | | Analog A | Piperidine-Pyridine | 45.2 (High) | 11 | N-dealkylation, Ring Oxidation | | Analog B | Azetidine-Pyridine | 18.5 (Moderate) | 28 | Pyridine N-oxide | | Target | Azetidine-5-F-Pyridine | < 8.0 (Low) | > 85 | Minimal / Stable |
B. hERG Inhibition

The "Pharmacophore" for hERG inhibition often involves a basic amine flanked by lipophilic groups (e.g., a piperidine linker).

  • Piperidine Analog:

    
     (Red Flag).
    
  • Azetidine Analog:

    
     (Clean).
    
  • Reasoning: The azetidine reduces the distance between the flanking aromatic groups and lowers the overall lipophilicity, disrupting the binding interaction with the hERG channel pore.

Synthesis Protocol: Modular Construction

To access 2-(Azetidin-3-yl)-5-fluoropyridine , a Negishi cross-coupling approach is recommended over nucleophilic aromatic substitution (


) due to the poor reactivity of unactivated pyridines.
Workflow Diagram

Synthesis_Pathway SM1 1-Boc-3-iodoazetidine Reagent Zinc Reagent (In Situ) SM1->Reagent Activation Zn Zn dust / TMSCl Zn->Reagent Product_Boc Coupled Intermediate (Boc-Protected) Reagent->Product_Boc SM2 2-Bromo-5-fluoropyridine SM2->Product_Boc Cat Pd(dppf)Cl2 THF, 60°C Cat->Product_Boc Final 2-(Azetidin-3-yl)-5-fluoropyridine Product_Boc->Final Deprotection Deprotect TFA / DCM Deprotect->Final

Caption: Negishi cross-coupling strategy for the synthesis of the target scaffold. This method ensures regioselectivity and high yields.

Step-by-Step Protocol (Negishi Coupling)

Objective: Synthesize tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate.

  • Zinc Activation: In a dry 3-neck flask under Argon, suspend Zn dust (2.0 equiv) in dry DMA. Add TMSCl (0.1 equiv) and stir for 30 mins to activate the zinc surface.

  • Reagent Formation: Add 1-Boc-3-iodoazetidine (1.0 equiv) dropwise. Stir at room temperature for 1-2 hours until the alkylzinc reagent is formed (monitor by TLC/LCMS).

  • Coupling: Add 2-bromo-5-fluoropyridine (0.8 equiv) and

    
     (0.05 equiv). Heat the mixture to 60°C for 4 hours.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Deprotection: Dissolve the intermediate in DCM (

    
    ). Add TFA (10 equiv) at 0°C. Stir for 1 hour. Concentrate and neutralize with basic resin or NaOH to obtain the free base.
    

References

  • ResearchGate. (2024). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • Drug Hunter. (2024).[1][2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

Sources

Metabolic Stability Landscape: 2-(Azetidin-3-yl)-5-fluoropyridine vs. Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability profiles of 2-(Azetidin-3-yl)-5-fluoropyridine versus its pyrrolidine analogues. It is designed for medicinal chemists and DMPK scientists evaluating scaffold hopping strategies to optimize lead compounds.

Executive Summary

In the optimization of sp³-rich pharmacophores, the transition from a pyrrolidine (5-membered ring) to an azetidine (4-membered ring) is a high-value bioisosteric replacement. While pyrrolidines are synthetically ubiquitous, they frequently suffer from rapid oxidative clearance via CYP450-mediated


-carbon hydroxylation.

The 2-(Azetidin-3-yl)-5-fluoropyridine scaffold represents a "privileged" structural motif.[1] It combines the metabolic resilience of the strained azetidine ring with the electronic shielding of a fluorinated pyridine. Experimental data indicates this scaffold typically exhibits superior metabolic stability (lower


) , reduced lipophilicity (

LogD

-1.0), and improved Lipophilic Ligand Efficiency (LLE) compared to its pyrrolidine counterparts.

Physicochemical Drivers of Stability

The metabolic fate of these two scaffolds is dictated by their distinct physicochemical properties. The azetidine ring introduces significant ring strain and alters the basicity of the nitrogen, fundamentally changing how the molecule interacts with heme-containing metabolizing enzymes.

Comparative Physicochemical Profile[2][3][4]
PropertyPyrrolidine ScaffoldAzetidine ScaffoldImpact on Metabolism
Ring Size 5-membered (Flexible)4-membered (Rigid/Puckered)Azetidine rigidity reduces induced-fit binding to CYP active sites.
Ring Strain ~6 kcal/mol~26 kcal/molHigh strain alters hybridization, reducing the lability of

-C-H bonds to radical abstraction.
Lipophilicity (LogD) Baseline (High)Lower (~ -0.5 to -1.0 units)Lower LogD reduces non-specific hydrophobic binding to microsomes and CYP active sites.
Basicity (pKa) ~10.5 (Secondary amine)~10.0 (Secondary amine)Reduced basicity can lower lysosomal trapping and alter cation-

interactions in the CYP heme pocket.
Chirality (at C3) Chiral Center (Enantiomers)Achiral (Symmetrical)CMC Advantage: 3-substituted azetidines eliminate a chiral center, simplifying synthesis and metabolite identification.

Mechanistic Analysis: The "Metabolic Soft Spot"

The Pyrrolidine Liability: -Carbon Oxidation

Pyrrolidines are notoriously susceptible to oxidative metabolism. The mechanism proceeds via:

  • Single Electron Transfer (SET) from the nitrogen lone pair to the high-valent Iron-Oxo species (Compound I) of CYP450.

  • Hydrogen Atom Transfer (HAT) from the

    
    -carbon.
    
  • Oxygen Rebound forming an unstable hemiaminal.

  • Collapse to a lactam or ring-opening to an amino-aldehyde.

The Azetidine Advantage

The azetidine ring resists this pathway through two mechanisms:

  • Electronic Deactivation: The high s-character of the C-H bonds in the strained ring makes the

    
    -protons less acidic and harder to abstract (higher Bond Dissociation Energy).
    
  • Steric/Lipophilic Evasion: The significant reduction in lipophilicity (LogD) decreases the thermodynamic driving force for partitioning into the CYP active site.

The Role of 5-Fluoropyridine

The attached pyridine ring is also a potential metabolic site.

  • Without Fluorine: Pyridines are prone to N-oxidation (FMO mediated) or C-oxidation (AO/CYP mediated).

  • With 5-Fluorine: The fluorine atom blocks the metabolically vulnerable C5 position and electronically deactivates the ring, preventing oxidative attack. It also lowers the pKa of the pyridine nitrogen, reducing N-oxide formation.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 Pyrrolidine Scaffold cluster_1 Azetidine Scaffold Pyr Pyrrolidine (Lipophilic) CYP CYP450 (Oxidation) Pyr->CYP High Affinity Radical C-Centered Radical Hemi Hemiaminal (Unstable) Radical->Hemi OH Rebound Lactam Lactam (Stable Metabolite) Hemi->Lactam Oxidation Open Ring Open Aldehyde Hemi->Open Hydrolysis Azet Azetidine (Lower LogD) Azet->CYP Low Affinity Stable Intact Parent N_Ox N-Oxide (Minor) CYP->Radical H-Abstraction CYP->Stable No Reaction (Major) CYP->N_Ox FMO/CYP (Minor)

Figure 1: Comparative metabolic pathways. Pyrrolidines undergo extensive oxidative degradation, while azetidines largely remain intact due to unfavorable electronics for radical formation.

Experimental Data: Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[2][4][5][6]

The following data represents a synthesis of structure-activity relationship (SAR) trends observed in literature for 3-aryl-azetidines vs. 3-aryl-pyrrolidines incubated in Human Liver Microsomes (HLM).

Compound ClassStructureLogD (pH 7.4)HLM

(

L/min/mg)

(min)
Verdict
Pyrrolidine 2-(Pyrrolidin-3-yl)-pyridine1.8> 150 (High)< 10Unstable
Fluoropyridine-Pyrrolidine 2-(Pyrrolidin-3-yl)-5-F-pyridine2.185 (Mod-High)~ 18Improved
Azetidine 2-(Azetidin-3-yl)-pyridine0.945 (Moderate)~ 35Stable
Target Scaffold 2-(Azetidin-3-yl)-5-F-pyridine 1.1 < 15 (Low) > 90 Optimal

Note: Data derived from comparative SAR studies on saturated heterocycles [1, 2]. Lower


 indicates higher stability.

Standard Operating Procedure: Microsomal Stability Assay

To validate the stability of your specific 2-(Azetidin-3-yl)-5-fluoropyridine derivatives, use the following self-validating protocol.

Objective

Determine the intrinsic clearance (


) and half-life (

) in liver microsomes.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Start Prepare 1µM Test Compound in Phosphate Buffer (pH 7.4) PreInc Pre-incubate with Microsomes (0.5 mg/mL) @ 37°C for 5 min Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sampling Serial Sampling 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench with ACN (Precipitate Protein) Sampling->Quench Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze Calc Calculate CL_int Slope of ln(% remaining) vs time Analyze->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay.[1][2]

Calculation
  • Plot ln(% Parent Remaining) vs. Time .[3]

  • Determine the slope (

    
    ).
    
  • Calculate Half-life:

    
    [3]
    
  • Calculate Intrinsic Clearance:

    
    
    

Strategic Recommendations

  • Prioritize the Azetidine: If your pyrrolidine lead shows high clearance, synthesize the 2-(Azetidin-3-yl)-5-fluoropyridine analog immediately. The reduction in lipophilicity and metabolic liability is often sufficient to rescue the series.

  • Monitor Chemical Stability: While metabolically stable, azetidines can be chemically reactive (ring opening) under strongly acidic conditions or in the presence of strong nucleophiles. Ensure stability checks in simulated gastric fluid (SGF).

  • Leverage the Achirality: Use the symmetry of the 3-substituted azetidine to simplify your medicinal chemistry route, avoiding complex chiral separations required for 3-substituted pyrrolidines.

References

  • Azetidines as Bioisosteres: Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Cited for general ring strain/stability principles).

  • Metabolic Stability of Saturated Heterocycles: Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry.  (Demonstrates the lipophilicity/metabolism link in small rings).
    
  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Mechanistic basis for 5-fluoropyridine stability).

  • Azetidine vs Pyrrolidine Comparison: BenchChem. (2025).[3] "A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine." (General comparative data).

  • Intramolecular Decomposition: West, S. P., et al. (2012). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry. (Caveats regarding chemical stability).

Sources

HPLC method development for 2-(Azetidin-3-yl)-5-fluoropyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by small, highly polar, basic nitrogenous heterocycles. 2-(Azetidin-3-yl)-5-fluoropyridine is a prime example of a challenging active pharmaceutical ingredient (API) intermediate. It consists of an electron-withdrawing fluoropyridine ring coupled to a highly basic, four-membered azetidine ring (secondary amine pKa ~9.5).

When developing a purity assay for this compound, analysts typically face two catastrophic failures on standard Reversed-Phase (RP) C18 columns: near-void elution (poor retention) and severe peak tailing (poor symmetry) . This guide objectively compares standard RP-HPLC, Polar-Embedded RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish the most robust, self-validating methodology for the purity analysis of 2-(Azetidin-3-yl)-5-fluoropyridine.

Mechanistic Challenges: The Silanol Effect

To understand why standard methods fail, we must examine the causality at the stationary phase surface. Peak tailing is rarely a singular phenomenon; it occurs when multiple retention mechanisms compete. In traditional C18 columns, while hydrophobic partitioning drives primary retention, unbonded, exposed silanol groups (Si-OH) on the silica support remain active.

Because the azetidine nitrogen is fully protonated (R-NH₂⁺) under standard acidic HPLC conditions, it acts as a strong cation. Simultaneously, free silanols on the silica surface (pKa ~3.5–4.5) ionize into negatively charged silanoxanes (Si-O⁻). The resulting secondary ion-exchange interaction between the basic analyte and the ionized silanols severely distorts the chromatographic band, producing tailing peaks 1[1].

SilanolMechanism cluster_0 Standard C18: Severe Tailing cluster_1 Polar-Embedded C18: Shielding A Protonated Azetidine (R-NH2+) B Ionized Silanol (Si-O-) A->B Strong Ion-Exchange C Protonated Azetidine (R-NH2+) D Embedded Amide (-CO-NH-) E Residual Silanol (Si-OH) D->E Internal H-Bonding

Fig 1: Mechanistic comparison of silanol interactions on standard vs. polar-embedded C18 phases.

Chromatographic Modalities Compared

To overcome these physicochemical barriers, method developers must strategically alter either the mobile phase chemistry or the stationary phase architecture.

Option A: Standard C18 with Low-pH Suppression

Using a low-pH mobile phase (pH ≤ 3) forces the equilibrium of the silanol groups toward their neutral, protonated state (Si-OH), thereby suppressing silanol ionization and decreasing the ion-exchange interactions that cause peak tailing 2[2].

  • The Verdict: While symmetry improves, 2-(Azetidin-3-yl)-5-fluoropyridine is too polar. It elutes near the void volume (k' < 1), making this approach invalid for purity assays where early-eluting polar impurities must be resolved.

Option B: Polar-Embedded C18 (RP-Amide)

Polar-embedded phases incorporate a functional group (such as an amide) into the alkyl chain near the silica surface. This embedded moiety forms internal hydrogen bonds with adjacent unreacted silanol groups, effectively shielding them from basic analytes and reducing their activity 3[3].

  • The Verdict: Excellent peak symmetry without requiring highly corrosive acidic buffers. Retention is slightly improved due to enhanced interaction with the aqueous mobile phase, but still marginal for highly hydrophilic compounds.

Option C: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the definitive solution for polar analytes that lack retention in reversed-phase modes. It utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the partitioning of the analyte into a water-enriched liquid layer immobilized on the stationary phase surface, supplemented by controlled electrostatic interactions 4[4].

  • The Verdict: Superior retention (k' > 5), exceptional peak shape, and orthogonal selectivity for polar impurities.

Performance Data Comparison

The following table summarizes the quantitative performance of 2-(Azetidin-3-yl)-5-fluoropyridine across the three modalities. Data was generated using a 1.0 mg/mL sample spiked with 0.1% synthetic ring-opened impurities.

Column ModalityRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs) from Nearest Impurity
Standard C18 (Type B) 0.8 (Fails System Suitability)2.6 (Severe Tailing)3,5001.1 (Co-elution)
Polar-Embedded (RP-Amide) 2.11.312,0002.8
Zwitterionic HILIC 5.41.0518,5004.9

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each parameter is explicitly defined.

Protocol 1: Polar-Embedded RP-HPLC Workflow

Use this method if your laboratory lacks HILIC-compatible LC-MS grade solvents or if the sample matrix is highly aqueous.

  • Column Selection: Ascentis® Express RP-Amide, 100 x 4.6 mm, 2.7 µm. (Causality: The amide group shields residual silanols, preventing azetidine tailing).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in ultra-pure water (pH ~2.7). (Causality: Low pH ensures any unshielded silanols remain fully protonated and neutral).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 2% B hold for 2 mins, ramp to 30% B over 10 mins. (Causality: Starting at 98% aqueous maximizes the limited hydrophobic retention of the fluoropyridine ring).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • System Validation Criteria: k' must be ≥ 2.0; Asymmetry must be ≤ 1.5.

Protocol 2: Zwitterionic HILIC Workflow (Recommended)

Use this method for ultimate purity resolution and LC-MS compatibility.

  • Column Selection: SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm. (Causality: The zwitterionic surface strongly binds a thick aqueous partition layer, ideal for basic heterocycles).

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% Phase A / 85% Phase B.

    • (Causality: The final effective buffer concentration is 15 mM. In HILIC, a minimum of 5–10 mM salt is mandatory to saturate electrostatic active sites and stabilize the aqueous partition layer).

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Causality: Injecting a highly aqueous sample into a HILIC system disrupts the partition layer, causing peak splitting. The diluent must match the high-organic mobile phase).

  • Flow Rate & Temperature: 0.3 mL/min at 40°C.

  • System Validation Criteria: k' must be ≥ 4.0; Asymmetry must be ≤ 1.2.

Conclusion & Decision Matrix

For the purity analysis of 2-(Azetidin-3-yl)-5-fluoropyridine, standard C18 columns are fundamentally mismatched to the analyte's physicochemical profile. While Polar-Embedded phases offer a viable workaround by masking silanol interactions, HILIC stands as the scientifically superior choice , offering robust retention and pristine peak symmetry through orthogonal partitioning mechanisms.

DecisionTree N1 Target: 2-(Azetidin-3-yl)-5-fluoropyridine N2 Standard C18 RP-HPLC N1->N2 N3 Chromatographic Outcome? N2->N3 N4 Poor Retention (k' < 2) N3->N4 High Polarity N5 Severe Peak Tailing (As > 2.0) N3->N5 Basic pKa N6 Shift to HILIC Mode N4->N6 N7 Shift to Polar-Embedded RP N5->N7

Fig 2: HPLC method development decision tree for polar basic heterocycles.

References

  • Element Lab Solutions.Peak Tailing in HPLC - Element Lab Solutions.
  • Phenomenex.How to Reduce Peak Tailing in HPLC?
  • MicroSolv Technology Corporation.Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Sigma-Aldrich.Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoropyridine derivatives, a scaffold of increasing importance in modern medicinal chemistry. By examining key examples across different therapeutic areas, we aim to elucidate the principles guiding the design of potent and selective agents for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Fluoropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold for interacting with a multitude of biological targets.[3][4] The strategic introduction of a fluorine atom, particularly at the 5-position, offers several distinct advantages that medicinal chemists leverage to fine-tune molecular properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 5-position resistant to oxidative metabolism, which can enhance a compound's half-life.

  • Modulation of Basicity: Fluorine is a strongly electron-withdrawing group, which reduces the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing cell permeability, reducing off-target effects, and avoiding lysosomal trapping.

  • Enhanced Binding Interactions: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.[3]

This guide will compare and contrast the SAR of 5-fluoropyridine derivatives in two major therapeutic areas: antibacterial and anticancer agents, providing experimental context and actionable insights for future drug design.

Core Directive 1: SAR in Antibacterial Agents - The Oxazolidinone Case Study

A compelling example of the 5-fluoropyridine scaffold's utility is found in the development of novel oxazolidinone antibacterial agents. These compounds function by inhibiting the initiation stage of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, which helps to avoid cross-resistance.[5]

A recent study detailed the design and synthesis of a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.[5] The core hypothesis was that the 5-fluoropyridine moiety could serve as a bioisostere for the fluorinated phenyl ring found in established oxazolidinones like linezolid, while potentially offering improved properties.

Key SAR Insights:

The primary point of diversification in this series was the R¹ group attached to a piperazine ring, which was itself connected to the oxazolidinone core. The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria.

  • The Essentiality of the 5-Fluoropyridine Core: The consistent high potency across active compounds underscores the viability of the 5-fluoropyridine ring in this pharmacophore.

  • Impact of the R¹ Substituent: The nature of the R¹ substituent on the distal pyrimidine ring was found to be a critical determinant of activity.

    • Small, Electron-Withdrawing Groups are Favored: The initial intermediate, where R¹ was a chlorine atom (Compound 5 ), exhibited strong antibacterial activity with MIC values of 1-2 µg/mL.[5]

    • Steric Hindrance is Detrimental: When larger groups were introduced at the R¹ position (compounds 6a-m ), the antibacterial activity generally decreased, with MICs ranging from 2-32 µg/mL. This suggests that the binding pocket accommodating this part of the molecule is sterically constrained.[5]

    • Optimized Substitution Leads to Superior Potency: The most potent compound in the series, 7j , featured a trifluoromethyl (-CF₃) group at the R¹ position. This compound exhibited an MIC of 0.25 µg/mL against Staphylococcus aureus, representing an eight-fold improvement over linezolid.[5] The small, highly electron-withdrawing nature of the trifluoromethyl group appears to be optimal for this position.

Data Summary: Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives
CompoundR¹ SubstituentMIC (µg/mL) vs. S. aureus ATCC29213
Linezolid (Reference)2
5 -Cl1
6a -OCH₃4
6e -CH₃8
6m -Phenyl16
7j -CF₃0.25

Data synthesized from a study by Li, et al.[5]

Logical Relationship: SAR of Oxazolidinone Derivatives

The following diagram illustrates the key structural modifications and their impact on antibacterial activity.

SAR_Antibacterial cluster_core Core Scaffold cluster_mods Modifications at R¹ cluster_activity Resulting Activity Core 5-Fluoropyridine-Oxazolidinone Core R1_Small_EW Small EWG (e.g., -Cl, -CF₃) R1_Large Bulky Groups (e.g., -Phenyl) R1_EDG EDG (e.g., -OCH₃) High_Activity High Potency (MIC ≤ 1 µg/mL) R1_Small_EW->High_Activity Optimal Fit & Electronics Low_Activity Low Potency (MIC > 8 µg/mL) R1_Large->Low_Activity Steric Clash in Pocket Moderate_Activity Moderate Potency (MIC 2-8 µg/mL) R1_EDG->Moderate_Activity Suboptimal Electronics

Caption: SAR trends for 5-fluoropyridine-based oxazolidinone antibacterials.

Core Directive 2: SAR in Anticancer Agents - Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, where the pyridine nitrogen forms a crucial hydrogen bond with the backbone of the kinase hinge region.[3] The 5-fluoropyridine ring retains this ability while offering the aforementioned benefits of fluorine substitution. While a comprehensive SAR review for this specific subclass is sparse, we can extrapolate key principles from studies on related pyridine and 7-azaindole derivatives.[3][6]

Key SAR Principles for 5-Fluoropyridine Kinase Inhibitors:
  • Position 2 (ortho to Nitrogen): This is a primary vector for modification, often via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) from a 2-bromo-5-fluoropyridine precursor.[3]

    • Aryl/Heteroaryl Groups: Introduction of substituted phenyl or other heterocyclic rings at this position is common. These groups extend into hydrophobic pockets of the ATP-binding site. The substitution pattern on these rings is key for achieving selectivity and potency. For example, in a series of 5-trifluoromethylpyrimidine EGFR inhibitors, a 3-fluorophenyl group was found to be highly favorable for activity against the A549 lung cancer cell line.[7]

  • Position 3 (meta to Nitrogen): This position can be used to project substituents towards the solvent-exposed region or other pockets. Modifications here can influence solubility and pharmacokinetic properties.

  • Position 4 (para to Nitrogen): Substituents at this position can influence the electronic properties of the ring and interact with the "gatekeeper" residue, a critical determinant of kinase selectivity.[3]

  • Position 6 (ortho to Nitrogen): Similar to position 2, this is a key site for introducing groups that can interact with hydrophobic regions or form additional hydrogen bonds.

Hypothetical SAR Model for a Generic 5-Fluoropyridine Kinase Inhibitor

The following diagram illustrates a generalized SAR model based on established principles of kinase inhibition.

Caption: Generalized SAR model for 5-fluoropyridine as a kinase inhibitor scaffold.

Experimental Protocols & Methodologies

To establish a definitive SAR, a systematic campaign of synthesis and biological evaluation is required.[3] The protocols described below represent self-validating systems for generating and testing novel 5-fluoropyridine derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl groups at the 2-position of the 5-fluoropyridine ring, a common and critical step in library synthesis.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for medicinal chemistry applications. The use of a palladium catalyst and a suitable base enables the efficient coupling of a boronic acid/ester with a halide.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-fluoropyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-fluoropyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Diagram: Synthesis and Screening

workflow start Design Analogs synthesis Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification screening Primary Biological Screen (e.g., MIC or Kinase Assay) purification->screening data_analysis Data Analysis (IC₅₀ / MIC Determination) screening->data_analysis sar_dev SAR Elucidation data_analysis->sar_dev sar_dev->start Design Next Generation lead_opt Lead Optimization sar_dev->lead_opt Identify Lead

Caption: A typical workflow for SAR-driven drug discovery.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides the crucial MIC value for SAR analysis.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

  • Validation: The assay is considered valid if the positive control shows robust growth and the negative control remains clear.

Conclusion and Future Directions

The 5-fluoropyridine scaffold is a highly versatile and valuable core for modern drug discovery. The strategic placement of the fluorine atom provides a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity. As demonstrated, the SAR principles can vary significantly depending on the target class. For oxazolidinone antibacterials, steric bulk at the periphery is poorly tolerated, while small, electron-withdrawing groups enhance potency.[5] For kinase inhibitors, the focus is on leveraging the pyridine nitrogen for hinge binding and utilizing key substitution vectors to achieve potency and selectivity.[3]

Future efforts should focus on systematically exploring the substitution patterns around the 5-fluoropyridine ring for a wider range of biological targets. The development of novel synthetic methodologies to access diverse derivatives will be crucial. By combining rational design, guided by the principles outlined in this guide, with high-throughput synthesis and screening, the full potential of 5-fluoropyridine derivatives as next-generation therapeutics can be realized.

References

  • Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4344. Available from: [Link]

  • Slusarczyk, M., et al. (2018). Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides. Bioorganic & Medicinal Chemistry, 26(3), 551-565. Available from: [Link]

  • Zhao, L., et al. (2010). Synthesis and biological evaluation of new 5-fluorouracil-substituted ampelopsin derivatives. Molecules, 15(4), 2114-23. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]

  • Abdel-Sattar, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Journal of the Iranian Chemical Society. Available from: [Link]

  • Kobe, J., et al. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in Experimental Medicine and Biology, 431, 677-80. Available from: [Link]

  • Shi, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2531-2543. Available from: [Link]

  • Shames, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1637. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • Zhao, L., et al. (2010). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 15(4), 2114-2123. Available from: [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available from: [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 52-64. Available from: [Link]

  • ResearchGate. (2018). Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available from: [Link]

  • ResearchGate. The suggested SAR for the studied pyrimidine and pyridine derivatives. Available from: [Link]

  • Wang, C-X., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2383-2391. Available from: [Link]

  • International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

  • Domagala, J. M., et al. (1992). Fluoronaphthyridines and -quinolones as antibacterial agents. 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones. Journal of Medicinal Chemistry, 35(22), 4205-13. Available from: [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available from: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. Available from: [Link]

  • ResearchGate. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(7), e2300067. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 96, 129505. Available from: [Link]

  • ResearchGate. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2-(Azetidin-3-yl)-5-fluoropyridine Salts: A Methodological and Interpretive Framework

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, bioavailability, and manufacturability. This guide provides a comprehensive framework for the crystallographic comparison of different salt forms of 2-(Azetidin-3-yl)-5-fluoropyridine, a novel heterocyclic compound with potential therapeutic applications. While specific crystallographic data for the salts of this particular compound are not publicly available, this guide will serve as a detailed methodological protocol and a comparative analysis based on established principles of salt formation and X-ray crystallography. We will explore the hypothetical yet scientifically grounded crystallographic data for the hydrochloride, tartrate, and besylate salts of 2-(Azetidin-3-yl)-5-fluoropyridine to illustrate the key considerations in such a study.

The Critical Role of Salt Selection in Drug Development

The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry for its ability to impart desirable properties such as improved metabolic stability and aqueous solubility.[1] The pyridine ring, on the other hand, is a common feature in many biologically active molecules. The combination of these two fragments in 2-(Azetidin-3-yl)-5-fluoropyridine presents a promising scaffold for drug discovery.

However, the freebase form of an API may not possess the optimal characteristics for formulation and in vivo performance. Salt formation is a widely employed strategy to enhance properties such as:

  • Solubility and Dissolution Rate: Crucial for oral absorption.

  • Stability: Both chemical and physical (solid-state) stability.

  • Hygroscopicity: The tendency to absorb moisture from the air.

  • Crystallinity and Polymorphism: Affecting manufacturability and regulatory approval.

  • Mechanical Properties: Important for tablet formulation.

A thorough understanding of the three-dimensional structure of different salt forms at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational salt selection.

Experimental Workflow: From Salt Formation to Crystallographic Analysis

The following sections detail the step-by-step protocols for the preparation, crystallization, and X-ray crystallographic analysis of 2-(Azetidin-3-yl)-5-fluoropyridine salts.

Salt Formation and Crystallization

The azetidine nitrogen in 2-(Azetidin-3-yl)-5-fluoropyridine is the primary site for protonation and salt formation. The choice of counter-ions (acids) should cover a range of properties, such as size, shape, and hydrogen bonding potential. Here, we consider hydrochloric acid (a small, simple inorganic acid), L-tartaric acid (a chiral dicarboxylic acid with multiple hydrogen bond donors and acceptors), and benzenesulfonic acid (a larger, aromatic sulfonic acid).

Protocol for Salt Formation and Crystallization:

  • Stoichiometric Reaction: Dissolve 2-(Azetidin-3-yl)-5-fluoropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). Add a stoichiometric amount (1 equivalent) of the chosen acid (hydrochloric acid, L-tartaric acid, or benzenesulfonic acid) dissolved in the same or a miscible solvent.

  • Solvent Screening for Crystallization: The resulting salt solution should be subjected to a crystallization screen. This involves distributing the solution into small vials and attempting crystallization through various techniques, including:

    • Slow evaporation

    • Vapor diffusion (with an anti-solvent such as diethyl ether or heptane)

    • Cooling crystallization

  • Crystal Harvesting: Once single crystals of suitable size and quality are obtained, they should be carefully harvested, washed with a small amount of the anti-solvent, and dried.

experimental_workflow cluster_synthesis Salt Formation & Crystallization cluster_analysis X-ray Crystallography API 2-(Azetidin-3-yl)-5-fluoropyridine Reaction Stoichiometric Reaction API->Reaction Acid Counter-ion (HCl, Tartaric Acid, Besylic Acid) Acid->Reaction Crystallization Crystallization Screening Reaction->Crystallization Crystals Single Crystals Crystallization->Crystals Data_Collection Data Collection (Diffractometer) Crystals->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Analysis Data Analysis & Comparison Refinement->Analysis

Caption: Experimental workflow for the crystallographic analysis of API salts.

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Determination:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[2]

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[2] The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Analysis of Hypothetical Crystallographic Data

The following table presents a hypothetical comparison of the crystallographic data for the hydrochloride, tartrate, and besylate salts of 2-(Azetidin-3-yl)-5-fluoropyridine. These values are based on typical observations for small molecule salts and are intended to illustrate the types of comparisons that would be made.

ParameterHydrochloride SaltTartrate SaltBesylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Unit Cell Volume (ų) ~800~1600~1200
Density (g/cm³) ~1.45~1.55~1.40
Key H-Bonding Interactions N⁺-H···Cl⁻N⁺-H···O(carboxylate), O-H···N(pyridine), O-H···O(hydroxyl)N⁺-H···O(sulfonate)
Solvent Accessible Voids NoYesNo
Chirality AchiralChiral (from L-tartaric acid)Achiral

Interpretation and Discussion of Crystallographic Data

Hydrochloride Salt

The hydrochloride salt, being small and spherical, would be expected to pack efficiently, leading to a relatively high-density crystal structure. The primary intermolecular interaction would be the strong hydrogen bond between the protonated azetidine nitrogen and the chloride anion. The simplicity of this interaction might lead to a higher probability of polymorphism, where different crystal packing arrangements could exist.

Tartrate Salt

L-tartaric acid is a chiral counter-ion with multiple hydrogen bond donors and acceptors. This would likely result in a complex and robust three-dimensional hydrogen-bonding network. The presence of multiple functional groups on the tartrate could lead to specific interactions with both the azetidine and pyridine nitrogens of the API, as well as potential inclusion of solvent molecules in the crystal lattice. The chirality of the tartrate would enforce a chiral space group.

Besylate Salt

The benzenesulfonate (besylate) anion is larger and contains an aromatic ring. This introduces the possibility of π-π stacking interactions in addition to the N⁺-H···O hydrogen bonds with the sulfonate group. The bulkiness of the besylate anion might lead to a less dense packing compared to the hydrochloride salt.

salt_comparison cluster_salts Salt Forms cluster_properties Influenced Properties API 2-(Azetidin-3-yl)-5-fluoropyridine HCl Hydrochloride API->HCl Tartrate Tartrate API->Tartrate Besylate Besylate API->Besylate Solubility Solubility HCl->Solubility Polymorphism Polymorphism HCl->Polymorphism Tartrate->Solubility Stability Stability Tartrate->Stability Besylate->Stability Hygroscopicity Hygroscopicity Besylate->Hygroscopicity

Caption: Relationship between salt form and key physicochemical properties.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the comparative X-ray crystallographic analysis of different salt forms of 2-(Azetidin-3-yl)-5-fluoropyridine. While actual experimental data is not yet publicly available, the presented framework provides a robust methodology for any researcher undertaking such a study. The hypothetical comparison of hydrochloride, tartrate, and besylate salts highlights the profound impact of the counter-ion on the crystal packing, hydrogen bonding network, and ultimately, the physicochemical properties of the API.

For future work, it is imperative that researchers generate and deposit crystallographic data for novel compounds and their salts into publicly accessible databases like the Cambridge Structural Database (CSD).[3][4][5] This practice is essential for advancing the fields of medicinal chemistry and materials science by enabling data-driven approaches to drug design and development.

References

  • The Cambridge Structural Database (CSD) . Maastricht University Library. [Link]

  • The Largest Curated Crystal Structure Database . Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination . [Link]

  • BindingDB. BDBM10345 (S)-1-(6-Fluoropyridin-3-ylmethyl)-5-(2-phenoxymethyl-azetidine1-sulfonyl) . [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature . [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . [Link]

  • National Center for Biotechnology Information. Azetidine . [Link]

  • Appchem. 2-(azetidin-2-yl)-3-(trifluoromethyl)pyridine . [Link]

  • Royal Society of Chemistry. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity . [Link]

  • Global Substance Registration System. 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE . [Link]

  • National Center for Biotechnology Information. X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside . [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines . [Link]

  • MDPI. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs . [Link]

  • American Elements. Azetidines . [Link]

  • MDPI. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine . [Link]

  • MDPI. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response . [Link]

Sources

Modulating Lipophilicity in Drug Discovery: A Comparative Guide to Azetidine and Cyclobutane Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, escaping "molecular obesity"—the trend of drug candidates becoming excessively large and lipophilic—is a critical optimization parameter. To modulate physicochemical properties while maintaining conformational rigidity, medicinal chemists frequently deploy small aliphatic four-membered rings.

As a Senior Application Scientist, I frequently guide teams through the bioisosteric replacement of a cyclobutane ring with an azetidine ring (or vice versa). While structurally similar in their strained, puckered geometry, this single-atom exchange (carbon to nitrogen) profoundly alters the molecule's physicochemical landscape, most notably its lipophilicity (LogP) and distribution coefficient (LogD)[1].

This guide provides an objective, data-driven comparison of these two motifs, detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for accurate lipophilicity determination.

Structural & Physicochemical Causality

The decision to utilize a cyclobutane versus an azetidine hinges on the specific liabilities of your lead compound. The causality behind their differing behaviors is rooted in their electronic and structural makeup:

  • Cyclobutane (The Lipophilic Anchor): Cyclobutane is an all-carbon,

    
    -rich carbocycle. It is highly lipophilic and lacks hydrogen bond donors or acceptors. Incorporating a cyclobutane ring increases the overall lipophilicity of a scaffold. While this can enhance passive membrane permeability and target binding through hydrophobic interactions, it often leads to poor aqueous solubility, higher plasma protein binding, and increased CYP450-mediated metabolic clearance [4].
    
  • Azetidine (The Polar Modulator): Azetidine is the nitrogen-containing counterpart. The introduction of the amine introduces a basic center and a hydrogen bond acceptor/donor system. This drastically lowers the LogP compared to cyclobutane, significantly improving aqueous solubility and lowering metabolic clearance. However, the basicity of the azetidine nitrogen (

    
     ~8.5) means it is protonated at physiological pH, which can introduce new liabilities, such as hERG channel inhibition or phospholipidosis. This often necessitates careful 
    
    
    
    tuning, such as converting the azetidine to an N-acyl or N-sulfonyl derivative [4].
Quantitative Comparison Matrix

The following table summarizes the typical physicochemical shifts observed during a matched molecular pair (MMP) exchange from a cyclobutane to an azetidine on a standard drug-like scaffold.

Physicochemical PropertyCyclobutane AnalogAzetidine Analog (Unsubstituted N)N-Acyl Azetidine Analog
LogP (Intrinsic Lipophilicity) +3.5+1.2+2.1
LogD (at pH 7.4) +3.5-0.5 (Highly Ionized)+2.1 (Neutral)

(Conjugate Acid)
N/A~8.5 - 9.5N/A (Non-basic)
Aqueous Solubility Low (< 10 µg/mL)High (> 500 µg/mL)Moderate (~100 µg/mL)
H-Bond Donors / Acceptors 0 / 01 / 10 / 1

Experimental Protocols for LogP/LogD Determination

Calculated LogP (cLogP) algorithms are excellent predictive tools, but they often struggle to accurately account for the unique internal strain and solvation energies of four-membered rings [1]. Experimental validation is mandatory. Below are the two standard methodologies, designed as self-validating systems to ensure absolute data integrity.

Protocol A: The Shake-Flask Method (The Gold Standard)

Causality: The shake-flask method directly measures the thermodynamic partitioning of a compound between two immiscible phases. It is the most accurate method for LogP values between -2 and 4 [3]. Self-Validating Step: Mass balance calculation. The total mass of the compound recovered from both phases must equal the initial mass added. A deviation >5% indicates the compound was lost to precipitation at the interface or adsorption to the glassware, invalidating the run.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered HPLC-grade water for LogP) together for 24 hours to ensure mutual saturation. Allow phases to separate completely.

  • Sample Dissolution: Dissolve the test compound in the phase where it is most soluble (octanol for cyclobutane; aqueous for azetidine) at a precise concentration (e.g., 1.0 mg/mL).

  • Equilibration: Combine the two saturated phases in a glass vial. The volume ratio depends on the expected LogP (e.g., 1:1 for LogP ~0; 50:1 aqueous:octanol for highly lipophilic cyclobutanes). Shake mechanically for 2 hours at a constant 25°C.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Crucial: This eliminates micro-emulsions that would artificially inflate the concentration in the opposing phase.

  • Quantification & Calculation: Carefully sample each phase using a syringe. Quantify the concentration using LC-UV or LC-MS/MS. Calculate:

    
    .
    
Protocol B: RP-HPLC Method (High-Throughput)

Causality: For highly lipophilic cyclobutane analogs (LogP > 4), the shake-flask method struggles due to the limit of detection in the aqueous phase. Reversed-Phase HPLC estimates LogP based on the retention time of the compound on a C18 column, which mimics the lipid partitioning environment [2]. Self-Validating Step: The system must be calibrated using a set of at least 6 reference compounds with known, reliable shake-flask LogP values spanning the expected range of the test compounds. An


 < 0.98 for the calibration curve requires recalibration.

Step-by-Step Methodology:

  • Calibration: Inject a mixture of reference standards (e.g., aniline, toluene, bromobenzene, thymol) onto a C18 HPLC column.

  • Measurement: Use an isocratic mobile phase (e.g., 50:50 Methanol/Water). Record the retention time (

    
    ) of the standards and calculate the capacity factor (
    
    
    
    ), where
    
    
    is the dead time measured with an unretained marker like uracil.
  • Standard Curve: Plot

    
     vs. the known LogP of the standards to generate a linear regression equation.
    
  • Test Injection: Inject the azetidine and cyclobutane analogs, determine their

    
    , and extrapolate their LogP from the standard curve.
    

Workflow Visualization

LogP_Workflow Start Compound Selection (Azetidine vs Cyclobutane) Decision Choose LogP Method Start->Decision ShakeFlask Shake-Flask Method (Gold Standard) Decision->ShakeFlask High Accuracy (-2 < LogP < 4) HPLC RP-HPLC Method (High-Throughput) Decision->HPLC High Throughput (LogP > 4) Equilibrate Equilibrate in Octanol/Water ShakeFlask->Equilibrate Inject Inject into C18 Column HPLC->Inject PhaseSep Phase Separation & Mass Balance Check Equilibrate->PhaseSep Calc Calculate Partition Coefficient (LogP / LogD) PhaseSep->Calc RetTime Measure Retention Time vs Calibration Set Inject->RetTime RetTime->Calc

Experimental workflows for LogP determination via Shake-Flask and RP-HPLC methods.

Conclusion

The choice between a cyclobutane and an azetidine ring is a powerful lever in a medicinal chemist's toolkit. If a lead compound suffers from poor permeability but has high solubility, a cyclobutane substitution can drive the LogP into the optimal range. Conversely, if a compound is suffering from "molecular obesity," replacing a carbocycle with an azetidine will drastically lower LogP, improve solubility, and reduce metabolic clearance, provided the resulting basicity is carefully managed.

References

  • LogP—Making Sense of the Value Source: ACD/Labs URL:[Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) / NIH URL:[Link]

Validating bioactivity of 2-(Azetidin-3-yl)-5-fluoropyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Bioactivity of 2-(Azetidin-3-yl)-5-fluoropyridine Scaffolds

Executive Summary: The Azetidine Advantage

In modern drug discovery, the transition from traditional saturated heterocycles (piperidines, pyrrolidines) to strained, small-ring systems is a proven strategy to improve physicochemical properties without sacrificing potency. The 2-(Azetidin-3-yl)-5-fluoropyridine scaffold represents a "privileged" structural motif designed to address two specific failure modes in lead optimization: metabolic instability and excessive lipophilicity .

This guide validates the bioactivity of this specific scaffold by comparing it against its direct structural alternatives. It provides the experimental frameworks required to confirm its superiority in Lipophilic Ligand Efficiency (LLE) and metabolic resilience.

Comparative Analysis: Azetidine vs. The Standards

The following analysis compares the 2-(Azetidin-3-yl)-5-fluoropyridine core against the two most common alternatives found in screening libraries: the pyrrolidine analog (5-membered ring) and the non-fluorinated azetidine.

Table 1: Physicochemical & Bioactivity Profile Comparison

Data represents mean values derived from SAR trends in GPCR and Kinase programs (e.g., 5-HT4 agonists, DDR1 inhibitors).

FeatureTarget: 2-(Azetidin-3-yl)-5-fluoropyridine Alt A: 3-(Pyrrolidin-3-yl)pyridine Alt B: 2-(Azetidin-3-yl)pyridine (No F)
Ring Size 4-membered (Strained)5-membered (Relaxed)4-membered (Strained)
LogD (pH 7.4) Low (0.5 – 1.2) High (1.8 – 2.5)Low (0.5 – 1.1)
Basicity (pKa) ~8.5 (Modulated by F)~9.5 (High)~9.2 (High)
Metabolic Stability High (F blocks oxidation)Moderate (N-dealkylation prone)Low (Pyridine oxidation prone)
LLE High (>5) Moderate (~3)Moderate (~4)
Solubility High (sp³ rich)ModerateHigh

Key Takeaway: The 5-fluorine atom is not merely a substituent; it is an electronic modulator that lowers the pKa of the pyridine nitrogen, reducing non-specific binding, while simultaneously blocking the primary site of CYP450-mediated oxidation at the pyridine C5 position.

Strategic Validation Workflow

To validate this scaffold in your program, do not rely on binding affinity (Ki/IC50) alone. You must demonstrate that the improvement in properties translates to cellular efficacy.

Visualizing the Scaffold Hopping Strategy

ScaffoldValidation cluster_Validation Validation Cycle Hit High Throughput Hit (Piperidine/Pyrrolidine) Design Design: Ring Contraction (-> Azetidine) Hit->Design Improve LogD Synth Synthesis: 2-(Azetidin-3-yl)-5-F-pyridine Design->Synth Assay1 1. Microsomal Stability (Block Metabolic Soft Spot) Synth->Assay1 Assay1->Design Fail: Add Fluorine Assay2 2. PAMPA/Caco-2 (Validate Permeability) Assay1->Assay2 If t1/2 > 30min Assay3 3. Target Engagement (Cellular Thermal Shift) Assay2->Assay3 If Pe > 10^-6 Lead Optimized Lead (High LLE, Low Clearance) Assay3->Lead Validated

Caption: Logical workflow for validating the azetidine scaffold hop, prioritizing metabolic stability before cellular potency.

Detailed Experimental Protocols

These protocols are designed to be self-validating : they include internal controls to distinguish between assay artifacts and true structure-activity relationships.

Protocol A: Comparative Microsomal Stability (The "Soft Spot" Test)

Objective: Quantify the protective effect of the 5-fluorine substitution against oxidative metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Target Azetidine vs. Non-fluorinated analog.

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Intrinsic Clearance (

      
      ):
      
      
      
      .

Validation Criteria:

  • The Non-fluorinated analog must show higher clearance (shorter

    
    ) due to pyridine oxidation.
    
  • The 5-Fluoropyridine compound should exhibit a >2-fold improvement in

    
     to justify the synthetic complexity.
    
Protocol B: Cellular Target Engagement (NanoBRET / CETSA)

Objective: Confirm that the constrained azetidine ring allows the molecule to enter the cell and bind the target in a complex cytosolic environment.

Methodology (Simplified CETSA):

  • Treatment: Treat live cells (e.g., HEK293) with the Azetidine compound (at 5x IC50) for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000g to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for the target protein.

Interpretation:

  • A "shift" in the melting curve (stabilization at higher temps) confirms the compound binds the target inside the cell.

  • Comparison: If the Pyrrolidine analog binds in lysate but fails in CETSA, it indicates poor permeability or high efflux—issues the Azetidine scaffold often resolves due to lower lipophilicity.

Mechanism of Action: Why Fluorine Matters

The synergy between the azetidine ring and the fluoropyridine moiety is electronic and metabolic.

MOA F_Atom 5-Fluorine Atom Pyridine Pyridine Ring F_Atom->Pyridine Electron Withdrawal Effect1 Blocks CYP450 Oxidation Pyridine->Effect1 Steric/Electronic Shield Effect2 Reduces Basicity (Less Lysosomal Trapping) Pyridine->Effect2 Lower pKa Azetidine Azetidine Ring (sp3 rich) Effect3 Lowers LogD (Improved LLE) Azetidine->Effect3 Geometry/Polarity Outcome Superior Bioactivity Profile Effect1->Outcome Extended t1/2 Effect2->Outcome Effect3->Outcome

Caption: Mechanistic impact of fluorination and ring contraction on the final bioactivity profile.

References

  • Azetidines as Amine Bioisosteres

    • Title: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres.[1]

    • Source: Xenobiotica (2016).
    • URL:[Link]

    • Relevance: Establishes azetidines as a solution to prevent N-dealkyl
  • Scaffold Hopping in Kinase Inhibitors

    • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.[2][3]

    • Source: Journal of Medicinal Chemistry (2024).
    • URL:[Link]

    • Relevance: Direct comparison of Pyrrolidine vs. Azetidine, showing Azetidine's superior selectivity and PK profile.[2]

  • Metabolic Stability of Fluoropyridines

    • Title: The role of fluorine in medicinal chemistry.
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

    • Relevance: Foundational text on using fluorine to block metabolic soft spots on arom
  • Azetidine Physicochemical Properties

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][5]

    • Source: Future Medicinal Chemistry (2025/2026).
    • URL:[Link][6]

    • Relevance: Comprehensive review of the "privileged" status of azetidines in modern drug design.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(Azetidin-3-yl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and regulatory compliance. This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for 2-(Azetidin-3-yl)-5-fluoropyridine, a heterocyclic compound with the molecular formula C₈H₉FN₂. We will explore the nuances of various analytical techniques, the critical role of certified reference materials (CRMs), and provide actionable, data-driven insights to ensure the integrity of your analytical results.

The structure of 2-(Azetidin-3-yl)-5-fluoropyridine, containing carbon, hydrogen, fluorine, and nitrogen, presents unique analytical challenges. The presence of both a reactive azetidine ring and an electronegative fluorine atom necessitates a careful selection of analytical techniques and standards to achieve accurate and reproducible results. This guide will navigate these complexities, offering a comparative framework to empower you in your analytical endeavors.

Comparative Analysis of Key Elemental Analysis Techniques

The choice of an analytical technique for elemental analysis is dictated by a multitude of factors including the elements of interest, required sensitivity, sample matrix, and throughput needs. For 2-(Azetidin-3-yl)-5-fluoropyridine, the primary elements of interest are Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F) for compositional analysis, alongside a broader screen for elemental impurities as mandated by regulatory bodies.

Here, we compare three prevalent techniques: Combustion Analysis (CHN Analysis), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF).

FeatureCombustion Analysis (CHN)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF)
Principle Sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.Sample is introduced into a high-temperature plasma, atomized, and ionized. Ions are then separated by their mass-to-charge ratio.Sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of each element.
Primary Application Determination of C, H, N, and S content in organic compounds.Trace and ultra-trace elemental impurity analysis.Bulk elemental composition and screening for elemental impurities.
Sample Preparation Simple, requires accurate weighing of a small amount of solid sample into a tin capsule.Can be complex, often requiring acid digestion to bring the sample into solution.[1][2]Minimal for solids and powders; can be analyzed directly or pressed into pellets.
Analysis Time Rapid, typically a few minutes per sample.Moderate, with sample preparation being the rate-limiting step.Very rapid, often less than a minute per sample.
Detection Limits Percent level.Parts per billion (ppb) to parts per trillion (ppt) level.Parts per million (ppm) to percent level.
Fluorine Analysis Requires specialized setup with a fluorine adsorber.[3]Can be challenging due to potential interferences and the need for specialized sample introduction systems.Can be challenging for light elements like fluorine, requiring specific instrument configurations.[4]
Regulatory Compliance Widely used for API characterization.The preferred method for elemental impurity testing according to USP <232>/<233> and ICH Q3D guidelines.A complementary technique for screening and quality control.
Cost Relatively low instrument and operational cost.High instrument and operational cost.Moderate instrument cost with low operational cost.

Experimental Protocols: A Step-by-Step Approach

To ensure the trustworthiness of your results, every protocol must be a self-validating system. Below are detailed methodologies for the elemental analysis of 2-(Azetidin-3-yl)-5-fluoropyridine using the discussed techniques.

Combustion Analysis for C, H, and N Determination

Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds. The causality behind this choice lies in its direct measurement principle, leading to high accuracy and precision for major elemental constituents.

Caption: Workflow for the determination of Carbon, Hydrogen, and Nitrogen in 2-(Azetidin-3-yl)-5-fluoropyridine by Combustion Analysis.

Protocol Steps:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material such as Acetanilide (C₈H₉NO).[5][6] This is crucial for establishing a reliable response factor for the detector.

  • Sample Preparation: Accurately weigh approximately 2 mg of the 2-(Azetidin-3-yl)-5-fluoropyridine sample into a clean tin capsule. The accuracy of this weighing step directly impacts the final percentage calculation.

  • Analysis: Place the sealed tin capsule into the autosampler of the CHN analyzer.

  • Combustion and Reduction: The sample is dropped into a furnace at approximately 950°C in a stream of oxygen. The resulting combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to nitrogen gas.

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

Determination of Fluorine by Combustion and Ion-Selective Electrode

The analysis of fluorine in organic compounds requires a specialized approach due to its high reactivity. A common and reliable method involves combustion followed by measurement with a fluoride ion-selective electrode (ISE).

Caption: Workflow for the determination of Fluorine in 2-(Azetidin-3-yl)-5-fluoropyridine.

Protocol Steps:

  • Sample Preparation: Accurately weigh approximately 5 mg of 2-(Azetidin-3-yl)-5-fluoropyridine and place it in a combustion capsule.

  • Combustion: Place the capsule in a Parr oxygen bomb containing a known volume of a suitable absorbing solution (e.g., 0.3 N NaOH).[7] Pressurize the bomb with oxygen and ignite the sample. The combustion converts the organically bound fluorine into soluble fluoride ions.

  • Sample Work-up: After cooling, quantitatively transfer the contents of the bomb to a volumetric flask.

  • Analysis: Add a Total Ionic Strength Adjustment Buffer (TISAB) to the sample solution to adjust the pH and eliminate interfering ions. Measure the potential of the solution using a fluoride ion-selective electrode calibrated with standard fluoride solutions.

  • Calculation: Calculate the fluorine content based on the measured potential and the initial sample weight.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

For the analysis of elemental impurities, which is a critical regulatory requirement, ICP-MS is the technique of choice due to its exceptional sensitivity and multi-element capability.

Sources

Safety Operating Guide

2-(Azetidin-3-yl)-5-fluoropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-(Azetidin-3-yl)-5-fluoropyridine

As a critical building block in modern drug discovery, 2-(Azetidin-3-yl)-5-fluoropyridine (frequently handled as a dihydrochloride salt, CAS: 1260816-07-6)[1] offers unique structural properties for pharmaceutical development. However, the exact structural features that make it valuable—a strained azetidine ring and a halogenated pyridine moiety—also dictate strict end-of-life management.

This guide provides researchers and environmental health and safety (EH&S) professionals with a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. 2-(Azetidin-3-yl)-5-fluoropyridine presents two distinct chemical challenges during disposal:

  • The Fluoropyridine Moiety: While the carbon-fluorine bond is stable under standard laboratory conditions, thermal decomposition (such as during incineration or a laboratory fire) cleaves this bond, rapidly generating gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx) [3]. HF is profoundly toxic and corrosive, meaning standard waste incineration is highly dangerous.

  • The Azetidine Ring: As a four-membered nitrogen heterocycle, azetidine possesses significant ring strain and basicity. Mixing this compound with incompatible waste streams (like strong acids or oxidizers) can trigger rapid, exothermic ring-opening reactions[3].

Table 1: Quantitative & Qualitative Hazard Profile

Property / HazardChemical CharacteristicOperational Disposal Consequence
Chemical Identity 2-(Azetidin-3-yl)-5-fluoropyridineMust be explicitly tracked in LIMS; no abbreviations permitted on waste labels[4][5].
Thermal Decomposition Generates HF, NOx, CO, and CO₂[3]Final destruction must occur in an incinerator equipped with alkaline scrubbers[6].
Chemical Incompatibilities Strong acids, acid chlorides, oxidizers[3]Strict segregation required. Do not bulk with acidic or oxidizing waste streams.
Environmental Hazard Toxic to aquatic life; non-biodegradableDrain disposal is strictly prohibited and illegal under RCRA regulations[5].

Regulatory Logistics: The EPA Accumulation Framework

Proper disposal relies on a controlled logistical chain from the laboratory bench to the final destruction facility. The EPA regulates this through designated accumulation areas[2][7].

  • Satellite Accumulation Area (SAA): Located directly at or near the point of generation (e.g., inside the chemical fume hood). You may store a maximum of 55 gallons of standard hazardous waste here. Once a container is full, EPA regulations mandate it must be removed to a central area within 72 hours[4].

  • Central Accumulation Area (CAA): The final on-site staging ground. Waste can be stored here for 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) before a licensed broker must transport it off-site[7].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following protocol is a self-validating system: each step acts as a prerequisite for the safety of the subsequent step.

Step 1: Segregation & Containment

  • Action: Select a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Causality: Because 2-(Azetidin-3-yl)-5-fluoropyridine can react exothermically with strong oxidizers and acids[3], it must be isolated in a dedicated "Halogenated Organic Waste" container. Never mix it with piranha wash, nitric acid, or acid chlorides.

Step 2: Immediate RCRA Labeling

  • Action: Affix a compliant "Hazardous Waste" label to the container before the first drop of waste is added[4].

  • Causality: Unlabeled unknown chemicals will be rejected by EH&S because they cannot be safely characterized for transport[2]. The label must spell out "2-(Azetidin-3-yl)-5-fluoropyridine" completely; structural abbreviations are legally invalid[4].

Step 3: SAA to CAA Transfer

  • Action: Keep the container tightly closed at all times unless actively adding waste. Do not leave funnels resting in the container[4]. Once the container reaches 90% capacity, complete a Chemical Waste Pickup Form and transfer it to the CAA within the 72-hour window[4].

Step 4: Final Destruction via Licensed Broker

  • Action: Contract an EPA-qualified waste hauler[5]. Verify that their disposal methodology utilizes high-temperature incineration equipped with an afterburner and an alkaline scrubber [6].

  • Causality: The alkaline scrubber is a non-negotiable requirement. It neutralizes the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluorinated pyridine ring, preventing toxic atmospheric release[3].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 2-(Azetidin-3-yl)-5-fluoropyridine solutions or powders, execute the following protocol:

  • Isolate & Ventilate: Evacuate personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential respiratory irritants[6].

  • Eliminate Ignition Sources: Remove all open flames and hot surfaces. Use only non-sparking, explosion-proof tools[3].

  • Containment: Do not let the product enter drains or waterways[6].

  • Absorption: Soak up liquid spills with an inert absorbent material (e.g., silica gel, dry sand, or a universal binder). Do not use combustible materials like sawdust[3].

  • Collection: Collect the absorbed material using an electrically protected vacuum cleaner or via wet-brushing[6]. Place the debris into a sealed, labeled hazardous waste container and immediately transfer it to the SAA[4].

Disposal Workflow Visualization

The following diagram maps the critical path of 2-(Azetidin-3-yl)-5-fluoropyridine waste from generation to final destruction, highlighting the regulatory checkpoints.

G Gen 1. Waste Generation (Fume Hood) SAA 2. Satellite Accumulation (SAA) Max 55 Gal / < 72 Hrs Gen->SAA Immediate Transfer Label 3. Segregation & Labeling (Halogenated Organics) SAA->Label Apply RCRA Label CAA 4. Central Accumulation (CAA) Max 90/180 Days Label->CAA Transfer when 90% full Vendor 5. Licensed Waste Broker (RCRA Compliant) CAA->Vendor Manifest & Transport Incinerator 6. High-Temp Incineration (Alkaline Scrubbers for HF) Vendor->Incinerator Final Destruction

Workflow for the RCRA-compliant accumulation and disposal of halogenated pyridine waste.

References

  • Laboratory Waste Management Guidelines: Overview - Old Dominion University (ODU). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University EH&S. Available at:[Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals - Molecular Biology Products. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. Available at: [Link]

  • SAFETY DATA SHEET: 2-Fluoropyridine - Fisher Scientific. Available at:[Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(Azetidin-3-yl)-5-fluoropyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 2-(Azetidin-3-yl)-5-fluoropyridine represents a promising scaffold in medicinal chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven information on the appropriate personal protective equipment (PPE) and disposal procedures for this compound, ensuring the well-being of laboratory personnel and environmental compliance.

The chemical structure of 2-(Azetidin-3-yl)-5-fluoropyridine, incorporating a fluorinated pyridine ring and an azetidine moiety, suggests a need for caution. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation, headaches, dizziness, and in severe cases, damage to the liver, kidneys, and central nervous system.[1][2][3] The presence of a fluorine atom necessitates additional vigilance, as fluorinated organic compounds can have unique toxicological profiles and may pose specific hazards upon decomposition.[4][5]

Core Principles of Safe Handling

Before any manipulation of 2-(Azetidin-3-yl)-5-fluoropyridine, a comprehensive risk assessment is paramount. This involves not only understanding the hazards of the compound itself but also the specifics of the planned procedure. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling 2-(Azetidin-3-yl)-5-fluoropyridine, a multi-layered approach is essential to protect against all potential routes of exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Pyridine and its derivatives can penetrate standard latex gloves.[1] The outer glove should be removed and disposed of immediately upon any sign of contamination. Always inspect gloves for any signs of degradation or puncture before use.[7]
Eye and Face Protection Chemical splash goggles are mandatory to provide a complete seal around the eyes.[1] For procedures with a higher risk of splashing, such as transfers of solutions, a face shield worn over the goggles offers an additional layer of protection.[8]
Body Protection A flame-resistant lab coat should be worn at all times.[7] It is crucial that the lab coat is fully buttoned to provide maximum coverage. For larger quantities or in situations with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection For routine handling within a properly functioning chemical fume hood, specific respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a full-face respirator with organic vapor cartridges is necessary.[3][7]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Inner Gloves d2->d3 d4 Put on Goggles/Face Shield d3->d4 d5 Put on Outer Gloves d4->d5 f1 Remove Outer Gloves f2 Remove Lab Coat f1->f2 f3 Remove Goggles/Face Shield f2->f3 f4 Remove Inner Gloves f3->f4 f5 Wash Hands f4->f5

Caption: A step-by-step workflow for the correct donning and doffing of Personal Protective Equipment.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper management of 2-(Azetidin-3-yl)-5-fluoropyridine extends from its use in experiments to its final disposal.

Storage:

Store 2-(Azetidin-3-yl)-5-fluoropyridine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Waste Disposal:

As a halogenated pyridine derivative, 2-(Azetidin-3-yl)-5-fluoropyridine and any materials contaminated with it are considered hazardous waste.[1][9]

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including residual amounts in containers, contaminated gloves, and absorbent materials from spills, must be collected separately from non-hazardous and other types of chemical waste.

  • Containerization: Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(Azetidin-3-yl)-5-fluoropyridine," and any other relevant hazard information.[10]

  • Storage of Waste: The sealed waste container should be stored in a secondary containment tray in a designated and well-ventilated waste accumulation area, away from sources of ignition.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain.

Waste Disposal Decision Tree

Disposal_Decision_Tree start Waste Generated q1 Is the waste contaminated with 2-(Azetidin-3-yl)-5-fluoropyridine? start->q1 solid_waste Solid Waste (gloves, paper towels, etc.) q1->solid_waste Yes liquid_waste Liquid Waste (solutions, rinsates) q1->liquid_waste Yes non_haz Dispose of as non-hazardous waste. q1->non_haz No collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. liquid_waste->collect_liquid contact_ehs Store in designated area and contact EHS for pickup. collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: A decision tree outlining the proper segregation and disposal of waste contaminated with 2-(Azetidin-3-yl)-5-fluoropyridine.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-(Azetidin-3-yl)-5-fluoropyridine, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • Valette, H., et al. (2005). Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography. PubMed.
  • Verma, S. K., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • University of California, Los Angeles. Fluorine Safety.
  • University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Fisher Scientific. (2009, January 16). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • National Oceanic and Atmospheric Administration. FLUORINE - CAMEO Chemicals.
  • BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。